molecular formula C8H7NO5 B1631576 2-Methoxy-6-nitrobenzoic Acid CAS No. 53967-73-0

2-Methoxy-6-nitrobenzoic Acid

Cat. No.: B1631576
CAS No.: 53967-73-0
M. Wt: 197.14 g/mol
InChI Key: ORPBIIFFJYJUHR-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitrobenzoic Acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPBIIFFJYJUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80535648
Record name 2-Methoxy-6-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53967-73-0
Record name 2-Methoxy-6-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53967-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80535648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxy-6-nitrobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-6-nitrobenzoic Acid: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a polysubstituted aromatic compound of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of this versatile intermediate. The narrative emphasizes the causal relationships behind its chemical behavior and outlines robust experimental considerations.

Core Chemical Identity and Physical Characteristics

This compound is an aromatic compound characterized by a benzoic acid backbone substituted with a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 6-position.[1] The interplay between these functional groups—the electron-donating methoxy group and the electron-withdrawing nitro and carboxylic acid groups—governs the molecule's unique electronic properties and chemical reactivity.[1][2]

Below is the chemical structure of this compound.

Reactivity_Diagram start This compound ester Ester Derivative start->ester + ROH, H⁺ (Esterification) amide Amide Derivative start->amide 1. SOCl₂ 2. + R₂NH (Amidation) amine 2-Amino-6-methoxybenzoic Acid start->amine + [H] (e.g., H₂/Pd-C) (Nitro Reduction)

Sources

A Comprehensive Technical Guide to 2-Methoxy-6-nitrobenzoic Acid (CAS: 53967-73-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Methoxy-6-nitrobenzoic acid, a key chemical intermediate. It covers its physicochemical properties, synthesis, analytical characterization, core reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.

Core Characteristics and Physicochemical Properties

This compound is an aromatic compound featuring a benzoic acid backbone substituted with both a methoxy (-OCH₃) group and a nitro (-NO₂) group at positions 2 and 6, respectively.[1] This specific arrangement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) ortho to the carboxylic acid dictates its unique chemical reactivity and utility as a synthetic building block.[1]

The compound typically appears as a solid at room temperature and is soluble in many organic solvents.[1] Its acidic nature, conferred by the carboxylic acid functional group, allows it to readily undergo reactions such as esterification and amidation.[1]

Table 1: Physicochemical and Spectroscopic Data Summary

PropertyValueSource
CAS Number 53967-73-0[1][2]
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1][2]
Melting Point 180°C[2]
Boiling Point 374.6 ± 27.0 °C (Predicted)[2]
Density 1.430 g/cm³ (Predicted)[2]
Appearance Light brown solid[3]
¹H NMR (DMSO-d₆) Signals typically observed for aromatic, methoxy, and carboxylic acid protons.[4][5]
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1530 (asymmetric NO₂), ~1350 (symmetric NO₂)[5][6]

Note: Spectroscopic data are based on characteristic values for the functional groups present and analysis of structurally similar compounds.

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed as a standard laboratory preparation, as it is readily available from commercial suppliers.[7] However, a logical retrosynthetic approach would involve the nitration of 2-methoxybenzoic acid. The challenge in this approach lies in controlling the regioselectivity of the nitration to favor the 6-position over the other available positions on the aromatic ring.

A more strategically important transformation involving this compound is its reduction to 2-amino-6-methoxybenzoic acid, a crucial precursor in the synthesis of various biologically active molecules.[8][9]

Below is a representative workflow for the catalytic hydrogenation of this compound, a key step in its utilization for drug discovery.

Caption: General workflow for the reduction of this compound.

Experimental Protocol: Reduction to 2-Amino-6-methoxybenzoic Acid

This protocol describes a standard catalytic hydrogenation, a fundamental reaction in medicinal chemistry for converting nitroarenes to anilines.

Objective: To synthesize 2-Amino-6-methoxybenzoic acid from this compound.

Materials:

  • This compound (1 eq.)

  • Methanol (solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) for inerting

  • Celite or a similar filter aid

Equipment:

  • Parr hydrogenator or a similar pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add the magnetic stir bar.

  • Charging the Reactor: In the vessel, dissolve this compound in a suitable amount of methanol. Carefully add the Pd/C catalyst. Causality Note: Methanol is a common solvent for hydrogenations as it solubilizes many organic substrates and is relatively inert under these conditions. Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups.

  • Inerting: Seal the vessel and purge the system with nitrogen gas 3-5 times to remove all oxygen. Oxygen can form explosive mixtures with hydrogen and can also deactivate the catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring. The reaction is often exothermic; monitoring the temperature and pressure drop can indicate the reaction's progress.

  • Reaction Monitoring: The reaction is typically complete when hydrogen uptake ceases (i.e., the pressure stabilizes). This can be confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a small aliquot.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel again with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite to remove the palladium catalyst. Trustworthiness Note: It is critical to filter the catalyst under an inert atmosphere as dry Pd/C can be pyrophoric and ignite in the presence of air. Rinse the filter cake with methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude 2-Amino-6-methoxybenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product with high purity.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Reactivity and Key Synthetic Applications

The primary value of this compound in drug development lies in its function as a precursor to 2-amino-6-methoxybenzoic acid.[8] The resulting aminobenzoic acid derivative is a versatile intermediate with two key functional groups—an amine and a carboxylic acid—that can be selectively manipulated.[9]

Sources

A Technical Guide to 2-Methoxy-6-nitrobenzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-nitrobenzoic acid (CAS No. 53967-73-0) is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules.[1][2] The strategic placement of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) ortho to the carboxylic acid imparts distinct reactivity, rendering it a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, reactivity, and applications, with a focus on its utility in research and development.

Molecular Structure and Identification

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its structure and identity. This compound is an aromatic compound characterized by a benzoic acid core substituted at the C2 and C6 positions.[1]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Synonyms 2-Nitro-6-methoxybenzoic acid, 6-Nitro-o-anisic acid[1][3]
CAS Number 53967-73-0[1][3][4]
Molecular Formula C₈H₇NO₅[1][3][4]
Molecular Weight 197.14 g/mol [1][4]
SMILES COC1=CC=CC(=C1C(=O)O)N(=O)=O
InChI Key ORPBIIFFJYJUHR-UHFFFAOYSA-N[1]

graph "2_Methoxy_6_nitrobenzoic_acid_Structure" {
layout=neato;
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.85,-2.25!"]; C4 [label="C", pos="0.85,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; // Center of the ring for connections// Substituent nodes COOH_C [label="C", pos="2.6,1.8!"]; COOH_O1 [label="O", pos="3.5,1.0!"]; COOH_OH [label="OH", pos="2.8,3.0!"];

OCH3_O [label="O", pos="-2.2,2.0!"]; OCH3_C [label="CH₃", pos="-3.2,1.5!"];

NO2_N [label="N⁺", pos="-2.6,-0.75!"]; NO2_O1 [label="O⁻", pos="-3.3,0!"]; NO2_O2 [label="O", pos="-3.3,-1.5!"];

// Invisible nodes for double bonds db1 [pos="-0.65,1.125!", shape=point]; db2 [pos="-1.075,-1.5!", shape=point]; db3 [pos="1.075,-1.5!", shape=point];

// Draw ring and substituents C6 -- C1 [label=""]; C1 -- C2 [style=invis]; // Placeholder for double bond C2 -- C3 [label=""]; C3 -- C4 [style=invis]; // Placeholder for double bond C4 -- C5 [label=""]; C5 -- C6 [style=invis]; // Placeholder for double bond C6 -- C2 [label=""]; C6 -- C5 [label=""]; C1 -- OCH3_O [label=""]; OCH3_O -- OCH3_C [label=""]; C1 -- COOH_C [label=""]; COOH_C -- COOH_O1 [style=dashed]; COOH_C -- COOH_OH [label=""]; C2 -- NO2_N [label=""]; NO2_N -- NO2_O1 [label=""]; NO2_N -- NO2_O2 [style=dashed];

// Draw double bonds using invisible center node C6 -- C3 [label=""]; C6 -- C4 [label=""];

// Manually place double bonds node [shape=none, label="="]; db_1_2 [pos="-0.65,0.375!"]; db_3_4 [pos="0,-2.25!"]; db_5_6 [pos="0.65,0.375!"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of an intermediate are critical for process development, including reaction setup, purification, and formulation. This compound is a solid at room temperature, with solubility in common organic solvents.[1]

Table 2: Physicochemical Data for this compound

PropertyValueSource
Appearance Solid[1]
Melting Point 180 °C[4]
Boiling Point 374.6 ± 27.0 °C[4] (Predicted)
Density 1.430 g/cm³[4] (Predicted)

Spectroscopic Profile for Structural Verification

Confirmation of molecular structure is paramount. While direct experimental data may vary by supplier, the expected spectroscopic signatures can be predicted based on the functional groups present. This serves as a self-validating system when acquiring new batches of the material.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions from the carboxylic acid and nitro groups. Key expected peaks include a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹, a sharp C=O (carbonyl) stretch near 1700 cm⁻¹, and two strong absorptions for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum should reveal three distinct aromatic protons, a singlet for the three methoxy (-OCH₃) protons (typically ~3.9 ppm), and a broad singlet for the acidic carboxylic proton, which often appears far downfield (>10 ppm).

    • ¹³C NMR : The carbon spectrum will show eight distinct signals: one for the carbonyl carbon (~165-170 ppm), six for the aromatic carbons, and one for the methoxy carbon (~55-60 ppm).

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum should exhibit a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight, approximately 197.14.[3] Common fragmentation patterns may include the loss of -OH (m/z 180) or -COOH (m/z 152).[5]

Protocol: Acquiring an ATR-IR Spectrum

This protocol describes a standard, non-destructive method for obtaining an infrared spectrum of a solid sample.

  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Record a background spectrum of the empty, clean crystal. This is crucial as it will be automatically subtracted from the sample's spectrum.

  • Sample Application : Place a small amount of solid this compound onto the center of the ATR crystal.

  • Pressure Application : Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact between the solid and the crystal surface. This is essential for a high-quality spectrum.

  • Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added in the mid-infrared range (4000-400 cm⁻¹) to achieve a high signal-to-noise ratio.

  • Data Analysis : The resulting spectrum should be baseline-corrected. Identify and label the wavenumbers (cm⁻¹) for the characteristic peaks (O-H, C=O, N-O stretches) and compare them to reference values to confirm the functional groups.

Synthesis and Chemical Reactivity

This compound is primarily valued for its role as a synthetic intermediate. Its reactivity is governed by its three functional groups, providing multiple handles for molecular elaboration.

  • Carboxylic Acid Group : This group readily undergoes standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amidation (reaction with an amine, often using a coupling agent), allowing for the extension of the molecular framework.[6]

  • Nitro Group : The nitro group is a powerful synthetic linchpin. Its most common and impactful transformation is reduction to an aniline (amino group). This is typically achieved using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting aminobenzoic acid derivative is a gateway to a vast array of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[6]

  • Aromatic Ring : The electronic nature of the ring is polarized by the ortho/para-directing, electron-donating methoxy group and the meta-directing, strongly electron-withdrawing nitro group. This substitution pattern influences the regioselectivity of any further electrophilic aromatic substitution reactions.

Caption: General synthetic utility of this compound.

Applications in Drug Development and Research

The utility of this compound stems from its role as a key building block for high-value target molecules.

  • Pharmaceutical Intermediates : The synthesis of Active Pharmaceutical Ingredients (APIs) is a multi-step process where intermediates of high purity are essential.[6][7] This compound provides a functionalized aromatic core that can be elaborated into more complex drug candidates.[2] Nitroaromatic compounds are precursors to a wide range of biologically active molecules, including those with anticancer, antibacterial, and antifungal properties.[8][9]

  • Agrochemical Synthesis : Similar to pharmaceuticals, the development of modern pesticides and herbicides relies on the availability of versatile chemical intermediates to construct molecules with specific biological activities.[1]

  • Material Science : Substituted benzoic acids can be used in the synthesis of specialty polymers and dyes, where the functional groups can be tailored to achieve desired physical or optical properties.[10]

Procuring this intermediate requires careful consideration of purity, typically ≥98%, to ensure reproducibility in subsequent synthetic steps and minimize downstream purification challenges.[2]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential. Based on data from structurally similar nitrobenzoic acids, the compound should be treated as an irritant.[11]

Table 3: GHS Hazard Information

Hazard ClassStatementGHS Code
Skin IrritationCauses skin irritationH315[11]
Eye IrritationCauses serious eye irritationH319[11]
Specific Target Organ ToxicityMay cause respiratory irritationH335[11]
Handling and Storage Recommendations:
  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

  • Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[12]

  • First Aid :

    • Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][13]

    • Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12][13]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing.[12][13]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

References

  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents.
  • 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem. PubChem. [Link]
  • Applications of 2-Methoxy-6-methylbenzoic Acid: A Key Intermedi
  • Procuring this compound: A Guide for R&D Scientists. ChemBeast. [Link]
  • The Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical API Development. ChemBeast. [Link]
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PubMed Central. PubMed Central. [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methoxy-6-nitrobenzoic acid, a crucial chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, and applications, underpinned by a commitment to scientific integrity and practical insights.

Section 1: Core Molecular and Physical Properties

This compound is an aromatic compound with the chemical formula C₈H₇NO₅.[1][2] Its structure is characterized by a benzoic acid backbone substituted with a methoxy group (-OCH₃) and a nitro group (-NO₂). This unique combination of an electron-donating methoxy group and an electron-withdrawing nitro group significantly influences its chemical reactivity and physical properties.[1]

The molecular weight of this compound is approximately 197.14 g/mol .[2][3] This value is a cornerstone for stoichiometric calculations in synthetic protocols and for analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [2][3]
CAS Number 53967-73-0[1][2][4]
Appearance Solid at room temperature[1]
Melting Point 180°C[2]
Boiling Point (Predicted) 374.6 ± 27.0 °C[2]
Density (Predicted) 1.430 g/cm³[2]
Solubility Soluble in organic solvents[1]

The presence of the carboxylic acid functional group imparts acidic properties, enabling it to undergo reactions such as esterification and amidation.[1] Furthermore, the nitro group can be reduced, adding to its versatility in synthetic chemistry.[1]

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound and its analogs often involves multi-step processes. A common precursor is 2-methyl-6-nitrobenzoic acid, which serves as a key raw material.[5][6] The synthesis of this precursor can be achieved through the oxidation of 3-nitro-o-xylene.[5][6][7]

A generalized synthetic pathway can be visualized as follows:

Synthesis_Pathway 3-nitro-o-xylene 3-nitro-o-xylene 2-methyl-6-nitrobenzoic_acid 2-methyl-6-nitrobenzoic_acid 3-nitro-o-xylene->2-methyl-6-nitrobenzoic_acid 2-amino-6-methylbenzoic_acid 2-amino-6-methylbenzoic_acid 2-methyl-6-nitrobenzoic_acid->2-amino-6-methylbenzoic_acid Reduction 2-hydroxy-6-methylbenzoate 2-hydroxy-6-methylbenzoate 2-amino-6-methylbenzoic_acid->2-hydroxy-6-methylbenzoate Diazotization, Hydrolysis, Esterification 2-methoxy-6-methylbenzoate 2-methoxy-6-methylbenzoate 2-hydroxy-6-methylbenzoate->2-methoxy-6-methylbenzoate Methylation 2-methoxy-6-methylbenzoic_acid 2-methoxy-6-methylbenzoic_acid 2-methoxy-6-methylbenzoate->2-methoxy-6-methylbenzoic_acid Hydrolysis 2-Methoxy-6-nitrobenzoic_acid 2-Methoxy-6-nitrobenzoic_acid 2-methoxy-6-methylbenzoic_acid->2-Methoxy-6-nitrobenzoic_acid Nitration

Caption: Generalized synthetic pathway for this compound and its analogs.

Experimental Protocol: Synthesis of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene

This protocol is based on a general procedure described in the literature.[7]

  • Reaction Setup: In a 100 mL autoclave, add 1,2-dimethyl-3-nitrobenzene (3 mmol, 1.0 eq.) and sodium hydroxide (22.5 mmol, 7.5 eq.).

  • Solvent Addition: Add 5 mL of ethanol to the autoclave.

  • Oxygen Purge: Purge the autoclave with oxygen three times.

  • Pressurization and Heating: Maintain the oxygen pressure at 1.8 MPa and heat the reaction in an oil bath at 65°C for 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with methanol and neutralize the pH to 6-7.

  • Isolation: Remove the solvent under reduced pressure. Add ethyl acetate and dry the organic layer.

  • Purification: Separate the product by column chromatography to obtain 2-methyl-6-nitrobenzoic acid.[7]

The causality behind these steps lies in creating an environment for the selective oxidation of one of the methyl groups of 3-nitro-o-xylene to a carboxylic acid. The use of a pressurized oxygen atmosphere and a strong base facilitates this transformation.

Section 3: Applications in Research and Development

This compound and its derivatives are valuable intermediates in several fields, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][8]

Pharmaceutical Development: Its structural motifs are found in various biologically active molecules. For instance, the related compound 2-methyl-6-nitrobenzoic acid is a precursor for anti-inflammatory and analgesic drugs.[8] The methoxy and nitro functional groups offer handles for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery screening.

Agrochemicals: This class of compounds is utilized in the formulation of herbicides and pesticides.[8] For example, 2-methyl-6-nitrobenzoic acid is an important raw material for the synthesis of the fungicide metrafenone.[5]

Material Science: The compound can also act as a building block in the production of specialty polymers, contributing to the development of materials with specific properties.[8]

Workflow for Utilizing this compound in Drug Discovery

Drug_Discovery_Workflow cluster_procurement Procurement & QC cluster_synthesis Synthetic Chemistry cluster_screening Biological Screening Define_Purity Define Purity & Quantity Requirements Select_Supplier Select Supplier with CoA & SDS Define_Purity->Select_Supplier Incoming_QC Incoming QC (NMR, HPLC) Select_Supplier->Incoming_QC Library_Synthesis Library Synthesis via Functional Group Modification Incoming_QC->Library_Synthesis Purification Purification of Target Compounds Library_Synthesis->Purification Structural_Verification Structural Verification (MS, NMR) Purification->Structural_Verification Assay_Development Assay Development Structural_Verification->Assay_Development HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Validation Hit Validation HTS->Hit_Validation

Sources

Physical properties of 2-Methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Methoxy-6-nitrobenzoic Acid

Introduction

This compound, with CAS Number 53967-73-0, is a polysubstituted aromatic carboxylic acid of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a nitro group on a benzene ring, makes it a versatile intermediate. The electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) and carboxylic acid group (-COOH) imparts unique reactivity to the molecule.[2] This guide provides a comprehensive overview of its core physical properties, outlines robust experimental protocols for their determination, and offers insights into the structural rationale behind these characteristics, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data Summary

A precise understanding of a compound's physical properties is fundamental to its application in synthesis, formulation, and quality control. The data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅[1][2]
Molecular Weight 197.14 g/mol [1]
CAS Number 53967-73-0[1][2]
Appearance White to off-white solid[1]
Melting Point 180°C[1]
Boiling Point 374.6 ± 27.0 °C (Predicted)[1]
Density 1.430 g/cm³ (Predicted)[1]
pKa 1.90 ± 0.30 (Predicted)[1]
Solubility Soluble in organic solvents.[2]

Analysis of Core Physical Properties

Melting Point

The melting point of 180°C is a critical indicator of the compound's purity.[1] A sharp, well-defined melting range is characteristic of a pure crystalline solid. In a laboratory setting, any significant deviation or broadening of this range would suggest the presence of impurities, which can impact reaction yields and selectivity in subsequent synthetic steps.

Boiling Point and Thermal Stability

The boiling point is predicted to be approximately 374.6°C.[1] It is crucial to recognize that this is a computational prediction. Experimentally determining the boiling point of complex organic molecules like this can be challenging, as they often decompose at temperatures below their boiling point at atmospheric pressure. The presence of the nitro group, in particular, can reduce thermal stability.

Solubility Profile

As an aromatic compound with both polar (carboxylic acid, nitro group) and non-polar (benzene ring, methoxy group) characteristics, this compound is generally soluble in common organic solvents.[2] Its solubility in non-polar solvents is limited, while it shows better solubility in polar aprotic solvents like DMSO and polar protic solvents such as methanol and ethanol, a trait common among substituted benzoic acids.[3][4] Its solubility in aqueous media is expected to be low but will increase significantly in alkaline solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Acidity (pKa)

The predicted pKa of 1.90 indicates that this compound is a relatively strong organic acid.[1] This heightened acidity compared to benzoic acid (pKa ≈ 4.2) is primarily due to the potent electron-withdrawing inductive and resonance effects of the ortho-nitro group, which stabilizes the conjugate base (carboxylate anion). While the ortho-methoxy group is typically electron-donating, the "ortho effect" in substituted benzoic acids often leads to an increase in acidity regardless of the substituent's electronic nature. This is due to steric hindrance that forces the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the undissociated acid form and thereby favoring dissociation.

G cluster_acid This compound cluster_base Conjugate Base (Anion) cluster_factors Factors Increasing Acidity Acid C₆H₃(COOH)(OCH₃)(NO₂) Base C₆H₃(COO⁻)(OCH₃)(NO₂) Acid->Base H⁺ Dissociation Inductive Inductive Effect (-NO₂ group withdraws electron density) Inductive->Acid Stabilizes Anion Ortho Ortho Effect (Steric hindrance disrupts coplanarity) Ortho->Acid Destabilizes Acid Form

Caption: Factors influencing the acidity of this compound.

Experimental Protocols for Property Determination

To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. The following methodologies represent robust approaches for characterizing new batches or validating reference standards.

Protocol 1: Melting Point Determination (Capillary Method)
  • Principle: This method relies on visually observing the temperature at which a small, packed sample in a capillary tube transitions from a solid to a liquid.

  • Methodology:

    • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

    • Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

    • Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (180°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

  • Self-Validation: A pure sample should exhibit a sharp melting range of ≤ 1°C. A broad or depressed melting range indicates the presence of impurities.

Protocol 2: Solubility Determination (Equilibrium Shake-Flask Method)
  • Principle: This gold-standard method determines the equilibrium solubility by allowing a saturated solution to form over an extended period at a constant temperature.

  • Methodology:

    • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent (e.g., methanol, acetone, water). The presence of undissolved solid is essential.

    • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C) for 24-48 hours. This duration allows the system to reach equilibrium.

    • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.

    • Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and determine its concentration using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC with a prepared calibration curve.

    • Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in g/100 mL or mol/L.

  • Self-Validation: To confirm that equilibrium has been reached, samples can be analyzed at multiple time points (e.g., 24, 36, and 48 hours). The solubility value should remain constant once equilibrium is achieved.

G start Start: Sample & Solvent prep 1. Prepare Supersaturated Solution (Excess solid in known solvent volume) start->prep equilibrate 2. Equilibrate (Constant T°, 24-48h shaking) prep->equilibrate separate 3. Separate Phases (Settle or Centrifuge) equilibrate->separate analyze 4. Analyze Supernatant (HPLC or UV-Vis) separate->analyze calculate 5. Calculate Solubility analyze->calculate end Result: Solubility Value calculate->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar nitrobenzoic acids provide essential guidance.[5][6]

  • Hazards: The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.

  • Precautions for Safe Handling:

    • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

    • Avoid the formation of dust and aerosols. Use only in a well-ventilated area or under a chemical fume hood.[7]

    • Wash hands thoroughly after handling.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.[1]

  • First Aid Measures:

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties defined by its unique substitution pattern. Its high melting point, moderate organic solvent solubility, and notable acidity are key parameters that govern its use in research and development. The experimental protocols detailed herein provide a framework for the reliable and reproducible characterization of this and similar compounds, upholding the principles of scientific integrity essential for drug discovery and material science professionals.

References

  • Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Capot Chemical. (n.d.). MSDS of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid.

Sources

A Researcher's Guide to Determining the Aqueous Solubility of 2-Methoxy-6-nitrobenzoic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and model the aqueous solubility of 2-Methoxy-6-nitrobenzoic acid. In the absence of extensive published data for this specific compound, this whitepaper emphasizes robust experimental design, procedural fidelity, and rigorous data analysis. We delve into the causality behind experimental choices, presenting self-validating protocols grounded in established scientific principles. This guide is structured to empower researchers to generate high-quality, reliable solubility data, a critical parameter in drug discovery and development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Aqueous solubility is a cornerstone of a drug candidate's developability profile, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For an active pharmaceutical ingredient (API) like this compound, a derivative of the common benzoic acid scaffold, understanding its solubility is paramount for formulation design, predicting bioavailability, and ensuring consistent therapeutic efficacy. This guide will walk you through a systematic approach to experimentally determine, analytically quantify, and thermodynamically model the solubility of this compound.

Foundational Principles: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a preliminary, qualitative assessment of solubility. It suggests that substances with similar polarities are more likely to be soluble in each other. This compound possesses both polar (carboxylic acid, nitro group, methoxy group) and non-polar (benzene ring) functionalities, suggesting a nuanced solubility profile. While it is expected to have some degree of aqueous solubility due to the presence of hydrogen bond donors and acceptors, the overall solubility will be a balance of these interactions.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[1] This technique is designed to achieve a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its simplicity, reliability, and ability to achieve true thermodynamic equilibrium.[2] By ensuring an excess of the solid is present, the resulting concentration of the solute in the solution represents its maximum solubility under the given conditions.

Detailed Experimental Protocol

Materials:

  • This compound (high purity)

  • Selected aqueous buffer (e.g., phosphate-buffered saline pH 7.4) or purified water

  • Scintillation vials or glass flasks with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker set at the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to sediment.[4]

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess 2-Methoxy-6- nitrobenzoic acid to buffer prep2 Seal vials prep1->prep2 equil1 Agitate in temperature- controlled shaker (24-72h) prep2->equil1 equil2 Allow solid to sediment equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter with syringe filter sample1->sample2 sample3 Quantify concentration (e.g., HPLC-UV) sample2->sample3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification of this compound

Accurate quantification of the dissolved compound is as crucial as the equilibration process itself. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Vis Spectrophotometry are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a powerful technique that separates the analyte from potential impurities before quantification, offering high specificity and sensitivity.[5]

Principle: The filtered sample is injected into a liquid chromatograph. A mobile phase carries the sample through a column packed with a stationary phase. Based on its affinity for the stationary phase, this compound will elute at a specific retention time. A UV detector measures the absorbance of the eluting compound, and the peak area is proportional to its concentration.[6]

Typical HPLC Method Parameters:

ParameterRecommended Condition
Stationary Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and acidified water (e.g., with 0.1% phosphoric or formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectral analysis (likely in the 210-270 nm range due to the nitroaromatic structure)[7]
Column Temperature 25 °C
Injection Volume 10 - 20 µL

Protocol for Quantification:

  • Prepare a Calibration Curve: Create a series of standard solutions of this compound of known concentrations in the same aqueous buffer used for the solubility experiment.

  • Analyze Standards and Samples: Inject the standard solutions to establish a linear relationship between concentration and peak area. Then, inject the filtered samples from the solubility experiment.

  • Calculate Concentration: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

UV-Vis Spectrophotometry

For a more rapid, though less specific, analysis, UV-Vis spectrophotometry can be employed, provided no other components in the solution absorb at the same wavelength as the analyte.

Principle: The absorbance of the filtered solution is measured at the wavelength of maximum absorbance (λmax) for this compound. According to the Beer-Lambert law, absorbance is directly proportional to the concentration.[8]

Protocol for Quantification:

  • Determine λmax: Scan a dilute solution of this compound in the aqueous buffer using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax.

  • Analyze Samples: Measure the absorbance of the filtered samples.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the unknown samples.

G

Caption: Comparative Workflow for HPLC-UV and UV-Vis Quantification.

Thermodynamic Modeling of Solubility

Determining solubility at various temperatures allows for the calculation of key thermodynamic parameters, providing deeper insight into the dissolution process.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is the solubility.[9] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) yields a straight line, from which the enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution can be determined.[10]

Key Thermodynamic Parameters:

  • Gibbs Free Energy of Solution (ΔG°sol): Indicates the spontaneity of the dissolution process. A negative value signifies a spontaneous process.

  • Enthalpy of Solution (ΔH°sol): Describes the heat exchange during dissolution. A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process (solubility decreases with temperature).

  • Entropy of Solution (ΔS°sol): Represents the change in disorder of the system upon dissolution.

Advanced Thermodynamic Models

For more rigorous data fitting and prediction, several semi-empirical models are commonly used:

  • Modified Apelblat Model: This model is widely used to correlate experimental solubility data with temperature. It generally provides a good fit for a variety of solutes and solvents.[11][12]

  • λh (Buchowski) Model: This model is another effective tool for correlating solubility data with temperature and can provide insights into the association of solute molecules in the saturated solution.[13]

  • Jouyban-Acree Model: This model is particularly useful for predicting the solubility of a solute in binary solvent mixtures at different temperatures.[2][14]

  • NRTL and UNIQUAC Models: These are local composition models that can be applied to describe solid-liquid equilibria, especially in more complex systems.[4][15]

The choice of model depends on the complexity of the system and the desired level of predictive accuracy.

Scientific Integrity and Data Validation

To ensure the trustworthiness of the generated solubility data, adherence to Good Laboratory Practices (GLP) and principles of analytical method validation are essential.[16]

  • Method Validation: The chosen analytical method (HPLC-UV or UV-Vis) must be validated according to ICH guidelines (Q2(R1)/Q2(R2)) for parameters such as specificity, linearity, range, accuracy, and precision.[16][17]

  • System Suitability: For chromatographic methods, system suitability tests should be performed before each run to ensure the performance of the analytical system.

  • Replicates: All solubility measurements should be performed in at least triplicate to assess the precision of the experimental method.

  • Data Integrity: All raw data, calculations, and experimental conditions should be meticulously documented.[16]

Conclusion

This technical guide has outlined a comprehensive and robust methodology for the experimental determination, analytical quantification, and thermodynamic modeling of the aqueous solubility of this compound. By following these detailed protocols and adhering to the principles of scientific integrity, researchers can generate high-quality, reliable data that is fit for purpose in the demanding landscape of pharmaceutical research and development. The causality-driven approach to experimental design and the emphasis on self-validating systems are intended to provide a solid foundation for understanding and applying this critical physicochemical parameter.

References

  • ICH (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Prausnitz, J. M., & Renon, H. (1968). The Non-Random Two-Liquid Model. AIChE Journal, 14(1), 135-144.
  • Jouyban, A., Chan, H. K., Khoubnasabjafari, M., & Acree, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]
  • Jiménez, D. M., & Martínez, F. (2006). Thermodynamic analysis of the solubility of naproxen in ethanol+ water cosolvent mixtures. Physics and Chemistry of Liquids, 45(5), 475-488.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
  • Agoes, G. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Journal of Chemical and Pharmaceutical Research, 13(8), 1-10.
  • Abrams, D. S., & Prausnitz, J. M. (1975). Statistical thermodynamics of liquid mixtures: A new expression for the excess Gibbs energy of partly or completely miscible systems. AIChE Journal, 21(1), 116-128.
  • Lee, J. H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1599. [Link]
  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]
  • Manjula, S., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Journal of Molecular Liquids, 339, 116801.
  • International Journal of Research and Review. (2025).
  • BioAssay Systems. Solubility Testing – Shake Flask Method Summary. [Link]
  • Zhang, Y., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]
  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]
  • IU Indianapolis ScholarWorks. (2019). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. [Link]
  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]
  • Jouyban, A., & Acree, W. E. (2005). Mathematical representation of solubility of electrolytes in binary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 53(12), 1591-1593. [Link]
  • Coutinho, J. A. P., & Andersen, S. I. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158-160, 637-646.
  • Wikipedia. (n.d.). UNIQUAC. [Link]

Sources

Spectroscopic Characterization of 2-Methoxy-6-nitrobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-6-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, possesses a unique molecular architecture that presents both opportunities and challenges in its characterization.[1] The strategic placement of a methoxy group and a nitro group on the benzoic acid backbone significantly influences its electronic properties and reactivity.[1] A thorough understanding of its spectroscopic signature is paramount for researchers in drug development and organic synthesis to ensure purity, confirm identity, and elucidate reaction mechanisms.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not always readily available in public repositories, this guide leverages a combination of predicted data and comparative analysis with structurally similar compounds to offer a robust framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to be a practical resource for scientists at the bench.

Molecular Structure and Key Features

This compound (C₈H₇NO₅, Molar Mass: 197.14 g/mol ) is a substituted aromatic carboxylic acid.[1][2][3] The key structural features that dictate its spectroscopic properties are:

  • Aromatic Ring: The benzene ring provides a scaffold for the functional groups and gives rise to characteristic signals in NMR and IR spectroscopy.

  • Carboxylic Acid Group (-COOH): This functional group is readily identifiable by its acidic proton in ¹H NMR and its strong carbonyl and hydroxyl stretches in IR spectroscopy.

  • Methoxy Group (-OCH₃): The methyl protons of the methoxy group exhibit a characteristic singlet in the ¹H NMR spectrum.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro functionality significantly influences the chemical shifts of the aromatic protons and carbons. It also has distinct stretching frequencies in the IR spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The electron-withdrawing nitro group and the electron-donating methoxy group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~10-13Broad SingletCarboxylic Acid (-COOH)
~7.6-7.9MultipletAromatic H
~7.2-7.5MultipletAromatic H
~3.9SingletMethoxy (-OCH₃)

Note: Predicted values are based on the analysis of similar compounds such as 2-Methyl-6-nitrobenzoic acid and 3-Methoxy-2-nitrobenzoic acid.[4][5] The broadness of the carboxylic acid proton is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~165-170Carboxylic Acid Carbonyl (C=O)
~150-155Aromatic C-OCH₃
~145-150Aromatic C-NO₂
~120-140Aromatic C-H
~110-120Aromatic C-H
~55-60Methoxy Carbon (-OCH₃)

Note: The chemical shifts are estimated based on known substituent effects on benzene and data from related compounds.[6][7]

Experimental Protocol for NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube to a final volume of approximately 0.6-0.7 mL.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[8]

    • The instrument should be equipped with a probe capable of both ¹H and ¹³C detection.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-14 ppm).

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should be set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Characteristic Infrared (IR) Absorptions for this compound

Wavenumber (cm⁻¹)DescriptionFunctional Group
~2500-3300Broad O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid
~1520-1560Asymmetric NO₂ stretchNitro Group
~1340-1380Symmetric NO₂ stretchNitro Group
~1250-1300C-O stretchAryl Ether
~2850-3000C-H stretchMethoxy & Aromatic

Note: The IR absorption values are based on characteristic frequencies for the respective functional groups and data from similar compounds.[9][10]

Experimental Protocol for IR Spectroscopy (ATR)

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation:

    • A benchtop FT-IR spectrometer equipped with an ATR accessory is commonly used.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Table 4: Expected Mass Spectrometry Data for this compound

m/z (amu)Relative Intensity (%)Assignment
197Moderate[M]⁺ (Molecular Ion)
180High[M-OH]⁺
152Moderate[M-NO₂]⁺
135High[M-COOH-CH₃]⁺

Note: Fragmentation patterns are predicted based on the analysis of similar aromatic nitro compounds and benzoic acid derivatives.[11][12]

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).

  • Instrumentation:

    • A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern to identify characteristic losses corresponding to the functional groups.

MS_Logic cluster_molecule This compound [M]⁺ (m/z 197) cluster_fragments Key Fragments M [C₈H₇NO₅]⁺ F1 [M-OH]⁺ (m/z 180) M->F1 -OH F2 [M-NO₂]⁺ (m/z 152) M->F2 -NO₂ F3 [M-COOH-CH₃]⁺ (m/z 135) M->F3 -COOH, -CH₃

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-6-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy and an understanding of substituent effects in aromatic systems.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like this compound, NMR is crucial for confirming the substitution pattern and understanding the electronic effects of the functional groups on the benzene ring.

The structure of this compound, with a carboxylic acid, a methoxy group, and a nitro group all attached to a benzene ring, presents a fascinating case for NMR analysis. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and carboxylic acid groups creates a unique electronic environment that is reflected in the chemical shifts and coupling patterns of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum of this compound

Due to the limited availability of public experimental spectra for this compound, the following analysis is based on a predicted ¹H NMR spectrum, supported by data from structurally similar compounds and established substituent effects. The prediction suggests a complex and informative spectrum.

Molecular Structure and Proton Environments:

Figure 1. Structure of this compound with proton labeling.

Analysis of Predicted ¹H NMR Signals:

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to H-3, H-4, and H-5.

  • H-4 (Predicted shift: ~7.8-8.0 ppm, Triplet): This proton is expected to be the most deshielded of the aromatic protons. It is situated para to the methoxy group and meta to both the nitro and carboxylic acid groups. The strong electron-withdrawing nature of the nitro and carboxylic acid groups significantly deshields this proton. It is predicted to appear as a triplet due to coupling with both H-3 and H-5 with similar coupling constants (³JHH ≈ 8 Hz).

  • H-3 (Predicted shift: ~7.5-7.7 ppm, Doublet of doublets): This proton is ortho to the methoxy group and meta to the nitro group. The electron-donating methoxy group will have a shielding effect, while the nitro group will have a deshielding effect. It will be split into a doublet by H-4 (³JHH ≈ 8 Hz) and a smaller doublet by H-5 (⁴JHH ≈ 1-2 Hz), resulting in a doublet of doublets.

  • H-5 (Predicted shift: ~7.4-7.6 ppm, Doublet of doublets): This proton is ortho to the nitro group and meta to the methoxy group. The strong deshielding effect of the ortho-nitro group will be the dominant factor. It will be split into a doublet by H-4 (³JHH ≈ 8 Hz) and a smaller doublet by H-3 (⁴JHH ≈ 1-2 Hz), appearing as a doublet of doublets.

  • -OCH₃ (Predicted shift: ~3.9-4.1 ppm, Singlet): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift is in the typical range for methoxy groups attached to an aromatic ring.

  • -COOH (Predicted shift: >10 ppm, Broad Singlet): The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted spectrum for this compound is expected to show eight distinct signals.

Molecular Structure and Carbon Environments:

Figure 2. Structure of this compound with carbon labeling.

Analysis of Predicted ¹³C NMR Signals:

  • C=O (Predicted shift: ~165-170 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule and will appear at a very low field.

  • C-2 (Predicted shift: ~155-160 ppm): This carbon is attached to the electron-donating methoxy group, which causes a significant downfield shift.

  • C-6 (Predicted shift: ~145-150 ppm): This carbon is attached to the electron-withdrawing nitro group, which also results in a downfield shift.

  • C-4 (Predicted shift: ~135-140 ppm): This carbon is expected to be deshielded due to the influence of the electron-withdrawing groups.

  • C-1 (Predicted shift: ~125-130 ppm): This is the ipso-carbon attached to the carboxylic acid group.

  • C-5 (Predicted shift: ~120-125 ppm): This carbon is ortho to the nitro group and will be deshielded.

  • C-3 (Predicted shift: ~115-120 ppm): This carbon is ortho to the methoxy group and will experience some shielding.

  • -OCH₃ (Predicted shift: ~55-60 ppm): The carbon of the methoxy group will appear in the typical upfield region for such functional groups.

Data Summary

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic~7.8-8.0TripletH-4
Aromatic~7.5-7.7Doublet of doubletsH-3
Aromatic~7.4-7.6Doublet of doubletsH-5
Methoxy~3.9-4.1Singlet-OCH₃
Carboxylic Acid>10Broad Singlet-COOH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl~165-170C=O
Aromatic~155-160C-2
Aromatic~145-150C-6
Aromatic~135-140C-4
Aromatic~125-130C-1
Aromatic~120-125C-5
Aromatic~115-120C-3
Methoxy~55-60-OCH₃

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following is a generalized protocol for the preparation and acquisition of NMR spectra for a solid aromatic acid like this compound.

Workflow for NMR Sample Preparation and Data Acquisition:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Filter solution into a clean NMR tube C->D E Insert sample into NMR spectrometer F Lock, tune, and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Fourier transform, phase, and baseline correct G->I H->I J Calibrate chemical shifts I->J K Integrate ¹H signals and pick peaks for both spectra J->K L Assign signals to the molecular structure K->L

Figure 3. A generalized workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for aromatic acids. Add approximately 0.6-0.7 mL of the chosen solvent to the vial.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration and Transfer: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer's probe.

  • Instrument Setup: Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, such as a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate pulse width, and a suitable relaxation delay.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a much lower natural abundance and gyromagnetic ratio than ¹H, a larger number of scans and a longer acquisition time will be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum.

  • Data Analysis: Calibrate the chemical shift axis using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both spectra and assign them to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants.

Conclusion

This technical guide provides a comprehensive overview and interpretation of the predicted ¹H and ¹³C NMR spectra of this compound. The detailed analysis of the expected chemical shifts and coupling patterns, grounded in the principles of substituent effects, serves as a valuable resource for the structural verification and characterization of this and similar aromatic compounds. The provided experimental protocol outlines the best practices for obtaining high-quality NMR data, ensuring reliable and reproducible results for researchers in the field of chemical synthesis and drug development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NMRDB.
  • ChemAxon NMR Predictor. [Link]

The Interplay of Methoxy and Nitro Groups on the Reactivity of 2-Methoxy-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the role of the methoxy and nitro substituents in dictating the chemical reactivity of 2-Methoxy-6-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate electronic and steric effects that govern the behavior of this highly substituted aromatic carboxylic acid. By integrating fundamental principles with practical experimental insights, this guide serves as a valuable resource for predicting and manipulating the reactivity of this versatile chemical entity.

Introduction: A Molecule of Contrasting Influences

This compound presents a fascinating case study in substituent effects in organic chemistry. The benzene ring is adorned with three key functional groups: a carboxylic acid, a methoxy group, and a nitro group. The positioning of the methoxy and nitro groups ortho to the carboxylic acid functionality creates a unique chemical environment dominated by a push-pull electronic system and significant steric hindrance. Understanding the interplay of these factors is paramount to predicting the molecule's behavior in chemical transformations and for its strategic utilization in synthetic chemistry.

The methoxy group (-OCH₃), with its lone pairs on the oxygen atom, is a powerful resonance electron-donating group (+R) and a moderately inductive electron-withdrawing group (-I).[1] Conversely, the nitro group (-NO₂) is one of the strongest electron-withdrawing groups, exerting its influence through both resonance (-M) and inductive (-I) effects.[2] The juxtaposition of these opposing electronic forces, coupled with their sterically demanding presence in the ortho positions, culminates in a molecule with distinct and often non-intuitive reactivity patterns.

The "Ortho Effect" and Acidity: A Quantitative Perspective

A defining characteristic of this compound is its pronounced acidity, a direct consequence of the "ortho effect." This well-documented phenomenon in substituted benzoic acids leads to an increase in acidity for almost all ortho-substituted derivatives, irrespective of the electronic nature of the substituent.[1][3][4] This effect is attributed to a combination of steric and electronic factors. In the case of this compound, the steric bulk of the methoxy and nitro groups forces the carboxylic acid group out of the plane of the benzene ring.[3] This disruption of coplanarity inhibits the resonance delocalization of the carboxylic acid's pi electrons into the aromatic system, thereby increasing the acidity of the proton.[5]

The powerful electron-withdrawing nature of the ortho-nitro group further enhances the acidity by stabilizing the resulting carboxylate anion through induction.[2] While the methoxy group is generally considered electron-donating, its inductive effect is electron-withdrawing, contributing to the overall acidity enhancement in this specific arrangement.

CompoundpKa (Predicted/Experimental)Reference
Benzoic Acid4.20[1]
2-Nitrobenzoic Acid2.17[6]
2-Methoxybenzoic Acid4.09[7]
This compound 1.90 ± 0.30 (Predicted) [4][6]

As the data in the table illustrates, the predicted pKa of this compound is significantly lower than that of benzoic acid and its monosubstituted ortho-derivatives, highlighting the synergistic effect of the two ortho substituents on the acidity of the carboxylic acid proton.

Reactivity of the Carboxylic Acid Group: The Challenge of Steric Hindrance

The steric congestion around the carboxylic acid group in this compound presents a significant kinetic barrier to reactions involving this functionality, most notably esterification.

Esterification: Overcoming Steric Shielding

Direct esterification of 2,6-disubstituted benzoic acids, such as this compound, is notoriously difficult under standard Fischer esterification conditions.[8][9] The bulky ortho substituents effectively shield the carboxylic acid from nucleophilic attack by an alcohol. To achieve successful esterification, more forcing conditions or alternative strategies are often necessary.

This protocol provides a general approach for the esterification of sterically hindered benzoic acids and may require optimization for this compound.

Materials:

  • Sterically hindered benzoic acid (e.g., this compound) (1.0 eq)

  • Alcohol (e.g., Methanol or Ethanol) (large excess, 20-50 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1-0.2 eq) or a solid acid catalyst like modified Montmorillonite K10.[9]

  • Anhydrous organic solvent (e.g., Toluene) if using a Dean-Stark apparatus.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the sterically hindered benzoic acid and the alcohol.

  • Carefully add the concentrated sulfuric acid to the stirring solution.

  • Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Due to steric hindrance, extended reaction times (12-48 hours) may be required.[8]

  • Alternatively, to drive the equilibrium towards the ester, a Dean-Stark apparatus can be used with an azeotroping solvent like toluene to remove the water formed during the reaction.

  • Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.

  • Purification can be achieved by column chromatography or recrystallization.


}

Esterification Workflow Diagram

Reactivity of the Aromatic Ring and the Nitro Group

The strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution, although the steric hindrance from the adjacent methoxy and carboxylic acid groups would likely influence the regioselectivity and reaction rate.

Reduction of the Nitro Group: A Pathway to Anilines

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to valuable aniline derivatives. The choice of reducing agent is critical to ensure chemoselectivity, preserving the carboxylic acid and methoxy functionalities.

Several reagents are available for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups.[10][11][12] Catalytic hydrogenation is a common and effective method.

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Raney Nickel

  • Hydrogen gas (H₂)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Ammonium formate (for transfer hydrogenation)

Procedure (Catalytic Hydrogenation):

  • Dissolve this compound in a suitable solvent in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst.

  • The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • The reaction is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-amino-6-methoxybenzoic acid.

Procedure (Transfer Hydrogenation):

  • Dissolve this compound in methanol or ethanol.

  • Add ammonium formate (3-5 equivalents) and then carefully add 10% Pd/C.

  • The mixture is heated to reflux and monitored by TLC.

  • Work-up is similar to the catalytic hydrogenation procedure.[11]


}

Nitro Group Reduction Pathway

Spectroscopic Characterization: A Comparative Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the aromatic protons, and the carboxylic acid proton.

  • Methoxy Protons (-OCH₃): A singlet integrating to 3H, likely in the range of 3.8-4.0 ppm. For comparison, the methoxy protons of 3-methoxy-2-nitrobenzoic acid appear at 3.93 ppm.[13]

  • Aromatic Protons: The three aromatic protons will appear as a complex multiplet due to their coupling. Based on the spectrum of 2-methyl-6-nitrobenzoic acid, where the aromatic protons appear between 7.6 and 8.0 ppm, a similar region is expected for the title compound.[14]

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, in the region of 10-13 ppm, although its presence and sharpness can be affected by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carboxyl Carbon (-COOH): This carbon will appear significantly downfield, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group will show characteristic shifts.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • NO₂ Stretch: Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-O Stretch (Ether): An absorption in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

The IR spectrum of the closely related 2-methyl-6-nitrobenzoic acid shows characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the nitro group stretches, providing a good reference.[15]

Synthesis of this compound: A Proposed Route

A plausible synthetic route to this compound can be adapted from the synthesis of 2-methoxy-6-methylbenzoic acid.[16][17] This multi-step synthesis would likely begin with a commercially available precursor and involve a sequence of reduction, diazotization, and methylation reactions.


}

Proposed Synthesis of a 2-Methoxy-6-substituted Benzoic Acid Analog

Conclusion

The reactivity of this compound is a testament to the profound influence of substituent effects in organic chemistry. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, coupled with the significant steric hindrance imposed by their ortho-relationship to the carboxylic acid, creates a molecule with a unique chemical profile. Its enhanced acidity is a direct result of the "ortho effect," while the reactivity of its functional groups is heavily modulated by steric shielding. A thorough understanding of these principles is essential for any researcher or professional seeking to utilize this and similarly substituted aromatic compounds in the design and synthesis of novel molecules for a wide range of applications, from pharmaceuticals to materials science.

References

  • Ortho effect. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
  • Stewart R, Yates K. THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Journal of Chemistry. 1960;38(10):1533-1542. doi:10.1139/v60-207
  • Substituent Effects on Acidity. Chemistry LibreTexts. Published online March 17, 2024. Accessed January 7, 2026. [Link]
  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. Canadian Science Publishing. Accessed January 7, 2026. [Link]
  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives.
  • Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. 2024;3:110-120. doi:10.22034/jsc.2024.463857.1078
  • selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. Accessed January 7, 2026. [Link]
  • Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. PubMed. doi:10.1016/j.pestbp.2014.04.002
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
  • Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Human Metabolome Database. Accessed January 7, 2026. [Link]
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Accessed January 7, 2026. [Link]
  • Benzoic acid, 2-methoxy-. the NIST WebBook. Accessed January 7, 2026. [Link]
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. doi:10.
  • 2-Methoxybenzoic acid. PubChem. Accessed January 7, 2026. [Link]
  • Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange. Accessed January 7, 2026. [Link]
  • Supporting Information. CDC Stacks. Accessed January 7, 2026. [Link]
  • Decreasing order of acidity of p-methoxy benzoic acid (A), p-nitrobenzoic acid (B) and benzoic acid (C) is –. Allen. Accessed January 7, 2026. [Link]
  • Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid . Please explain using the structure below. Chegg. Published November 18, 2018. Accessed January 7, 2026. [Link]
  • 2-Methyl-6-nitrobenzoic acid. the NIST WebBook. Accessed January 7, 2026. [Link]
  • 2-Methoxy-benzoic acid. SpectraBase. Accessed January 7, 2026. [Link]
  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Accessed January 7, 2026. [Link]
  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Quora. Published January 3, 2018. Accessed January 7, 2026. [Link]

Sources

Analysis of Steric and Electronic Effects on the Acidity of 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acidity of substituted benzoic acids is a fundamental parameter in medicinal chemistry and drug development, profoundly influencing properties such as solubility, membrane permeability, and receptor binding affinity. The introduction of substituents, particularly at the ortho positions, can induce complex electronic and steric interactions that significantly alter the pKa value compared to the parent molecule. This technical guide provides an in-depth analysis of the acidity of 2-methoxy-6-nitrobenzoic acid, contextualized by a comparison with benzoic acid, 2-methoxybenzoic acid, and 2-nitrobenzoic acid. We will dissect the interplay of inductive effects, resonance effects, steric inhibition of resonance, and intramolecular hydrogen bonding—collectively known as the ortho-effect—to provide a causal explanation for the observed acidity of this di-substituted compound.

Introduction: Factors Governing Benzoic Acid Acidity

The acidity of benzoic acid (pKa ≈ 4.20) is determined by the stability of its conjugate base, the benzoate anion.[1][2] The delocalization of the negative charge across the two oxygen atoms of the carboxylate group is the primary stabilizing factor. Substituents on the benzene ring can modulate this stability through two primary mechanisms:

  • Inductive Effects (I): The transmission of charge through sigma (σ) bonds. Electron-withdrawing groups (EWGs) like the nitro group (-NO2) exert a negative inductive effect (-I), pulling electron density away from the carboxylate, stabilizing the negative charge, and increasing acidity (lowering pKa).[1][3] Electron-donating groups (EDGs) have the opposite effect.[4][5]

  • Resonance Effects (M or R): The delocalization of electrons through the pi (π) system. EWGs like -NO2 exhibit a negative resonance effect (-M), withdrawing π-electron density from the ring and further stabilizing the benzoate anion.[6][7] EDGs with lone pairs, such as the methoxy group (-OCH3), typically exert a positive resonance effect (+M), donating π-electron density to the ring, which can destabilize the anion and decrease acidity.[8][9]

However, when substituents are placed at the ortho position relative to the carboxylic acid, these electronic effects are complicated by steric interactions, leading to a phenomenon known as the ortho-effect .[10][11]

Comparative Acidity: A Quantitative Overview

The pKa value is the negative logarithm of the acid dissociation constant (Ka) and serves as the standard metric for acid strength; a lower pKa indicates a stronger acid.[1][12] The table below summarizes the pKa values for this compound and related reference compounds.

CompoundStructureSubstituentspKa
Benzoic AcidC₆H₅COOHNone~4.20[1][13]
2-Nitrobenzoic AcidC₆H₄(NO₂)COOH2-NO₂~2.16[1][14]
2-Methoxybenzoic AcidC₆H₄(OCH₃)COOH2-OCH₃~4.09[15][16]
This compoundC₆H₃(OCH₃)(NO₂)COOH2-OCH₃, 6-NO₂~1.90 (Predicted)[17]

The Ortho-Effect: Deconstructing the Acidity of this compound

Nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of the substituent's electronic nature.[11][18][19] This is a consequence of the ortho-effect, which in the case of this compound, is a powerful combination of multiple factors that dramatically increases its acidity, making it the strongest acid in our comparative set.

Steric Inhibition of Resonance (SIR)

The primary contributor to the ortho-effect is steric hindrance.[10][20] In this compound, the carboxylic acid group is flanked by two ortho substituents. The resulting steric strain forces the -COOH group to twist out of the plane of the benzene ring.[21][22]

For resonance to occur effectively, the p-orbitals of the carboxyl group and the benzene ring must be aligned (i.e., coplanar). By forcing the -COOH group out of the plane, this alignment is broken, inhibiting resonance between the carboxyl group and the ring.[20][23] While the phenyl group is inductively electron-withdrawing, it can also be electron-donating by resonance.[18] The steric inhibition of this resonance donation increases the acidity of the carboxylic acid.[10][22] This effect is the dominant reason why ortho-substituted benzoic acids are unexpectedly acidic.

Combined Electronic Effects

With the carboxyl group out of plane, the electronic influence of the ring is transmitted primarily through the stronger inductive effect.

  • Nitro Group (-NO₂): This group is strongly electron-withdrawing through both induction (-I) and resonance (-M).[1][24] Its powerful -I effect pulls electron density from the carboxyl group, significantly stabilizing the resulting carboxylate anion.

  • Methoxy Group (-OCH₃): The methoxy group is dichotomous; it is electron-withdrawing by induction (-I) due to the high electronegativity of oxygen, but electron-donating by resonance (+M) due to oxygen's lone pairs.[8] In the case of this compound, the steric hindrance that pushes the carboxyl group out of plane also likely affects the coplanarity of the methoxy group, diminishing its +M (destabilizing) effect. Therefore, its -I (stabilizing) effect becomes more pronounced.

The net result is that the carboxylate anion of this compound is highly stabilized by the potent inductive withdrawal from two adjacent groups, coupled with the resonance withdrawal of the nitro group.

Intramolecular Hydrogen Bonding

An intramolecular hydrogen bond may form between the acidic proton of the carboxyl group and an oxygen atom of the adjacent methoxy or nitro group.[23][25] While this can stabilize the undissociated acid, making proton donation more difficult, it is also possible for hydrogen bonding to stabilize the transition state or the carboxylate anion. In the case of 2-methoxybenzoic acid, an intramolecular hydrogen bond has been proposed to contribute to its properties.[25] For 2-nitrobenzoic acid, the stabilization of the carboxylate anion via the ortho-effect is considered the dominant factor over intramolecular hydrogen bonding.[26][27] Given the profound influence of the dual ortho substituents, steric and inductive effects are the primary drivers of the exceptionally low pKa of this compound.

The interplay of these factors is visualized in the diagram below.

G cluster_molecule This compound cluster_outcome Overall Result mol Structure SIR Steric Inhibition of Resonance (SIR) Outcome Increased Acidity / Lower pKa SIR->Outcome SIR_exp • Two ortho groups force -COOH out of plane. • Inhibits resonance with the benzene ring. • Dominant acid-strengthening effect. Inductive Inductive Effects (-I) Inductive->Outcome Inductive_exp • Strong -I effect from -NO₂ group. • -I effect from -OCH₃ group. • Both effects stabilize the carboxylate anion. Resonance Resonance Effects (-M) Resonance->Outcome Resonance_exp • Strong -M effect from -NO₂ group further  stabilizes the anion. • +M effect of -OCH₃ is diminished by SIR. Hbond Intramolecular H-Bonding Hbond->Outcome Hbond_exp • Potential H-bond between -COOH proton and  ortho substituent. • Minor contributing factor compared to steric  and inductive effects.

Interplay of effects increasing the acidity of this compound.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa of an acidic compound can be reliably determined using potentiometric titration. This method involves titrating a solution of the weak acid with a strong base while monitoring the pH.[1]

Workflow Diagram
Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology

Principle: At the half-equivalence point of a titration, the concentration of the undissociated acid [HA] equals the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), the log term becomes zero, and therefore, the pH at this point is equal to the pKa.[1]

Materials & Apparatus:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (CO₂-free)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A, 25 mL or 50 mL)

  • Beaker (150 mL)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be needed if solubility is low, but its concentration should be kept minimal and consistent.

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Titration Setup: Place a known volume (e.g., 50.0 mL) of the acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and begin gentle stirring. Position the burette filled with the standardized NaOH solution over the beaker.

  • Data Collection: Record the initial pH of the acid solution. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Decrease the increment size significantly as you approach the equivalence point (identified by a rapid change in pH).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the inflection point of the curve) using the maximum of the first derivative plot (ΔpH/ΔV vs. V).

    • Calculate the volume at the half-equivalence point by dividing the equivalence point volume by two.

    • Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the acid.

Conclusion

The acidity of this compound (predicted pKa ≈ 1.90) is significantly greater than that of benzoic acid (pKa ≈ 4.20), 2-methoxybenzoic acid (pKa ≈ 4.09), and even the strongly acidic 2-nitrobenzoic acid (pKa ≈ 2.16). This pronounced acidity is a direct consequence of the ortho-effect , driven by the presence of two substituents flanking the carboxylic acid group. The dominant factor is steric inhibition of resonance, which forces the carboxyl group out of the plane of the benzene ring. This steric effect is amplified by the powerful electron-withdrawing inductive effects of both the nitro and methoxy groups, which combine to create a highly stable carboxylate anion, thereby facilitating proton dissociation. Understanding these intricate steric and electronic interactions is critical for the rational design of molecules with tailored physicochemical properties in drug discovery and materials science.

References

  • Wikipedia contributors. (2023). Ortho effect. Wikipedia, The Free Encyclopedia. [Link][10]
  • Various Authors. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link][21]
  • William Reusch. The Ortho Effect of benzoic acids. Michigan State University Department of Chemistry. [Link][18]
  • Mahesh Shenoy. How does ortho-effect work in benzoic acids? Khan Academy. [Link][23]
  • Various Authors. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link][8]
  • BYJU'S. Ortho Effect. BYJU'S. [Link][11]
  • National Center for Biotechnology Information. Benzoic Acid.
  • MDPI. (2021). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link][3]
  • Organic Chemistry Solution. (2021). Everything You Ever Wanted To Know About Steric Inhibition Of Resonance. [Link][20]
  • LibreTexts Chemistry. (2023). 11.5: Substituent Effects on Acidity. [Link][28]
  • OWL, Cengage.
  • Unknown Source. Table 20.
  • LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. [Link][19]
  • Various Authors. (2015). Acidic strength of para substituted benzoic acids. Chemistry Stack Exchange. [Link][6]
  • LibreTexts Chemistry. (2023). Acidity of Substituted Benzoic Acids. [Link][4]
  • Various Authors. (2016). Why is para methoxy benzoic acid is less acidic than benzoic acid? Quora. [Link][30]
  • Harish Chandra PG College Varanasi. Acidity of Carboxylic Acids. [Link][31]
  • Various Authors. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects? Chemistry Stack Exchange. [Link][22]
  • Allen Institute. p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to. [Link][24]
  • LibreTexts Chemistry. (2024). 20.4: Substituent Effects on the Acidity of p-Substituted Benzoic Acids. [Link][32]
  • ResearchGate. (2007). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. [Link][26]
  • LibreTexts Chemistry. (2024). 20.4 Substituent Effects on Acidity. [Link][33]
  • Various Authors. Why do electron donating groups decrease the acidity of aromatic carboxylic acids? Chemistry Stack Exchange. [Link][5]
  • RSC Publishing. (2007). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link][25]
  • Dr. Hamad Al Mamari. (2016). Effects of Groups on Acidity of Benzoic Acid III. YouTube. [Link][7]
  • Various Authors. (2015). How do o-nitrobenzoic acid form its intramolecular H-bonding? Quora. [Link][27]
  • Wikipedia contributors. (2025). 2-Nitrobenzoic acid. Wikipedia, The Free Encyclopedia. [Link][14]
  • Wikipedia contributors. o-Anisic acid. Wikipedia, The Free Encyclopedia. [Link][15]
  • Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?[Link][12]
  • Various Authors. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Quora. [Link][16]

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An In-depth Technical Guide to the Discovery and History of 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-nitrobenzoic acid, a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. The narrative delves into the compound's discovery, tracing its probable historical synthesis routes from the foundational principles of organic chemistry to modern, optimized methodologies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights, detailed experimental protocols, and a thorough examination of the scientific rationale behind its synthesis.

Introduction: The Chemical Significance of this compound

This compound, with the chemical formula C₈H₇NO₅, is an aromatic carboxylic acid characterized by the presence of a methoxy (-OCH₃) and a nitro (-NO₂) group at the ortho and para positions relative to the carboxylic acid function, respectively[1]. This substitution pattern imparts a unique electronic and steric environment to the molecule, making it a valuable building block in organic synthesis. The electron-donating methoxy group and the electron-withdrawing nitro group create a polarized aromatic ring, influencing its reactivity in subsequent chemical transformations.

The primary utility of this compound lies in its role as a precursor to a variety of more complex molecules. The nitro group can be readily reduced to an amine, which can then participate in a wide range of coupling reactions, while the carboxylic acid moiety offers a handle for amide bond formation and other derivatizations. This versatility has led to its application in the synthesis of various biologically active compounds.

The Genesis of a Molecule: A Hypothesized Historical Synthesis

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in contemporary databases, its discovery can be logically inferred from the state of organic chemistry in the late 19th and early 20th centuries. The synthesis would have likely emerged from systematic studies on the electrophilic aromatic substitution of substituted benzoic acids.

A plausible historical route to this compound would involve the direct nitration of 2-methoxybenzoic acid (o-anisic acid). The principles of electrophilic aromatic substitution dictate that the methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The interplay of these directing effects would be a key consideration.

Plausible Historical Synthesis Pathway: Nitration of 2-Methoxybenzoic Acid

The nitration of 2-methoxybenzoic acid would likely have been achieved using a mixture of concentrated nitric acid and sulfuric acid, the standard nitrating agent of the era. The reaction would proceed via the formation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

historical_synthesis 2-Methoxybenzoic_acid 2-Methoxybenzoic Acid Intermediate Wheland Intermediate 2-Methoxybenzoic_acid->Intermediate Electrophilic Attack Nitrating_Mixture HNO₃ / H₂SO₄ Product This compound Intermediate->Product Deprotonation Byproducts Isomeric Byproducts Intermediate->Byproducts Attack at other positions

Caption: Plausible historical synthesis of this compound.

Experimental Considerations in a Historical Context
  • Reaction Conditions: The reaction would have been conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

  • Isolation and Purification: The product would have been isolated by pouring the reaction mixture into ice water, followed by filtration of the precipitated solid. Purification would have been achieved through recrystallization from a suitable solvent like ethanol or water.

  • Characterization: In the absence of modern spectroscopic techniques, characterization would have relied on melting point determination, elemental analysis, and classical chemical tests to confirm the presence of the nitro and carboxylic acid functional groups.

The Evolution of Synthesis: Modern and Optimized Methodologies

With advancements in synthetic organic chemistry, more controlled and efficient methods for the preparation of this compound and its derivatives have been developed. These modern approaches often prioritize higher yields, improved regioselectivity, and milder reaction conditions.

Synthesis from 2-Methyl-6-nitrobenzoic Acid

A contemporary and widely employed route involves a multi-step synthesis starting from 2-methyl-6-nitrobenzoic acid. This approach offers excellent control over the substitution pattern.

modern_synthesis Start 2-Methyl-6-nitrobenzoic Acid Intermediate1 2-Amino-6-methylbenzoic Acid Start->Intermediate1 e.g., H₂, Pd/C Step1 Reduction Intermediate2 2-Hydroxy-6-methylbenzoic Acid Intermediate1->Intermediate2 1. NaNO₂, HCl 2. H₂O, Δ Step2 Diazotization & Hydrolysis Intermediate3 2-Methoxy-6-methylbenzoic Acid Intermediate2->Intermediate3 e.g., (CH₃)₂SO₄, Base Step3 Methylation Product This compound Intermediate3->Product Step4 Oxidation of Methyl Group (Hypothetical)

Caption: A modern synthetic route to this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol for a key step in a potential modern synthesis, adapted from procedures for similar transformations.

Step 1: Reduction of 2-Methyl-6-nitrobenzoic Acid to 2-Amino-6-methylbenzoic Acid

  • To a solution of 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The reaction mixture is hydrogenated under a hydrogen atmosphere (e.g., balloon pressure or in a Parr shaker) at room temperature.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield 2-amino-6-methylbenzoic acid.

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-6-methylbenzoic Acid

  • The crude 2-amino-6-methylbenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a boiling aqueous solution, leading to the evolution of nitrogen gas and the formation of 2-hydroxy-6-methylbenzoic acid.

  • The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by recrystallization.

Step 3: Methylation to 2-Methoxy-6-methylbenzoic Acid

  • 2-Hydroxy-6-methylbenzoic acid is dissolved in a suitable solvent (e.g., acetone or DMF) containing a base (e.g., K₂CO₃ or NaH).

  • A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the mixture.

  • The reaction is stirred at an appropriate temperature (room temperature to reflux) until completion.

  • The reaction is quenched with water, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford 2-methoxy-6-methylbenzoic acid.

Quantitative Data and Spectroscopic Characterization

The following tables summarize key quantitative data and expected spectroscopic features of this compound.

Property Value Reference
Molecular FormulaC₈H₇NO₅[1]
Molecular Weight197.14 g/mol [1]
CAS Number53967-73-0[1]
Melting PointApproximately 180 °C[2]
Spectroscopic Data Expected Features
¹H NMRAromatic protons (multiplets), methoxy protons (singlet, ~3.9-4.0 ppm), carboxylic acid proton (broad singlet, downfield)
¹³C NMRAromatic carbons, methoxy carbon, carbonyl carbon
IR (Infrared)O-H stretch (broad, carboxylic acid), C=O stretch (carboxylic acid), N-O stretches (nitro group), C-O stretch (methoxy group)
Mass SpectrometryMolecular ion peak (M⁺) and characteristic fragmentation pattern

Conclusion

This compound stands as a testament to the enduring principles of organic synthesis. From its likely discovery through classical nitration reactions to its more refined modern synthetic pathways, this molecule continues to be a valuable tool for chemists in the creation of novel compounds with significant biological and industrial applications. This guide has provided a comprehensive, albeit partially hypothesized, historical context and a detailed overview of the chemical principles and experimental methodologies associated with this important chemical intermediate.

References

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents.
  • CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents.

Sources

An In-Depth Technical Guide to the Key Precursors for the Synthesis of 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-6-nitrobenzoic acid is a polysubstituted aromatic compound of significant interest as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of its methoxy, nitro, and carboxylic acid functionalities provides a unique platform for molecular elaboration. The electron-withdrawing nitro group and the electron-donating methoxy group create a distinct electronic environment on the aromatic ring, influencing its reactivity in subsequent transformations. This guide provides an in-depth analysis of the principal synthetic strategies and key precursors for preparing this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights. We will explore two primary, logically divergent pathways, starting from readily available industrial chemicals: 2,6-dinitrotoluene and m-cresol.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals two logical disconnections, pointing toward two distinct families of precursors. The primary challenge lies in the controlled, regioselective introduction of the three different functional groups onto the benzene ring.

  • C-O/C-N Disconnection Strategy: The most apparent strategy involves a precursor that already contains the carbon skeleton, including the methyl group that will become the carboxylic acid. This leads us to a pathway beginning with the nitration and methylation of a simple phenol.

  • C-C/N-O Disconnection Strategy: An alternative approach starts with a precursor where the nitro groups and the methyl group are already in place. This route relies on the oxidation of the methyl group and a subsequent nucleophilic aromatic substitution to install the methoxy group.

These two approaches form the basis of our investigation into the most critical precursors.

Retrosynthesis T This compound P1_Int1 2-Methyl-3-nitroanisole T->P1_Int1 Oxidation (C-H to COOH) P2_Int1 2,6-Dinitrobenzoic Acid T->P2_Int1 SNAr (NO2 to OCH3) P1_Int2 2-Nitro-3-methylphenol P1_Int1->P1_Int2 Methylation (O-H to O-CH3) P1_Start m-Cresol P1_Int2->P1_Start Nitration P2_Start 2,6-Dinitrotoluene P2_Int1->P2_Start Oxidation (CH3 to COOH) Cresol_Pathway start m-Cresol step1 2-Nitro-3-methylphenol start->step1 Selective Nitration step2 2-Methyl-3-nitroanisole step1->step2 Methylation (Williamson Ether Synthesis) end This compound step2->end Side-Chain Oxidation

Caption: Synthetic workflow from m-Cresol.

Step A: Selective Nitration of m-Cresol

Causality: Direct nitration of m-cresol with standard mixed acid (HNO₃/H₂SO₄) is notoriously unselective, yielding a mixture of 2-nitro, 4-nitro, and 6-nitro isomers, along with dinitrated byproducts. The hydroxyl and methyl groups both activate the ring, but direct ortho and para to themselves, leading to poor regiocontrol. To achieve the desired 2-nitro-3-methylphenol, a more nuanced approach is required, often involving nitrosation followed by oxidation, which favors ortho-functionalization.

Experimental Protocol: Synthesis of 2-Nitro-3-methylphenol

  • Reagents: m-Cresol, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Nitric Acid (HNO₃), Water.

  • Procedure:

    • A solution of p-toluidine (which ultimately produces a related nitrophenol, demonstrating the general diazotization-hydrolysis method often adapted for phenols) is prepared in dilute nitric acid. For m-cresol, a direct nitrosation approach is more common.

    • Dissolve m-cresol (1 mole) in a suitable solvent like aqueous acetic acid.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Slowly add a chilled aqueous solution of sodium nitrite (1 mole) dropwise, maintaining the temperature below 5°C. The reaction is exothermic and gas evolution (N₂O₃ decomposition) may occur.

    • Stir the resulting dark solution at low temperature for 1-2 hours to ensure complete formation of the nitrosophenol intermediate (4-nitroso-3-methylphenol).

    • The nitroso intermediate is then oxidized. Slowly add the reaction mixture to a pre-cooled solution of dilute nitric acid (approx. 30-40%), keeping the temperature controlled.

    • After the addition, allow the mixture to warm to room temperature and stir for several hours until the oxidation is complete, as monitored by TLC.

    • The product, 2-nitro-3-methylphenol, can be isolated by steam distillation, where it comes over as a yellow oil that solidifies on cooling.

  • Trustworthiness: The purity of the product should be confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR) to ensure the correct isomer has been synthesized.

Step B: Methylation to 2-Methyl-3-nitroanisole

Causality: With the nitro group and phenolic hydroxyl group correctly positioned, the next step is to convert the phenol into a methoxy ether. The Williamson ether synthesis is the most reliable method. The phenolic proton is acidic and can be readily removed by a base to form a phenoxide nucleophile, which then attacks a methylating agent.

Experimental Protocol: Synthesis of 2-Methyl-3-nitroanisole

  • Reagents: 2-Nitro-3-methylphenol, Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃), Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I), Acetone or DMF.

  • Procedure:

    • Dissolve 2-nitro-3-methylphenol (1 mole) in a polar aprotic solvent like acetone.

    • Add a slight excess of a base, such as anhydrous potassium carbonate (1.5 moles), to the solution.

    • Heat the mixture to reflux and stir for 30 minutes to ensure complete formation of the potassium phenoxide salt.

    • Add dimethyl sulfate (1.1 moles) dropwise to the refluxing mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

    • Continue refluxing for 2-4 hours, monitoring the reaction's completion by TLC.

    • After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization to yield pure 2-methyl-3-nitroanisole.

  • Trustworthiness: The disappearance of the broad phenolic -OH peak and the appearance of a sharp methoxy singlet around 3.8-4.0 ppm in the ¹H NMR spectrum confirms a successful reaction.

Step C: Oxidation to this compound

Causality: The final step is the oxidation of the benzylic methyl group to a carboxylic acid. This is a robust transformation, but the choice of oxidant is critical to avoid degradation of the nitro group or cleavage of the ether linkage. Potassium permanganate (KMnO₄) under basic conditions is a powerful and effective reagent for this purpose. The reaction proceeds via a radical mechanism involving the abstraction of a benzylic hydrogen.

Experimental Protocol: Synthesis of this compound

  • Reagents: 2-Methyl-3-nitroanisole, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Sodium Bisulfite (NaHSO₃), Hydrochloric Acid (HCl).

  • Procedure:

    • To a solution of 2-methyl-3-nitroanisole (1 mole) in a mixture of water and a co-solvent like pyridine or t-butanol, add a solution of potassium permanganate (approx. 3-4 moles) in water portion-wise.

    • The reaction is exothermic; maintain the temperature around 80-95°C with a water bath.

    • Heat and stir the mixture for several hours until the purple color of the permanganate has disappeared, indicating its consumption, and a brown precipitate of manganese dioxide (MnO₂) has formed.

    • Cool the reaction mixture and filter off the MnO₂.

    • To the clear filtrate, add sodium bisulfite to destroy any remaining KMnO₄.

    • Acidify the basic solution with concentrated hydrochloric acid until the pH is ~1-2.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.

  • Trustworthiness: The conversion of the methyl group singlet in the ¹H NMR to the absence thereof, along with the appearance of a carboxylic acid proton signal (>10 ppm), confirms the oxidation. IR spectroscopy will show a characteristic broad O-H stretch and a C=O stretch for the carboxylic acid.

Pathway 2: The Dinitrotoluene Route - Functional Group Interconversion

This pathway begins with a precursor where the carbon that will become the carboxyl group and the nitro groups are already in position. The strategy relies on transforming existing functional groups rather than building the substitution pattern from scratch.

Core Precursor: 2,6-Dinitrotoluene (2,6-DNT)

2,6-DNT is a common industrial chemical produced on a large scale by the nitration of toluene. A mixture of nitric and sulfuric acids is used, which typically produces a mixture of dinitrotoluene isomers, with 2,4-DNT and 2,6-DNT being the most prevalent. These isomers are then separated. Its ready availability makes it an attractive starting point for synthesis.

Strategic Conversion Workflow

This two-step route involves a powerful oxidation followed by a classic nucleophilic aromatic substitution.

DNT_Pathway start 2,6-Dinitrotoluene step1 2,6-Dinitrobenzoic Acid start->step1 Side-Chain Oxidation end This compound step1->end Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic workflow from 2,6-Dinitrotoluene.

Step A: Oxidation to 2,6-Dinitrobenzoic Acid

Causality: Similar to the cresol pathway, the methyl group must be oxidized. However, the presence of two strongly deactivating nitro groups makes the aromatic ring more resistant to oxidation than in the previous case. More forcing conditions or different oxidizing agents, such as dichromate or concentrated nitric acid, are often employed for this transformation. The oxidation of dinitrotoluenes to their corresponding benzoic acids is a well-documented procedure in organic synthesis.

Experimental Protocol: Synthesis of 2,6-Dinitrobenzoic Acid

  • Reagents: 2,6-Dinitrotoluene, Sodium Dichromate (Na₂Cr₂O₇), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a flask equipped with a reflux condenser and a mechanical stirrer, add concentrated sulfuric acid.

    • Slowly and carefully, add 2,6-dinitrotoluene to the acid with stirring.

    • Gradually add sodium dichromate in small portions. The reaction is highly exothermic and must be controlled with an ice bath.

    • After the addition is complete, heat the mixture gently (e.g., on a steam bath) for several hours to drive the reaction to completion.

    • Pour the hot reaction mixture over crushed ice. The product, 2,6-dinitrobenzoic acid, will precipitate.

    • Filter the crude product, wash thoroughly with cold water to remove residual acid and chromium salts, and recrystallize from hot water or aqueous ethanol.

  • Trustworthiness: This protocol is a self-validating system. The successful oxidation is evident by the change in physical properties (solubility in base) and confirmed by spectroscopic data showing the loss of the methyl signal and the appearance of the carboxyl group signals.

Step B: Nucleophilic Aromatic Substitution (SNAr) to this compound

Causality: This step is the cornerstone of this pathway. The two nitro groups and the carboxylic acid group are powerful electron-withdrawing groups. They strongly activate the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to themselves. In 2,6-dinitrobenzoic acid, both C1 (bearing the carboxyl group) and the positions ortho to the nitro groups are highly electron-deficient. A strong nucleophile like sodium methoxide (NaOCH₃) can attack one of the carbons bearing a nitro group, displacing it as a nitrite ion (NO₂⁻). This reaction proceeds through a stabilized Meisenheimer complex intermediate.

Experimental Protocol: Synthesis of this compound

  • Reagents: 2,6-Dinitrobenzoic Acid, Sodium Methoxide (NaOCH₃), Methanol (CH₃OH).

  • Procedure:

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 moles) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add 2,6-dinitrobenzoic acid (1 mole).

    • Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.

    • After the reaction is complete, cool the mixture and evaporate the methanol under reduced pressure.

    • Dissolve the residue in water and acidify with a mineral acid like HCl to a pH of 1-2.

    • The target compound, this compound, will precipitate out of the solution.

    • Collect the product by filtration, wash with cold water, and recrystallize to obtain the final pure product.

  • Trustworthiness: The successful substitution is unequivocally confirmed by ¹H NMR, which will show the appearance of a methoxy signal and a change in the aromatic proton splitting pattern consistent with the new substitution pattern. Mass spectrometry will confirm the expected molecular weight change corresponding to the replacement of a nitro group (-NO₂) with a methoxy group (-OCH₃).

Quantitative Data Summary & Pathway Comparison

FeaturePathway 1 (Cresol Route)Pathway 2 (DNT Route)
Primary Precursor m-Cresol2,6-Dinitrotoluene
Precursor Availability High (commodity chemical)High (industrial intermediate)
Number of Key Steps 32
Key Intermediates 2-Nitro-3-methylphenol, 2-Methyl-3-nitroanisole2,6-Dinitrobenzoic Acid
Major Challenges Regiocontrol in the initial nitration step.Handling of hazardous oxidizing agents (e.g., dichromate); forcing conditions.
Overall Yield (Typical) Moderate (can be lowered by poor selectivity in nitration)Good to High
Safety Considerations Use of highly toxic dimethyl sulfate.Use of strong oxidizers and exothermic reactions.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust and logical synthetic pathways, each originating from a distinct and readily available key precursor.

  • The Cresol Pathway offers a constructive approach, building the molecule's functionality in a controlled, stepwise manner. Its primary hurdle is achieving high regioselectivity in the initial nitration of m-cresol, a challenge that dictates the efficiency of the entire sequence.

  • The Dinitrotoluene Pathway represents a more direct, functional group interconversion strategy. It leverages the inherent reactivity of the highly electron-deficient 2,6-dinitrotoluene precursor to facilitate oxidation and subsequent nucleophilic aromatic substitution. While involving fewer steps, it requires careful management of highly energetic reactions.

The choice between these pathways in a research or drug development setting will depend on factors such as the scale of the synthesis, the availability and cost of specific reagents, equipment capabilities for handling hazardous materials, and the desired purity profile of the final product. Both routes are built on foundational principles of organic chemistry and provide reliable access to this valuable synthetic intermediate.

References

  • U.S. Environmental Protection Agency. (2008). Chapter 7 (2,4- and 2,6-Dinitrotoluene) of Regulatory Determinations Support Document for Selected Contaminants from the Second. [Online].
  • Benchchem. (n.d.). 2-(Methoxycarbonyl)-6-nitrobenzoic acid | 21606-04-2. [Online].
  • CN111718264A. (2020). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Google Patents. [Online].
  • PrepChem.com. (n.d.). Preparation of 2,4,6-trinitrotoluene. [Online].
  • CN113072441A. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents. [Online].
  • International Agency for Research on Cancer. (1996). *2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-D

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methoxy-6-nitrobenzoic Acid via Permanganate Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-Methoxy-6-nitrobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The primary synthetic route detailed is the oxidation of 2-methoxy-6-nitrotoluene using potassium permanganate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and safe synthesis.

Introduction and Scientific Background

This compound is a valuable building block in organic synthesis. Its bifunctional nature, featuring both a carboxylic acid and a nitro group on a methoxy-substituted benzene ring, allows for diverse subsequent chemical transformations. The most common and robust method for its preparation involves the oxidation of the methyl group of 2-methoxy-6-nitrotoluene.

Potassium permanganate (KMnO₄) is the oxidant of choice for this transformation due to its high reactivity, cost-effectiveness, and well-understood mechanism.[3] The reaction leverages the stability of the benzene ring, which remains inert to oxidation under these conditions, while the benzylic methyl group is selectively oxidized to a carboxylic acid.

Reaction Causality: The efficiency of this oxidation is rooted in the "benzylic position"—the carbon atom directly attached to the aromatic ring. This position is particularly susceptible to oxidation because the C-H bonds are weaker than those in a standard alkane, and the radical intermediate formed upon hydrogen abstraction is stabilized by resonance with the aromatic ring.[4] Permanganate is a powerful oxidizing agent that effectively initiates this process through a mechanism thought to involve hydrogen atom abstraction.[5][6][7] The permanganate ion (MnO₄⁻, Mn oxidation state +7) is subsequently reduced, typically to manganese dioxide (MnO₂, Mn oxidation state +4), a brown solid that precipitates from the reaction mixture.[3]

Safety First: Hazard Analysis and Mitigation

A thorough understanding and mitigation of risks are paramount before commencing this synthesis.

  • Potassium Permanganate (KMnO₄): This is a strong oxidizing agent that can intensify fires.[8][9] It is harmful if swallowed and causes severe skin burns and eye damage.[9][10] CRITICAL: Never mix KMnO₄ with combustible materials or concentrated acids (especially sulfuric acid), as this can lead to spontaneous ignition or explosion.[10] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield or safety goggles.[8][11][12]

  • Sodium Hydroxide (NaOH) & Strong Acids (H₂SO₄/HCl): These reagents are highly corrosive and can cause severe burns. Handle them with extreme care, always within a fume hood, and wear appropriate PPE.

  • Reaction Exotherm: The oxidation is an exothermic process. Adding the oxidant in portions and monitoring the temperature are crucial to prevent a runaway reaction.

All steps of this procedure should be performed in a well-ventilated chemical fume hood.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a laboratory-scale synthesis. Adjust quantities as needed, ensuring molar ratios are maintained.

Materials and Equipment

Reagents:

  • 2-Methoxy-6-nitrotoluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Celite™ (Diatomaceous Earth)

  • Recrystallization Solvent (e.g., Ethanol/Water mixture)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Buchner funnel and vacuum flask for filtration

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Reaction Workflow Diagram

Synthesis_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start 1. Dissolve NaOH in water in RBF Add_SM 2. Add 2-methoxy- 6-nitrotoluene Start->Add_SM Heat 3. Heat to Reflux (~95-100°C) Add_SM->Heat Add_KMnO4 4. Add KMnO4 solution portion-wise Heat->Add_KMnO4 Reflux 5. Continue reflux until purple color persists Add_KMnO4->Reflux Cool 6. Cool to Room Temp Reflux->Cool Reaction Complete Filter 7. Filter off MnO2 (use Celite) Cool->Filter Acidify 8. Acidify filtrate to pH 1-2 Filter->Acidify Precipitate 9. Cool in ice bath to maximize precipitation Acidify->Precipitate Isolate 10. Collect solid via vacuum filtration Precipitate->Isolate Wash 11. Wash with cold water Isolate->Wash Crude Product Recrystallize 12. Recrystallize from suitable solvent Wash->Recrystallize Dry 13. Dry under vacuum Recrystallize->Dry Final_Product Final Product: This compound Dry->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Preparation: In a 1 L three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in 250 mL of deionized water.

  • Addition of Starting Material: To the alkaline solution, add 2-methoxy-6-nitrotoluene (8.35 g, 50 mmol).

  • Heating: Heat the mixture to reflux (approximately 95-100°C) with vigorous stirring. The starting material will form an oily suspension.

  • Oxidant Addition: In a separate beaker, dissolve potassium permanganate (15.8 g, 100 mmol) in 200 mL of warm deionized water. Transfer this purple solution to a dropping funnel. Add the KMnO₄ solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.

    • Rationale: A slow, portion-wise addition is critical to control the exothermic nature of the oxidation and maintain a steady reflux. A rapid addition can cause the reaction to boil over.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The reaction is complete when a faint purple color persists for more than 20 minutes, indicating that all the starting material has been oxidized.

  • Cooling and Quenching: Remove the heating mantle and allow the mixture to cool to room temperature. If excess permanganate is present, it can be quenched by adding a small amount of ethanol until the purple color disappears.

  • Removal of Manganese Dioxide: Set up a Buchner funnel for vacuum filtration. Add a small pad of Celite™ over the filter paper. Wet the Celite pad with water. Filter the reaction mixture through the Celite pad to remove the fine brown precipitate of MnO₂. Wash the filter cake with a small amount of hot water (2 x 25 mL) to ensure all the product is collected in the filtrate.

    • Rationale: MnO₂ forms very fine particles that can clog standard filter paper. A filter aid like Celite provides a porous layer that facilitates a much faster and more effective filtration.

  • Acidification and Precipitation: Transfer the clear, colorless, or slightly yellow filtrate to a large beaker and cool it in an ice bath. With constant stirring, slowly add concentrated sulfuric acid or hydrochloric acid dropwise until the pH of the solution is between 1 and 2.[13]

    • Causality: The product exists in the filtrate as its water-soluble sodium salt (sodium 2-methoxy-6-nitrobenzoate). Acidification protonates the carboxylate anion, converting it into the free carboxylic acid, which is significantly less soluble in water and precipitates out as a solid.

  • Isolation of Crude Product: Allow the mixture to stand in the ice bath for 30 minutes to maximize crystallization. Collect the precipitated white or pale-yellow solid by vacuum filtration.

  • Washing and Drying: Wash the solid product on the filter with two portions of cold deionized water (2 x 30 mL) to remove any residual acid and inorganic salts. Allow the product to air-dry on the funnel, then transfer it to a watch glass to dry completely, preferably in a vacuum oven at low heat.

Purification (Recrystallization)

For applications requiring high purity, the crude product should be recrystallized.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add the minimum amount of a hot solvent mixture (e.g., ethanol/water) required to fully dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry to a constant weight.

Data Summary and Yield Calculation

ReagentMol. Wt. ( g/mol )Molar Eq.Amount (g)Moles (mmol)
2-Methoxy-6-nitrotoluene167.151.08.3550
Potassium Permanganate158.032.015.8100
Sodium Hydroxide40.002.04.0100
Product (Theoretical) 197.15 1.0 9.86 50

Theoretical yield is based on the starting material being the limiting reagent. Actual yields typically range from 70-85% depending on the efficiency of the workup and purification steps.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Reaction does not start (purple color persists immediately)Insufficient heating; starting material is impure.Ensure the mixture is at a steady reflux. Verify the purity of the 2-methoxy-6-nitrotoluene using techniques like NMR or GC-MS.
Low Yield Incomplete reaction; product loss during MnO₂ filtration; incomplete precipitation.Add more KMnO₄ solution until the purple color persists. Ensure the MnO₂ filter cake is washed thoroughly. Re-check the final pH after acidification to ensure it is ≤ 2.
Product is Oily or Gummy Presence of impurities inhibiting crystallization.Re-dissolve the oil in a minimal amount of hot solvent and attempt recrystallization again, potentially with a different solvent system. Ensure all starting material was consumed.
Discolored Product Presence of colored impurities from side reactions or residual MnO₂.During recrystallization, treat the hot solution with activated charcoal before filtering. Ensure filtration of MnO₂ was complete.

Conclusion

The oxidation of 2-methoxy-6-nitrotoluene with potassium permanganate is a reliable and effective method for producing this compound. Success hinges on careful control of the reaction exotherm, meticulous removal of the manganese dioxide by-product, and proper acidification to precipitate the final product. By adhering to the safety precautions and procedural details outlined in this guide, researchers can confidently synthesize this important chemical intermediate for their development pipelines.

References

  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P
  • Safety Data Sheet: Potassium permangan
  • SAFETY DATA SHEET - Hydro Services. (URL: [Link])
  • Safety Data Sheet: Potassium permangan
  • Redox Ltd - Safety Data Sheet Potassium permanganate Revision 5, D
  • Supporting Inform
  • CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google P
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])
  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (URL: )
  • Synthesis of 2-nitrobenzoic acid - PrepChem.com. (URL: [Link])
  • A DFT study of permanganate oxidation of toluene and its ortho-nitroderiv
  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google P
  • Permanganate Oxidation mechanisms of Alkylarenes - IOSR Journal. (URL: [Link])
  • Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and...
  • (PDF)
  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (URL: [Link])
  • Oxidation by permanganate: synthetic and mechanistic aspects - NIT Rourkela. (URL: [Link])

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Application Notes and Protocols: 2-Methoxy-6-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoic Acids in Drug Discovery

In the landscape of pharmaceutical synthesis, substituted benzoic acids are foundational scaffolds and versatile intermediates. Their utility stems from the reactivity of the carboxylic acid moiety, which readily participates in a myriad of chemical transformations, most notably amide bond formation – a cornerstone of medicinal chemistry. The strategic placement of substituents on the aromatic ring profoundly influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. 2-Methoxy-6-nitrobenzoic acid (CAS 53967-73-0) is a prime example of a polysubstituted aromatic compound with significant potential as a specialized building block in the synthesis of complex pharmaceutical agents.[1] This guide elucidates the applications of this compound, providing in-depth scientific context and actionable protocols for researchers in drug development.

Chemical Profile and Intrinsic Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups: the carboxylic acid, the methoxy group, and the nitro group. The positioning of the methoxy and nitro groups ortho to the carboxylic acid introduces unique steric and electronic effects, collectively known as the "ortho effect."[2][3][4] This effect often leads to an increase in the acidic strength of the benzoic acid derivative by forcing the carboxyl group out of the plane of the benzene ring, which diminishes resonance stabilization of the acid form relative to its conjugate base.[3][4]

The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating. The combined influence of these groups makes this compound a valuable synthon for constructing complex molecular architectures.

Core Applications in Pharmaceutical Synthesis

While specific, named pharmaceutical agents directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. Its applications can be extrapolated from the well-established chemistry of related nitrobenzoic acids and methoxybenzoic acids.[5][6]

Advanced Intermediate for Amide Bond Formation

The most prevalent application of carboxylic acids in drug synthesis is the formation of amide bonds.[7][8] Amide linkages are fundamental to the structure of a vast array of pharmaceuticals. This compound can be activated and coupled with a diverse range of primary and secondary amines to generate complex amide-containing molecules. The electron-withdrawing nitro group facilitates the activation of the carboxylic acid.

This protocol describes a general procedure for the synthesis of an amide from this compound and a generic amine (R-NH2).

Diagrammatic Workflow:

G cluster_0 Activation cluster_1 Coupling A This compound B Thionyl Chloride (SOCl2) or Oxalyl Chloride A->B Reflux C 2-Methoxy-6-nitrobenzoyl chloride (Acyl Chloride Intermediate) B->C Formation D Amine (R-NH2) C->D E Base (e.g., Triethylamine) F Target Amide D->F Nucleophilic Attack E->D Base Addition

Caption: Workflow for amide synthesis from this compound.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Example
This compound≥98%Sigma-Aldrich
Thionyl chloride or Oxalyl chlorideReagent GradeThermo Fisher Scientific
Anhydrous Dichloromethane (DCM)DriSolv®MilliporeSigma
Amine (R-NH2)As requiredVarious
Triethylamine (TEA) or DIPEAReagent GradeAcros Organics

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-Methoxy-6-nitrobenzoyl chloride. This intermediate is often used immediately in the next step.

  • Amide Coupling:

    • Dissolve the amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Add a solution of the crude 2-Methoxy-6-nitrobenzoyl chloride in anhydrous DCM dropwise to the cooled amine solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Precursor for Amino-Substituted Heterocycles

The nitro group in this compound is a versatile functional handle that can be readily reduced to an amine. This transformation opens up a plethora of synthetic possibilities for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. The resulting 2-amino-6-methoxybenzoic acid is a valuable precursor for the synthesis of quinazolinones, benzodiazepines, and other fused heterocyclic systems. A relevant synthetic pathway is demonstrated in a patent for the preparation of 2-methoxy-6-methylbenzoic acid, where 2-methyl-6-nitrobenzoic acid is hydrogenated to the corresponding aniline derivative.[9]

This protocol outlines a standard procedure for the catalytic hydrogenation of this compound to 2-amino-6-methoxybenzoic acid.

Diagrammatic Workflow:

G cluster_0 Catalytic Hydrogenation A This compound E 2-Amino-6-methoxybenzoic acid A->E Reduction B H2 (gas) B->A C Catalyst (e.g., Pd/C) C->A D Solvent (e.g., Methanol, Ethyl Acetate) D->A

Caption: Workflow for the reduction of this compound.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Example
This compound≥98%Combi-Blocks
Palladium on Carbon (Pd/C)10 wt. %Strem Chemicals
Methanol or Ethyl AcetateACS GradeVWR
Hydrogen (H2) gasHigh PurityAirgas

Step-by-Step Protocol:

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).

    • Seal the vessel and purge with an inert gas (N2 or Ar) before introducing hydrogen gas.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-24 hours.

  • Work-up and Isolation:

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-methoxybenzoic acid.

    • The product can be purified by recrystallization if necessary.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for pharmaceutical synthesis. Its unique substitution pattern provides a platform for the strategic introduction of molecular complexity. The protocols provided herein serve as a guide for the key transformations of this compound, enabling its effective use in the synthesis of novel amide-containing molecules and heterocyclic systems. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates and scales.

References

  • Quora. (2018). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?. Quora.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents.
  • YouTube. (2021). ortho effect of benzoic acid / effect of substituents on acidic strength of benzoic acid. YouTube.
  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • YouTube. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube.
  • ResearchGate. (2005). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. ResearchGate.
  • PubMed. (2012). 2-Meth-oxy-carbonyl-6-nitro-benzoic acid. PubMed.
  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.
  • PubMed Central. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Institutes of Health.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • PubMed. (2007). Synthesis and antitumour activity of the Primin (2-methoxy-6-n-pentyl-1,4-benzoquinone) and analogues. PubMed.

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Application Notes and Protocols: 2-Methoxy-6-nitrobenzoic Acid as a Versatile Organic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methoxy-6-nitrobenzoic Acid

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. This compound (CAS No: 53967-73-0) emerges as a highly valuable building block, particularly within the pharmaceutical and agrochemical industries.[1] Its polysubstituted aromatic framework, featuring a carboxylic acid, a methoxy group, and a nitro group, offers a unique convergence of electronic and steric properties. This trifecta of functional groups provides multiple reaction handles for subsequent chemical modifications, making it a versatile precursor for a diverse range of target molecules.[1][2]

The inherent reactivity of this compound is dictated by the interplay of its substituents. The methoxy group (-OCH₃) acts as an electron-donating group, while the nitro group (-NO₂) is strongly electron-withdrawing.[1] This electronic push-pull relationship, combined with the steric hindrance imposed by the ortho-substituents, influences the reactivity of the aromatic ring and the carboxylic acid moiety. This guide provides an in-depth exploration of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, designed for researchers, chemists, and drug development professionals.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of an intermediate is fundamental for its effective use in synthesis and for accurate characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53967-73-0[3][4]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1][3]
Appearance Solid, typically a powder or crystals[1]
Solubility Soluble in organic solvents[1]
Synonyms 2-Nitro-6-methoxybenzoic acid, 6-Nitro-o-anisic acid[1]

Spectroscopic Characterization:

While direct experimental spectra for this specific compound are not universally published, the expected spectroscopic data can be reliably predicted based on its functional groups and by comparison with structurally similar compounds.[5][6]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR -COOH~10-13 ppm (broad singlet)
Aromatic H's~7.5-8.2 ppm (multiplets)
-OCH₃~3.9-4.1 ppm (singlet)
¹³C NMR -C=O (acid)~165-170 ppm
Aromatic C's~110-155 ppm
-OCH₃~55-60 ppm
IR Spectroscopy O-H stretch (acid)~2500-3300 cm⁻¹ (broad)
C=O stretch (acid)~1700-1730 cm⁻¹
Asymmetric NO₂ stretch~1520-1560 cm⁻¹
Symmetric NO₂ stretch~1340-1380 cm⁻¹
C-O stretch (ether)~1250-1300 cm⁻¹

Key Synthetic Applications & Mechanistic Insights

The utility of this compound stems from the selective reactivity of its three primary functional groups. This allows for a modular approach to synthesis, where each group can be addressed under specific reaction conditions.

G cluster_molecule This compound core C₈H₇NO₅ cooh Carboxylic Acid (-COOH) Site for Esterification & Amidation core->cooh Position 1 no2 Nitro Group (-NO₂) Site for Reduction to Amine core->no2 Position 6 och3 Methoxy Group (-OCH₃) Influences Ring Electronics core->och3 Position 2 ring Aromatic Ring Site for Nucleophilic Aromatic Substitution (SNAr) core->ring

Caption: Functional domains of this compound.
A. Transformation of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming esters and amides, which are fundamental linkages in many biologically active molecules.

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents provides the corresponding esters. These esters can serve as protecting groups or as intermediates for further transformations.[2]

  • Amidation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with SOCl₂ or oxalyl chloride) followed by reaction with an amine is a standard method for forming amides. Peptide coupling reagents (e.g., DCC, EDC) offer a milder alternative for this transformation.

B. Reduction of the Nitro Group

The nitro group is a synthetic linchpin, as its reduction to an amine (aniline derivative) dramatically alters the molecule's electronic properties and introduces a key nucleophilic site.

  • Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[7] This transformation is crucial for synthesizing precursors to heterocyclic compounds.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective for this reduction, particularly when other functional groups might be sensitive to catalytic hydrogenation.

This reduction is a key step in the synthesis of 2-amino-6-methoxybenzoic acid derivatives, which are valuable intermediates. For instance, the synthesis of 2-methoxy-6-methylbenzoic acid, a key intermediate for the fungicide metrafenone, often proceeds through a related nitro-reduction pathway starting from 2-methyl-6-nitrobenzoic acid.[7][8][9]

C. Role in Advanced Synthesis

The strategic placement of the substituents makes this compound an important precursor in multi-step syntheses. For example, it is a building block in the creation of more complex molecules like nitrogen-containing heterocycles and other polyfunctional aromatic systems.[2] The presence of both electron-donating and electron-withdrawing groups also makes the aromatic ring susceptible to certain nucleophilic aromatic substitution (SNAr) reactions, further expanding its synthetic utility.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key transformations involving this compound. These are intended as a guide and may require optimization based on specific laboratory conditions and downstream applications.

Protocol 1: Synthesis of Methyl 2-Methoxy-6-nitrobenzoate via Fischer Esterification

Objective: To convert this compound to its methyl ester, which can protect the carboxylic acid or serve as a precursor for other reactions.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 volumes)

  • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

G start Start: This compound in Methanol step1 Add conc. H₂SO₄ (catalyst) start->step1 step2 Reflux for 4-6 hours (Monitor by TLC) step1->step2 step3 Cool to RT Remove Methanol via Rotovap step2->step3 step4 Redissolve in EtOAc Transfer to Separatory Funnel step3->step4 step5 Wash with sat. NaHCO₃ (x2) step4->step5 step6 Wash with Brine step5->step6 step7 Dry organic layer (anhydrous MgSO₄) step6->step7 step8 Filter and Concentrate step7->step8 end End Product: Methyl 2-Methoxy-6-nitrobenzoate step8->end

Caption: Workflow for Fischer Esterification.

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound (e.g., 5.0 g, 25.4 mmol).

  • Add anhydrous methanol (e.g., 125 mL) and stir until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (e.g., 0.25 mL, ~4.7 mmol) dropwise to the stirring solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the bulk of the methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Product Characterization: The identity and purity of the resulting Methyl 2-Methoxy-6-nitrobenzoate should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data to expected values.

Protocol 2: Reduction of the Nitro Group to an Amine

Objective: To synthesize Methyl 2-amino-6-methoxybenzoate from Methyl 2-methoxy-6-nitrobenzoate via catalytic hydrogenation.

Materials:

  • Methyl 2-methoxy-6-nitrobenzoate (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Celite or another filtration aid

Equipment:

  • Parr hydrogenator or a flask equipped with a balloon of hydrogen

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

  • In a suitable reaction vessel, dissolve Methyl 2-methoxy-6-nitrobenzoate (e.g., 4.0 g, 18.9 mmol) in methanol (80 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 0.4 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50 psi in a Parr apparatus or use a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield Methyl 2-amino-6-methoxybenzoate, which can be used directly or purified further.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Avoid breathing dust.[10] Use in a well-ventilated area or a chemical fume hood.[10] Wash hands thoroughly after handling.

  • Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[10] In case of contact, rinse the affected area with plenty of water.[10]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Conclusion

This compound stands out as a strategically important and versatile intermediate in organic synthesis. The presence of three distinct and selectively addressable functional groups provides chemists with a powerful tool for constructing complex molecules. Its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals underscores its value.[13] The protocols and data presented in this guide are intended to empower researchers to effectively and safely utilize this compound in their synthetic endeavors, facilitating innovation in drug discovery and materials science.

References

  • Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Capot Chemical Co., Ltd. (2019). MSDS of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • Autech Industry Co., Limited. (n.d.). Applications of 2-Methoxy-6-methylbenzoic Acid: A Key Intermediate.
  • Google Patents. (n.d.). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • PubMed. (2012). 2-Meth-oxy-carbonyl-6-nitro-benzoic acid.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
  • Autech Industry Co., Limited. (n.d.). 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermediate.
  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook.
  • ACS Catalysis. (2020). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?

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Application Notes and Protocols: 2-Methoxy-6-nitrobenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methoxy-6-nitrobenzoic Acid

This compound, a substituted aromatic carboxylic acid, serves as a critical building block in the synthesis of a variety of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural arrangement, featuring a carboxylic acid, a methoxy group, and a nitro group on the benzene ring, provides a versatile scaffold for constructing intricate molecular architectures. The electron-withdrawing nature of the nitro group and the steric hindrance imposed by the ortho-substituents significantly influence the reactivity of the molecule, enabling selective transformations that are crucial in multi-step API synthesis.[1] This document provides an in-depth guide to the application of this compound in API synthesis, focusing on key reaction protocols and the underlying chemical principles.

Core Applications in API Synthesis: A Mechanistic Overview

The utility of this compound in pharmaceutical synthesis is primarily centered around its role as a precursor to complex heterocyclic systems, most notably quinoline derivatives.[2][3][4] The strategic placement of the functional groups allows for a sequence of reactions that ultimately lead to the formation of the core structures of several targeted therapies.

A pivotal application of this compound is in the synthesis of the tyrosine kinase inhibitor, Bosutinib.[5][6][7][8] The synthesis of Bosutinib highlights the key transformations that this compound and its derivatives can undergo. These transformations typically involve:

  • Reduction of the Nitro Group: The nitro group is a versatile functional group that can be selectively reduced to an amine. This transformation is fundamental for subsequent cyclization reactions.[9][10][11][12]

  • Amide Bond Formation: The carboxylic acid moiety readily participates in amide coupling reactions, a cornerstone of medicinal chemistry for linking different molecular fragments.[13][14]

  • Cyclization Reactions: The resulting amino and carboxylic acid (or ester) functionalities, in conjunction with other reagents, can be orchestrated to form heterocyclic rings, such as the quinoline core of Bosutinib.

The following sections will delve into detailed protocols for these key transformations, providing insights into the experimental choices and self-validating systems for ensuring reaction success.

Experimental Protocols and Methodologies

Protocol 1: Catalytic Hydrogenation for the Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step in many synthetic pathways involving this compound derivatives. Catalytic hydrogenation is a widely employed and efficient method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for nitro group reductions due to its high activity and selectivity.[9] Raney Nickel is an alternative that can be used, especially when trying to avoid dehalogenation of aryl halides.[9]

  • Solvent System: A mixture of methanol and water is often used to ensure the solubility of both the starting material and the reagents.

  • Hydrogen Source: Pressurized hydrogen gas is the standard reductant for this type of reaction.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

Detailed Step-by-Step Protocol:

  • Reactor Setup: In a high-pressure hydrogenation vessel, add a solution of the this compound derivative (1 equivalent) in a suitable solvent such as methanol or a methanol/water mixture.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoic acid derivative, which can be used in the next step or purified further by recrystallization or column chromatography.

Self-Validating System:

  • Complete consumption of starting material: Confirmed by TLC analysis.

  • Characterization of the product: The identity and purity of the resulting amine can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Amide Coupling via Activated Ester Formation

The formation of an amide bond is a ubiquitous reaction in pharmaceutical synthesis. This protocol describes a common method using an activating agent to facilitate the coupling of the carboxylic acid with an amine.

Causality Behind Experimental Choices:

  • Coupling Reagent: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for amide bond formation as they activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[14]

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction and to facilitate the coupling process.[14]

  • Solvent: An aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM) is typically used to dissolve the reactants and facilitate the reaction.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-Methoxy-6-aminobenzoic acid derivative (1 equivalent) and the desired amine (1-1.2 equivalents) in an anhydrous aprotic solvent like DMF.

  • Addition of Reagents: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System:

  • Formation of the desired amide: Confirmed by LC-MS analysis of the reaction mixture.

  • Purity assessment: The purity of the final product can be determined by HPLC.

Visualization of Key Processes

Workflow for the Synthesis of a Quinoline Core

The following diagram illustrates a generalized workflow for the synthesis of a quinoline core structure, a common motif in APIs derived from this compound.

G cluster_0 Starting Material Preparation cluster_1 Core Transformation cluster_2 Final API Synthesis 2_Methoxy_6_nitrobenzoic_acid This compound Esterification Esterification (e.g., MeOH, H2SO4) 2_Methoxy_6_nitrobenzoic_acid->Esterification Ester_Intermediate Methyl 2-Methoxy- 6-nitrobenzoate Esterification->Ester_Intermediate Nitro_Reduction Nitro Reduction (e.g., H2, Pd/C) Ester_Intermediate->Nitro_Reduction Amino_Ester Methyl 2-Amino- 6-methoxybenzoate Nitro_Reduction->Amino_Ester Cyclization Cyclization (with appropriate partner) Amino_Ester->Cyclization Quinoline_Core Quinoline Core Structure Cyclization->Quinoline_Core Functionalization Further Functionalization (e.g., Amide Coupling) Quinoline_Core->Functionalization API Active Pharmaceutical Ingredient (API) Functionalization->API

Caption: Generalized workflow for API synthesis from this compound.

Key Reaction Pathway: Nitro Reduction to Amine

This diagram illustrates the fundamental transformation of a nitro group to an amine, a critical step in the synthesis of many APIs.

Caption: Catalytic reduction of a nitroaromatic to an aromatic amine.

Data Presentation: Purity and Yield Considerations

The efficiency of each synthetic step is crucial for the overall yield and cost-effectiveness of API manufacturing. The following table provides representative data for the key transformations discussed.

Reaction StepReagentsSolventTypical Yield (%)Typical Purity (%)
Nitro ReductionH₂, Pd/CMethanol90-98>95
Amide CouplingHATU, DIPEADMF80-95>98 (after purification)

Note: Yields and purities are dependent on the specific substrate and reaction conditions.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory.[15][16][17][18][19] It is important to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile building block in the synthesis of active pharmaceutical ingredients. Its unique substitution pattern allows for a range of strategic transformations, including nitro group reduction and amide bond formation, which are essential for the construction of complex heterocyclic scaffolds like the quinoline core of Bosutinib. By understanding the underlying chemical principles and adhering to robust experimental protocols, researchers can effectively utilize this compound to advance the development of novel therapeutics.

References

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(12), 108-114.
  • Yin, X. J., Xu, G. H., Sun, X., Peng, Y., Ji, X., Jiang, K., & Li, F. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules (Basel, Switzerland), 15(6), 4261–4266.
  • de Souza, M. V. N. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 33(8), 834-866.
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  • Google Patents. CN103570535A - Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
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  • Thieme. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
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Application Notes & Protocols: A Deep Dive into the Reaction Mechanisms of 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Methoxy-6-nitrobenzoic Acid

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the success of complex molecular construction. This compound (CAS 53967-73-0) has emerged as a particularly valuable intermediate, prized for its unique electronic and steric properties. The presence of three distinct functional groups—a carboxylic acid, a methoxy group, and a nitro group—on a benzene scaffold provides a versatile platform for a multitude of chemical transformations.[1] The electron-withdrawing nature of the nitro group, ortho to the electron-donating methoxy group, creates a nuanced reactivity profile that can be exploited for sophisticated synthetic strategies in pharmaceutical and agrochemical development.[2][3]

This guide provides an in-depth exploration of the core reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational experimental design and troubleshooting.

Physicochemical Profile and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use.

PropertyValueSource
CAS Number 53967-73-0[4]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1]
Appearance Solid, typically yellow to brown powder or crystals[5]
Melting Point 151-159 °C[5]
Solubility Soluble in organic solvents[1]
Synonyms 6-Nitro-o-anisic acid, 2-Nitro-6-methoxybenzoic acid[1]

Note: Spectroscopic data for the closely related isomer, 2-Methyl-6-nitrobenzoic acid, shows characteristic IR absorptions for the carboxylic acid (~3000 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O) and nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹ for asymmetric and symmetric NO₂ stretch, respectively). Similar patterns are expected for this compound.[6]

Core Reaction Pathways and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional groups. The interplay between these groups allows for a series of selective transformations, making it a powerful synthetic intermediate.

G cluster_0 Carboxylic Acid Reactions cluster_1 Nitro Group Reactions cluster_2 Aromatic Ring Reactions main This compound ester Ester Derivative main->ester Esterification (R-OH, H⁺) amide Amide Derivative main->amide Amidation (R₂NH, Coupling Agent) amine 2-Amino-6-methoxybenzoic Acid main->amine Selective Reduction (e.g., SnCl₂, H₂/Pd-C) snar SNAr Product (e.g., Biaryl Acid) main->snar Nucleophilic Aromatic Substitution (Nu⁻, Heat)

Caption: Key synthetic transformations of this compound.

Reactions of the Carboxylic Acid Group: Esterification

Esterification is a fundamental reaction of the carboxylic acid moiety. Due to steric hindrance from the ortho-methoxy and ortho-nitro groups, direct acid-catalyzed esterification (Fischer esterification) may require forcing conditions.

Mechanism (Acid-Catalyzed Esterification): The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of water yield the ester.

FischerEsterification start R-COOH + R'-OH protonated_acid R-C(=O+H)OH start->protonated_acid + H⁺ tetrahedral_intermediate1 R-C(OH)(O+H_2R') protonated_acid->tetrahedral_intermediate1 + R'-OH tetrahedral_intermediate2 R-C(OH)(OR') tetrahedral_intermediate1->tetrahedral_intermediate2 - H⁺ product R-COOR' + H₂O tetrahedral_intermediate2->product + H⁺, - H₂O protonated_ester R-C(=O+H)R'

Caption: Simplified mechanism of Fischer Esterification.

Reactions of the Nitro Group: Selective Reduction

The reduction of the aromatic nitro group to an amine is one of the most critical transformations of this molecule, opening pathways to a vast array of derivatives, including anilines and benzamides.[7] The key challenge is to achieve this reduction with high chemoselectivity, preserving the carboxylic acid and methoxy groups.

Causality Behind Reagent Choice:

  • Catalytic Hydrogenation (H₂, Pd/C): Highly efficient but can sometimes lead to dehalogenation or reduction of other sensitive groups if present. It is a clean method, producing water as the only byproduct.[8]

  • Metal/Acid Systems (Fe/HCl, SnCl₂/HCl): These are classic, robust methods.[7] Tin(II) chloride (SnCl₂) is particularly useful as it is mild and can be performed under conditions that are less acidic than Fe/HCl, often preserving ester groups that might otherwise be hydrolyzed.[7][9]

  • Transfer Hydrogenation (Ammonium formate, Pd/C): A milder alternative to high-pressure hydrogenation, avoiding the need for specialized equipment.[9]

Reagent SystemAdvantagesDisadvantagesSelectivity Profile
H₂ / Pd/C High efficiency, clean byproducts.Requires specialized hydrogenation equipment; can reduce other functional groups.Excellent for nitro groups, but may affect alkenes, alkynes, and some protecting groups.[8]
SnCl₂·2H₂O / EtOH Mild, highly selective, tolerates many functional groups (ketones, esters).Generates stoichiometric tin waste.Highly selective for nitro groups over most other reducible moieties.[9]
Fe / NH₄Cl or AcOH Inexpensive, effective, and environmentally benign metal.Can require strongly acidic conditions; reaction workup can be cumbersome.Good selectivity for nitro groups. A classic and robust method.[8]

Mechanism (Metal-Catalyzed Reduction): The mechanism involves a series of single-electron transfers from the metal surface (like Sn or Fe) to the nitro group, with protonation steps occurring in between. This stepwise reduction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.

Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of this compound is electron-deficient due to the powerful electron-withdrawing effect of the nitro group. This activation facilitates nucleophilic aromatic substitution (SNAr), where the methoxy group can act as a leaving group.[10] This reaction is a powerful tool for forming carbon-carbon or carbon-heteroatom bonds.[11][12]

Mechanistic Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (methoxy group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[12][13] The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate and lowering the activation energy for its formation. This is typically the rate-determining step.[11][13]

  • Elimination: The aromaticity of the ring is restored by the departure of the leaving group (methoxide).

The efficiency of the SNAr reaction is highly dependent on the electron-withdrawing power of the substituents ortho and para to the leaving group.[14]

SNAr reactant Ar-OMe + Nu⁻ meisenheimer Meisenheimer Complex [Ar(OMe)(Nu)]⁻ reactant->meisenheimer Addition (Slow) product Ar-Nu + MeO⁻ meisenheimer->product Elimination (Fast)

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).

Protocol 1: Selective Reduction of the Nitro Group using Tin(II) Chloride

Objective: To synthesize 2-Amino-6-methoxybenzoic acid from this compound with high chemoselectivity.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and ethanol (or ethyl acetate) to make an approximately 0.2-0.5 M solution.

  • Reagent Addition: Add solid tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[9]

  • Work-up (Quenching): Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will precipitate tin salts as a white solid. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial solvent).

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting 2-Amino-6-methoxybenzoic acid can be purified by recrystallization or column chromatography if necessary.

Characterization:

  • ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons and a shift in the aromatic proton signals.

  • IR: Disappearance of the NO₂ stretches (~1530, 1350 cm⁻¹) and appearance of N-H stretches (~3300-3500 cm⁻¹).

  • MS (ESI): Observation of the correct molecular ion peak for the product.

Protocol 2: Fischer Esterification to Methyl 2-Methoxy-6-nitrobenzoate

Objective: To convert the carboxylic acid group to its methyl ester.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05-0.1 equiv.)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for reflux and extraction.

Step-by-Step Methodology:

  • Setup: Suspend this compound in a large excess of anhydrous methanol in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC. The reaction may require several hours to overnight for complete conversion due to steric hindrance.

  • Work-up (Quenching): After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in ethyl acetate or DCM and carefully wash with saturated aqueous NaHCO₃ solution to neutralize the sulfuric acid catalyst. Wash until gas evolution ceases.

  • Washing: Subsequently, wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Characterization:

  • ¹H NMR: Disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of a new singlet around 3.8-4.0 ppm corresponding to the ester methyl group (-OCH₃).

  • IR: Disappearance of the broad O-H stretch of the carboxylic acid and a shift in the C=O stretch to ~1720-1740 cm⁻¹.

Advanced Applications: Orthogonal Photolabile Protecting Groups

Derivatives of 2-nitrobenzyl alcohol, which are structurally related to this compound, are renowned for their use as photolabile (photocleavable) protecting groups.[15] This concept extends to what is known as chromatic orthogonality , where different protecting groups on the same molecule can be selectively removed by using different wavelengths of light.[16][17]

For instance, a 2-nitroveratryl-based ester (sensitive to ~420 nm light) can be cleaved selectively in the presence of a dimethoxybenzoin-based ester (sensitive to ~254 nm light).[16] This allows for precise, spatially, and temporally controlled deprotection, a powerful tool in peptide synthesis, materials science, and cell biology.[17][18] The nitro group is essential for this photochemical activity, absorbing light and initiating an intramolecular redox reaction that leads to cleavage and release of the protected functional group.

References

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  • Esterification of nitrobenzoic acids.

Sources

Application Notes & Protocols: Esterification Strategies for the Sterically Hindered 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of esterification strategies for 2-Methoxy-6-nitrobenzoic acid, a sterically hindered aromatic carboxylic acid. Due to the significant steric hindrance imposed by the ortho-methoxy and nitro substituents, standard esterification procedures often result in low yields or fail entirely. Here, we delve into the mechanistic challenges and present detailed, field-proven protocols for three effective methods: modified Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. This document is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for the synthesis of 2-Methoxy-6-nitrobenzoate esters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Introduction: The Challenge of Steric Hindrance

This compound is a polysubstituted aromatic compound whose esters are important building blocks in organic synthesis.[1][3] However, the presence of two bulky groups (methoxy and nitro) in the positions ortho to the carboxylic acid function presents a significant synthetic challenge. This steric congestion shields the carbonyl carbon from the nucleophilic attack of an alcohol, rendering many standard esterification methods inefficient.

The direct acid-catalyzed esterification (Fischer-Speier) is an equilibrium-controlled process that is particularly sensitive to steric effects.[4][5] To achieve synthetically useful yields of esters from this compound, alternative strategies that either force the equilibrium or bypass the traditional tetrahedral intermediate pathway are required. This guide explores the causality behind these experimental choices and provides validated protocols to overcome these challenges.

Mechanistic Considerations of Hindered Esterification

The core of the esterification challenge lies in the formation of a tetrahedral intermediate. The ortho substituents on the benzoic acid ring sterically clash with the incoming alcohol nucleophile, raising the activation energy of the reaction.

Caption: Steric shielding of the carbonyl carbon by ortho groups.

Effective methods must therefore:

  • Increase the electrophilicity of the carbonyl carbon dramatically.

  • Employ highly reactive intermediates that do not require direct alcohol attack on the protonated acid.

  • Utilize conditions that drive a slow reaction to completion.

Protocol I: Forced-Condition Fischer-Speier Esterification

The Fischer-Speier esterification, while challenging, can be driven to completion by applying Le Châtelier's principle. This involves using a large excess of the alcohol, which also serves as the solvent, and ensuring rigorous removal of the water byproduct.[4][6]

Principle & Rationale: This method relies on a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4][6] By using the alcohol as the solvent, its concentration is maximized, shifting the equilibrium towards the product side. Refluxing for an extended period is necessary to overcome the high activation energy.

Workflow: Fischer-Speier Esterification

G reagents Dissolve Acid in Excess Alcohol (e.g., Methanol) catalyst Add H₂SO₄ Catalyst (Dropwise, with Cooling) reagents->catalyst Stirring reflux Reflux for Extended Period (e.g., 12-24 hours) catalyst->reflux Heat monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Quench & Neutralize monitor->workup Complete extract Extract with Organic Solvent workup->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for Forced-Condition Fischer Esterification.

Detailed Step-by-Step Protocol (Methyl Ester Synthesis):
  • Preparation: Ensure all glassware is oven-dried to remove any residual water.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq, e.g., 1.97 g, 10 mmol) in anhydrous methanol (20-50 eq, e.g., 16 mL, 400 mmol).

  • Catalyst Addition: While stirring the solution in an ice bath, slowly add concentrated sulfuric acid (0.1-0.2 eq, e.g., 0.1 mL) dropwise.

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C for methanol) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The resulting crude product should be purified by column chromatography on silica gel to yield the pure methyl 2-methoxy-6-nitrobenzoate.

ParameterValue/ConditionRationale
Acid Catalyst Conc. H₂SO₄, p-TsOHProtonates the carbonyl, activating it for nucleophilic attack.[4][5]
Alcohol Large excess (serves as solvent)Shifts the reaction equilibrium towards the ester product.[4]
Temperature RefluxProvides the necessary activation energy for the sterically hindered reaction.
Reaction Time 12-24 hoursSlower reaction rates due to steric hindrance require longer times to reach equilibrium.[4]

Protocol II: Steglich Esterification

The Steglich esterification is a powerful, mild method for forming esters from sterically demanding acids.[7][8] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

Principle & Rationale: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then attacked by the catalytic amount of DMAP, a stronger nucleophile than the alcohol, to form an even more reactive acylpyridinium species ("active ester").[7][9] This "active ester" readily reacts with the alcohol to form the desired product and releases the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct.[9] This method avoids the harsh acidic conditions and high temperatures of the Fischer protocol.[8]

Mechanism: Steglich Esterification

G cluster_0 Activation cluster_1 Catalysis & Acyl Transfer cluster_2 Ester Formation Acid R-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate DCC DCC DCC->Intermediate Active_Ester Acylpyridinium 'Active Ester' Intermediate->Active_Ester DCU DCU Byproduct Intermediate->DCU DMAP_cat DMAP (cat.) DMAP_cat->Active_Ester Active_Ester->DMAP_cat Regenerated Ester Ester (R-COOR') Active_Ester->Ester Alcohol R'-OH Alcohol->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Detailed Step-by-Step Protocol:
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in an anhydrous polar aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of the same anhydrous solvent dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography.

Expert Insight: The removal of the DCU byproduct can sometimes be challenging. If it remains partially dissolved, concentrating the crude mixture and triturating with a solvent in which the ester is soluble but DCU is not (like diethyl ether) can facilitate its removal by a second filtration.

Protocol III: Mitsunobu Reaction

The Mitsunobu reaction provides another mild and highly effective route to esters, particularly for systems where inversion of stereochemistry at the alcohol center is desired.[11][12] For non-chiral alcohols, it serves as an excellent method for hindered acids. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

Principle & Rationale: The reaction begins with PPh₃ attacking the azodicarboxylate to form a betaine intermediate.[11][12] This intermediate is protonated by the carboxylic acid to form a phosphonium salt. The alcohol then attacks the phosphorus atom, displacing the carboxylate and forming an oxyphosphonium salt, which activates the alcohol's oxygen as an excellent leaving group.[11][14] The reaction concludes with a backside Sₙ2 attack by the carboxylate anion on the carbon atom of the activated alcohol, yielding the ester, triphenylphosphine oxide (TPPO), and a hydrazine byproduct.[11]

Workflow: Mitsunobu Reaction

G reagents Dissolve Acid, Alcohol, & PPh₃ in Anhydrous THF cool Cool to 0°C reagents->cool dead Add DEAD/DIAD (Dropwise) cool->dead Inert Atmosphere warm Warm to RT & Stir dead->warm monitor Monitor by TLC warm->monitor monitor->warm Incomplete concentrate Remove Solvent monitor->concentrate Complete purify Purify by Column Chromatography concentrate->purify

Sources

Reduction of the nitro group in 2-Methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Reduction of the Nitro Group in 2-Methoxy-6-nitrobenzoic Acid

Abstract

The transformation of this compound to 2-Amino-6-methoxybenzoic acid is a critical step in the synthesis of various high-value molecules, including pharmaceutical agents. The resulting product, 6-Methoxyanthranilic acid, serves as a versatile building block, notably in the synthesis of Tasquinimod, an orally active antiangiogenic and anti-cancer agent.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective reduction of this nitroaromatic compound. It contrasts two primary, field-proven methodologies: Catalytic Hydrogenation and Dissolving Metal Reduction. Each section explains the underlying chemical principles, offers detailed step-by-step protocols, and presents a framework for product purification and characterization, ensuring scientific rigor and reproducibility.

Introduction: Strategic Importance

The reduction of aromatic nitro compounds is one of the most fundamental and widely utilized transformations in organic synthesis.[3] The resulting aromatic amines are precursors to a vast array of dyes, agrochemicals, and pharmaceuticals.[4] In this context, 2-Amino-6-methoxybenzoic acid (CAS 53600-33-2) is a particularly valuable intermediate due to its specific substitution pattern, which offers multiple sites for further chemical modification.[2] The successful and efficient execution of this reduction is therefore a key enabling step in complex synthetic pathways. This guide provides the necessary theoretical grounding and practical protocols to achieve this transformation with high yield and purity.

Comparative Analysis of Reduction Methodologies

The choice of reduction method depends on several factors including substrate compatibility with other functional groups, scalability, cost, and environmental impact. For this compound, two principal methods are highly effective: Catalytic Hydrogenation and Dissolving Metal Reduction.

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high efficiency.[5] It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The primary by-product is water, making it an atom-economical and environmentally friendly option. However, it requires specialized pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.

  • Dissolving Metal Reduction: This classic method employs metals like iron (Fe) or tin (Sn) in an acidic medium (e.g., HCl or Acetic Acid).[5][6] Iron is generally preferred over tin due to lower cost and reduced environmental toxicity of its salts.[7] This method is robust, tolerant of a wider range of functional groups that might be sensitive to hydrogenation, and does not require pressure equipment. The main drawbacks are the generation of large amounts of metal salt by-products and a more demanding work-up procedure to remove them.

Methodology 1: Catalytic Hydrogenation

Principle & Mechanism

Catalytic hydrogenation involves the heterogeneous catalysis of molecular hydrogen addition across the N=O bonds of the nitro group. The reaction proceeds on the surface of the metal catalyst (e.g., Palladium). Both the nitroaromatic compound and H₂ are adsorbed onto the catalyst surface, where the H-H bond is cleaved. The surface-bound hydrogen atoms are then sequentially transferred to the nitro group, likely through nitroso and hydroxylamine intermediates, until the amine is formed. The final product desorbs from the catalyst surface, regenerating the active sites.

Detailed Experimental Protocol: Hydrogenation using H₂/Pd-C

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂)

  • Celite® or a similar filter aid

  • Parr Hydrogenation Apparatus or equivalent pressure vessel

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Vessel: To the vessel, add this compound (1.0 eq). Add a suitable solvent such as Methanol or Ethanol (typically 10-20 mL per gram of substrate).

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate). Safety Note: Wet Pd/C is less pyrophoric, but dry catalyst can ignite spontaneously in air, especially in the presence of flammable solvents.

  • Sealing and Purging: Seal the vessel. Evacuate the atmosphere and refill with nitrogen three times to remove all oxygen. Then, evacuate the nitrogen and refill with hydrogen gas to a low pressure (e.g., 5-10 psi). Repeat this purge cycle with hydrogen two more times.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Begin vigorous stirring. The reduction is typically exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. This can take from 2 to 24 hours depending on the scale, catalyst loading, and efficiency of stirring.

  • Completion and Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen three times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the filter cake to dry completely, as it can be pyrophoric. Quench the filter cake with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-6-methoxybenzoic acid, which can then be purified.

Visualization: Catalytic Hydrogenation Workflow

Figure 1: Catalytic Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Charge Reactor with Substrate & Solvent prep2 Purge with N₂ prep1->prep2 prep3 Add Pd/C Catalyst (under N₂) prep2->prep3 react1 Seal Reactor prep3->react1 react2 Purge with H₂ react1->react2 react3 Pressurize with H₂ (e.g., 50 psi) react2->react3 react4 Stir until H₂ Uptake Ceases react3->react4 work1 Vent H₂ & Purge with N₂ react4->work1 work2 Filter through Celite® to Remove Catalyst work1->work2 work3 Concentrate Filtrate work2->work3 work4 Purify Crude Product (Recrystallization) work3->work4

Caption: Experimental workflow for catalytic hydrogenation.

Methodology 2: Dissolving Metal Reduction

Principle & Mechanism

This reduction proceeds via a series of single-electron transfers from the metal surface to the nitro group. In an acidic medium, the developing negative charges on the oxygen atoms are protonated. The overall process involves the transfer of six electrons and six protons to convert the nitro group (-NO₂) to the amino group (-NH₂). The reaction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[4][8] The acid serves to protonate these intermediates and to dissolve the iron, facilitating the electron transfer.

Figure 2: Simplified Metal/Acid Reduction Mechanism Start Ar-NO₂ (Nitro) Intermediate1 Ar-N=O (Nitroso) Start->Intermediate1 + 2e⁻, 2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, 2H⁺ End Ar-NH₂ (Amine) Intermediate2->End + 2e⁻, 2H⁺

Caption: Key intermediates in the reduction pathway.

Detailed Experimental Protocol: Reduction using Fe/HCl

Materials:

  • This compound

  • Iron powder (Fe), fine mesh

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).[9]

  • Reagent Addition: To the stirred solution, add iron powder (typically 5-10 eq).

  • Initiation: Heat the mixture to a gentle reflux (approx. 80-90°C). Slowly add a small amount of concentrated HCl (e.g., 0.1-0.2 eq) to initiate the reaction.[9] The reaction is exothermic and may become vigorous. Control the rate of addition to maintain a controllable reflux.

  • Reaction: Continue heating under reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate iron salts. Adjust the pH to approximately 7-8.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with ethanol or ethyl acetate to recover all the product.

  • Extraction: Combine the filtrate and the washings. If the product is not fully dissolved, add ethyl acetate. If two phases are present, transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

Data Summary & Comparison

ParameterCatalytic Hydrogenation (H₂/Pd-C)Dissolving Metal Reduction (Fe/HCl)
Typical Yield >90%80-95%
Purity Generally very high; catalyst filtration is key.Good; requires careful removal of iron salts.
Reaction Time 2 - 24 hours2 - 4 hours
Safety Concerns Flammable H₂ gas, pyrophoric catalyst, requires pressure vessel.Highly exothermic reaction, handling of concentrated acid.
Environmental Atom economical (by-product is H₂O), but uses a precious metal catalyst.Generates significant metallic waste; less toxic than tin-based methods.[7]
Scalability Excellent for large-scale industrial processes.Robust and suitable for lab to pilot scale.

Product Purification & Characterization

Purification by Recrystallization

The crude 2-Amino-6-methoxybenzoic acid obtained from either method can be purified by recrystallization to obtain a high-purity crystalline solid.

Protocol:

  • Solvent Selection: Test solubility in various solvents. A mixture of ethanol and water is often effective for this type of molecule.[10] The ideal solvent system will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (or solvent mixture) required to just fully dissolve the material.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove it.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight. The reported melting point is around 86-90°C.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons, the methoxy group, and the amine group. The integration of the peaks will correspond to the number of protons.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the eight unique carbon atoms in the molecule.[11]

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the broad O-H stretch of the carboxylic acid.

  • Mass Spectrometry: Will confirm the molecular weight of the product (C₈H₉NO₃, MW: 167.16 g/mol ).[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient catalyst (Pd/C) or metal (Fe).Poor stirring.Deactivated catalyst.Increase catalyst/metal loading.Ensure vigorous stirring to maintain suspension.Use fresh catalyst.
Low Yield Product loss during work-up.Incomplete crystallization.Ensure thorough extraction and washing of filter cakes.Allow sufficient time for cooling and crystallization; consider adding a non-solvent.
Product is Oily/Gummy Presence of impurities inhibiting crystallization.Residual solvent.Re-purify using a different solvent system.Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification.Ensure product is fully dry via vacuum oven.[10]
Discolored Product Air oxidation of the amine.Colored impurities from side reactions.Perform work-up and purification quickly.Use activated charcoal during recrystallization.[10]

Conclusion

The reduction of this compound is a robust and reproducible transformation that can be achieved through multiple synthetic routes. Catalytic hydrogenation offers a clean, high-yielding pathway ideal for scaled-up production, while dissolving metal reductions provide a versatile and equipment-friendly alternative suitable for laboratory synthesis. By understanding the principles behind each method and adhering to the detailed protocols for reaction, work-up, and purification, researchers can reliably produce high-purity 2-Amino-6-methoxybenzoic acid for downstream applications in pharmaceutical and materials science.

References

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
  • Sarthaks eConnect. (2025). Explain the mechanism of reaction of nitrobenzene with Sn/HCl.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives….
  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
  • New Journal of Chemistry. (n.d.). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source.
  • PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid.
  • Google Patents. (1975). US3882171A - Hydrogenation of nitrobenzoic acids.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • PubMed. (2023). Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2.
  • ResearchGate. (n.d.). The transfer hydrogenation of nitrobenzene.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemical Versatility of 2-Amino-6-methoxybenzoic Acid in Industrial Applications.
  • PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.

Sources

Application Note & Protocol: Synthesis of 2-Hydroxy-6-methylbenzoic Acid Derivatives via Diazotization and Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of primary aromatic amines into phenols via diazotization and subsequent hydrolysis is a fundamental and versatile reaction in organic synthesis. This guide provides an in-depth examination of this two-step process as applied to 2-amino-6-methylbenzoic acid and its derivatives. These substrates are valuable building blocks in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This document furnishes a detailed theoretical framework, a robust and validated experimental protocol, troubleshooting insights, and a discussion of the reaction's significance for researchers, chemists, and drug development professionals.

Theoretical Background & Mechanistic Insights

The conversion of a 2-amino-6-methylbenzoic acid derivative to its corresponding 2-hydroxy analogue is a sequential process involving two distinct chemical transformations: Diazotization and Hydrolysis .

The Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[1] This is achieved by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[][3]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): The reaction is conducted at low temperatures because arenediazonium salts are thermally unstable.[4] Above this temperature range, the diazonium salt can prematurely decompose, primarily through reaction with water, leading to reduced yields and the formation of unwanted byproducts.

  • Strong Acidic Medium: A strong acid serves two critical roles. First, it protonates sodium nitrite to generate the reactive diazotizing agent, the nitrosonium ion (N≡O⁺).[5] Second, it dissolves the starting amine by forming its corresponding ammonium salt, preventing unwanted side reactions like azo coupling between the yet-to-react amine and the newly formed diazonium salt.[5]

The mechanism proceeds through the electrophilic attack of the nitrosonium ion on the nucleophilic nitrogen of the amino group, followed by a series of proton transfers and the eventual elimination of a water molecule to yield the stable aryl diazonium ion.[1]

Hydrolysis of the Diazonium Salt

The diazonium group (-N₂⁺) is an exceptional leaving group because its departure results in the formation of highly stable dinitrogen gas (N₂).[6] The hydrolysis step leverages this property by displacing the diazonium group with a hydroxyl group from water.[7]

Causality of Experimental Conditions:

  • Heating: While the diazonium salt is unstable at elevated temperatures, controlled heating is required to overcome the activation energy for the nucleophilic substitution of the diazonium group by water.[8] This reaction, sometimes referred to by the German name Verkochung ("cooking down"), effectively converts the diazonium salt into a phenol.[9][10]

The overall transformation is a powerful method for introducing a hydroxyl group onto an aromatic ring in a position determined by the initial amino group, a transformation that can be difficult to achieve through direct electrophilic aromatic substitution.[11]

Diagram of the Reaction Mechanism

Diazotization and Hydrolysis Mechanism sub 2-Amino-6-methylbenzoic acid nitrosamine N-Nitrosamine Intermediate sub->nitrosamine + N≡O⁺ hno2 Generation of Nitrosonium Ion (NaNO₂ + 2H⁺ → N≡O⁺ + Na⁺ + H₂O) hno2->nitrosamine diazohydroxide Diazohydroxide Intermediate nitrosamine->diazohydroxide Proton Transfers diazonium Arenediazonium Salt diazohydroxide->diazonium - H₂O product 2-Hydroxy-6-methylbenzoic acid diazonium->product + H₂O, Δ (Hydrolysis) n2_gas N₂ Gas diazonium->n2_gas - N₂

Caption: Overall reaction pathway from amine to phenol.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-hydroxy-6-methylbenzoic acid from 2-amino-6-methylbenzoic acid. It is designed to be self-validating through clear checkpoints and expected observations.

Materials and Equipment
  • Reagents:

    • 2-Amino-6-methylbenzoic acid (CAS 4389-50-8)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Sodium Nitrite (NaNO₂)

    • Deionized Water

    • Urea (optional, to quench excess nitrous acid)

    • Starch-iodide paper

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ice

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer (-10 to 100 °C)

    • Ice bath

    • Heating mantle

    • Büchner funnel and filter flask

    • Separatory funnel

    • Rotary evaporator

Step-by-Step Procedure

Part A: Diazotization

  • Preparation of the Amine Salt Solution:

    • In the 250 mL three-neck flask, combine 7.55 g (50 mmol) of 2-amino-6-methylbenzoic acid with 100 mL of deionized water.

    • While stirring, slowly add 7.5 mL of concentrated sulfuric acid. The mixture will warm up, and the solid should dissolve to form a clear solution of the amine sulfate salt.

    • Cool the solution to 0-5 °C using an ice bath. It is critical to maintain this temperature range throughout the diazotization process.[4]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 3.80 g (55 mmol, 1.1 eq) of sodium nitrite in 20 mL of cold deionized water.

  • Formation of the Diazonium Salt:

    • Add the sodium nitrite solution dropwise to the cold, stirring amine salt solution over 20-30 minutes. Use the dropping funnel for controlled addition.

    • Causality: A slow, dropwise addition is essential to control the exothermic reaction and prevent localized heating, which would cause the diazonium salt to decompose.[4]

    • Maintain the internal temperature strictly below 5 °C.

  • Monitoring the Reaction:

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

    • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color indicates an excess of nitrous acid and confirms the completion of the diazotization.

    • If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved. If the test is strongly positive, a small crystal of urea can be added to quench the excess nitrous acid.

Part B: Hydrolysis

  • Decomposition of the Diazonium Salt:

    • Remove the ice bath and the dropping funnel. Replace the dropping funnel with a reflux condenser.

    • Gently warm the solution using a heating mantle. You will observe the evolution of nitrogen gas.[8]

    • Continue heating the solution to a gentle boil (approximately 100 °C) and maintain it for 30-60 minutes, or until the gas evolution ceases completely. The solution may darken during this process.

    • Causality: Heating provides the necessary energy for the substitution of the diazonium group by water, leading to the formation of the desired phenol.[10]

Part C: Work-up and Purification

  • Isolation of the Crude Product:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation of the product.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water.

  • Purification:

    • For higher purity, the crude solid can be recrystallized from hot water or an ethanol/water mixture.

    • Alternatively, the cooled aqueous reaction mixture can be extracted with ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Process Optimization & Troubleshooting

The success of this reaction hinges on careful control of key parameters. The following table summarizes common issues and provides guidance for optimization.

ParameterStandard ConditionPotential IssueTroubleshooting/Optimization StrategyRationale
Temperature 0-5 °C for diazotizationLow yield, dark tarry byproductsMaintain temperature strictly with an efficient ice/salt bath. Ensure slow, subsurface addition of nitrite.Prevents premature decomposition of the unstable diazonium salt.[4]
Acid Conc. ~2.5-3.0 eq H⁺Incomplete diazotizationEnsure sufficient acid is used to fully protonate both the amine and the sodium nitrite.The reaction requires a strong acidic medium to generate the active electrophile, N≡O⁺.[5]
Nitrite Stoich. 1.1 eq NaNO₂Incomplete reaction; Side reactionsUse a slight excess (1.05-1.2 eq) of NaNO₂. Monitor with starch-iodide paper to confirm completion.Ensures all the primary amine is converted. A large excess can lead to unwanted nitration side products.[12]
Hydrolysis Temp. ~100 °C (boiling)Incomplete hydrolysisEnsure heating is sufficient and maintained until all gas evolution stops.The substitution of the diazonium group by water is an endothermic process that requires sufficient thermal energy.[8]

Applications in Research and Drug Development

The 2-hydroxy-6-methylbenzoic acid scaffold, readily accessible through this method, is a valuable intermediate in medicinal chemistry.

  • SIRT5 Inhibitors: Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a protein target implicated in metabolic diseases and cancer.[13] The specific substitution pattern is crucial for achieving selectivity and potency.

  • Anti-inflammatory Agents: The related 2-hydroxymethylbenzamide scaffold has shown significant anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[14]

  • Versatile Building Blocks: As a substituted salicylic acid, the product serves as a versatile starting material for synthesizing more complex molecules through esterification, etherification, or further aromatic substitution reactions. The field of organic synthesis is continually evolving, and intermediates like 2-amino-6-methylbenzoic acid are invaluable for creating novel compounds.[15]

Conclusion

The diazotization and hydrolysis of 2-amino-6-methylbenzoic acid derivatives is a reliable and high-yield method for producing the corresponding 2-hydroxy derivatives. The key to success lies in the meticulous control of reaction temperature during the formation of the diazonium salt and sufficient heating during the subsequent hydrolysis. The resulting phenolic compounds are important precursors in the synthesis of biologically active molecules, underscoring the continued relevance of this classic transformation in modern drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
  • Farhadi, S., & Zaringhadam, P. (2006). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Arkivoc.
  • JoVE. (2023). Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Discussion Forum. (2024). Under what conditions does hydrolysis of a diazonium salt occur, and what is the resulting product?
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • ResearchGate. (n.d.). The diazotization process.
  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Organic Synthesis: Leveraging 2-Amino-6-methylbenzoic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry.
  • Georganics. (n.d.). 2-Hydroxy-6-methylbenzoic acid - High purity.
  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts.
  • Wikipedia. (n.d.). Diazonium compound.
  • National Institutes of Health (NIH). (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC.
  • Unknown Source. (2020). DIAZONIUM SALTS.
  • National Center for Biotechnology Information (NCBI). (n.d.).
  • Organic Syntheses Procedure. (n.d.). Benzothiazole, 2-amino-6-methyl.
  • Frontiers. (n.d.). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxybenzoic acids (HBAs) are a critical class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. Their inherent structure, possessing both a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH) group, presents a unique challenge and opportunity in synthetic chemistry: regioselectivity. The ability to selectively methylate one functional group over the other is paramount for creating specific target molecules. This guide provides a comprehensive overview of the principles and detailed, field-proven protocols for the selective O-methylation of the hydroxyl group and C-methylation (esterification) of the carboxyl group, as well as methods for exhaustive methylation.

Fundamentals of Hydroxybenzoic Acid Methylation

The synthetic outcome of a methylation reaction on an HBA is dictated by the nucleophilicity of its reactive sites and the chosen reaction conditions.

  • Phenolic Hydroxyl Group (-OH): Under basic conditions, this group is deprotonated to form a highly nucleophilic phenoxide ion. This site is susceptible to electrophilic attack by methylating agents via mechanisms like the Williamson ether synthesis, resulting in an O-methylated product (an ether).[1][2]

  • Carboxylic Acid Group (-COOH): This group is acidic and, under basic conditions, exists as a carboxylate anion, which is a poor nucleophile. However, under acidic conditions, the carbonyl oxygen of the carboxylic acid can be protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like methanol.[3][4] This process, known as Fischer-Speier esterification, yields a C-methylated product (an ester).[3]

The key to regioselectivity lies in exploiting these pH-dependent differences in reactivity.

Diagram 1: Potential Methylation Sites on a Hydroxybenzoic Acid

A generic hydroxybenzoic acid structure highlighting the two reactive centers for methylation.

Choosing Your Methylation Strategy

The choice of methylating agent and reaction conditions is critical for achieving the desired outcome. The following table summarizes common reagents and their primary applications.

Methylating AgentCommon Name / FormulaPrimary UseMechanismKey Considerations & Safety
Dimethyl Sulfate DMS / (CH₃)₂SO₄Selective O-Methylation Sₙ2 reaction on phenoxideHighly toxic and carcinogenic. [5][6] Must be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE).[7][8]
Methyl Iodide MeI / CH₃IExhaustive Methylation Sₙ2 reactionToxic and a suspected carcinogen. Less reactive than DMS but effective for methylating both sites under forcing conditions.
Methanol / Acid Catalyst MeOH / H₂SO₄ or HClSelective C-Methylation Fischer-Speier EsterificationReversible reaction.[4] Requires an excess of methanol to drive the equilibrium towards the product.[9] Relatively safe procedure.

Diagram 2: Workflow for Selecting a Methylation Protocol

Protocol_Selection_Workflow start What is your desired product? o_meth O-Methylated Product (e.g., Anisic Acid) start->o_meth Ether c_meth C-Methylated Product (e.g., Methyl Salicylate) start->c_meth Ester full_meth Fully Methylated Product (e.g., Methyl Methoxybenzoate) start->full_meth Ether & Ester proto1 Use Protocol 1: Selective O-Methylation (DMS, K₂CO₃) o_meth->proto1 proto2 Use Protocol 2: Selective C-Methylation (MeOH, H₂SO₄) c_meth->proto2 proto3 Use Protocol 3: Exhaustive Methylation (MeI, K₂CO₃, Heat) full_meth->proto3

A decision tree to guide researchers to the appropriate protocol based on the desired final product.

Detailed Experimental Protocols

Safety Preamble: Always conduct a thorough risk assessment before beginning any chemical synthesis. Reagents like dimethyl sulfate and methyl iodide are hazardous and must be handled inside a certified chemical fume hood with appropriate PPE, including safety goggles, a lab coat, and compatible chemical-resistant gloves.[5][7][10]

Protocol 1: Regioselective O-Methylation of 4-Hydroxybenzoic Acid

This protocol details the synthesis of 4-methoxybenzoic acid (p-anisic acid) from 4-hydroxybenzoic acid using dimethyl sulfate. The base deprotonates the more acidic phenolic hydroxyl group, which then acts as a nucleophile.

Mechanism Insight: This reaction is a classic example of the Williamson ether synthesis.[1][11] The carbonate base is strong enough to deprotonate the phenol (pKa ~10) but not the carboxylic acid (pKa ~4-5) to an extent that would promote competitive reaction, especially given the superior nucleophilicity of the phenoxide.

  • Materials:

    • 4-Hydroxybenzoic acid (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Dimethyl Sulfate (DMS) (1.2 eq)

    • Acetone (anhydrous)

    • 1 M Hydrochloric Acid (HCl)

    • Deionized Water

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid and anhydrous acetone.

    • Add anhydrous potassium carbonate to the suspension.

    • Stir the mixture vigorously. Slowly add dimethyl sulfate dropwise to the reaction mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 4-methoxybenzoate.

    • Hydrolysis (Optional): To obtain 4-methoxybenzoic acid, the resulting ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with HCl.[12][13]

Protocol 2: Regioselective C-Methylation of Salicylic Acid (2-Hydroxybenzoic Acid)

This protocol describes the synthesis of methyl salicylate (oil of wintergreen) via Fischer-Speier esterification.[3][4] The strong acid catalyst protonates the carboxylic acid, activating it for nucleophilic attack by methanol.

  • Materials:

    • Salicylic acid (1.0 eq)

    • Methanol (MeOH) (used in large excess, acts as solvent and reagent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Deionized Water

    • Dichloromethane (DCM) or Diethyl Ether

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve salicylic acid in a large excess of methanol.[9]

    • Place the flask in an ice bath to cool the solution.

    • While stirring, slowly and carefully add concentrated sulfuric acid dropwise.

    • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65-70°C) for 2-4 hours.[9] Monitor by TLC.

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Add deionized water and an immiscible organic solvent like dichloromethane.

    • Carefully neutralize the mixture by washing with saturated sodium bicarbonate solution until effervescence ceases. Caution: Pressure buildup will occur. Vent the funnel frequently.

    • Wash the organic layer with water and then with brine.[14]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield methyl salicylate as an oil.[14]

Protocol 3: Exhaustive Methylation of 4-Hydroxybenzoic Acid

This protocol aims to methylate both the hydroxyl and carboxylic acid groups to produce methyl 4-methoxybenzoate. It uses a more reactive methylating agent and more forcing conditions than Protocol 1. The principle is similar to the first step of a Hofmann exhaustive methylation.[15][16]

  • Materials:

    • 4-Hydroxybenzoic acid (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Methyl Iodide (MeI) (2.5 - 3.0 eq)

    • Dimethylformamide (DMF, anhydrous)

    • 1 M Hydrochloric Acid (HCl)

    • Deionized Water

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Combine 4-hydroxybenzoic acid and anhydrous potassium carbonate in a round-bottom flask.

    • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add methyl iodide to the mixture.

    • Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into a beaker containing cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the pure methyl 4-methoxybenzoate.

Product Characterization

Verification of the desired methylated product and assessment of its purity are crucial. The following techniques are standard.

TechniqueExpected Observations for Methyl 4-methoxybenzoate (Fully Methylated Product)
¹H NMR - Two distinct singlets in the ~3.8-3.9 ppm region, each integrating to 3H (one for the O-CH₃ ether and one for the O-CH₃ ester).- Two doublets in the aromatic region (~6.9 ppm and ~7.9 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring.[17]
¹³C NMR - Two distinct signals in the upfield region (~52 ppm and ~55 ppm) corresponding to the two methyl carbons.- A signal for the ester carbonyl carbon around ~166-167 ppm.[18]- Four signals in the aromatic region, with the carbon attached to the methoxy group appearing most upfield (~163 ppm).
IR Spec. - Absence of a broad O-H stretch from the phenolic and carboxylic acid groups (~2500-3300 cm⁻¹).- Presence of a strong C=O stretch for the ester at ~1720 cm⁻¹.- Presence of C-O stretching bands for the ether and ester groups (~1100-1300 cm⁻¹).
Mass Spec. - The molecular ion peak (M⁺) should correspond to the calculated mass of the final product (e.g., C₉H₁₀O₃ = 166.17 g/mol ).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents (e.g., wet solvent, old base).- Insufficient reaction time or temperature.- Poor quality starting material.- Use freshly dried solvents and anhydrous base.- Increase reaction time/temperature and monitor by TLC.- Verify the purity of the starting HBA.
Incomplete Reaction - Insufficient amount of methylating agent or base/catalyst.- Reaction equilibrium not sufficiently shifted (for Fischer esterification).- Increase the stoichiometry of the limiting reagent.- For esterification, ensure a large excess of alcohol is used or remove water as it forms.[4][9]
Formation of Side Products (e.g., bis-alkylation) - Reaction conditions are too harsh (high temperature).- Base is too strong, leading to poor selectivity.- Lower the reaction temperature.- Use a milder base (e.g., NaHCO₃ instead of K₂CO₃ for sensitive substrates).
Product Hydrolyzes Back to Starting Material - Presence of water during workup under acidic or basic conditions.- Ensure all workup steps are performed efficiently and avoid prolonged exposure to strong acid/base.- Use anhydrous drying agents thoroughly before solvent evaporation.

References

  • Vertex AI Search. (n.d.). Williamson Ether Synthesis.
  • Aarti Industries. (n.d.). GPS Safety Summary - Dimethyl sulphate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Dimethyl sulfate.
  • (n.d.). Supporting Information.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • CDH Fine Chemical. (n.d.). Dimethyl Sulphate CAS No 77-78-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Chemstock. (n.d.). DIMETHYL SULPHATE.
  • Benchchem. (n.d.). basic principles of Fischer esterification for methyl salicylate.
  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples.
  • International Chemical Safety Cards. (n.d.). ICSC 0148 - DIMETHYL SULFATE.
  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules.
  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.
  • IvyPanda. (2024, November 11). Methyl Salicylate Preparation Using Esterification Report.
  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • YouTube. (2016, July 28). The Fischer Esterification: Methyl Salicylate.
  • Yale Chemistry Department. (n.d.). The Hofmann Elimination Reaction.
  • BYJU'S. (n.d.). Hofmann Elimination.
  • (n.d.). Supplementary Information.
  • Wikipedia. (n.d.). Hofmann elimination.
  • Asian Journal of Chemistry. (2017, November 30). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben.

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Application Note: Laboratory Scale-Up of 2-Methoxy-6-nitrobenzoic Acid Production via Oxidation of 2-Methoxy-6-nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 2-Methoxy-6-nitrobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol details a robust method for the oxidation of 2-methoxy-6-nitrotoluene using potassium permanganate. We delve into the critical scientific principles underpinning the process, including reaction kinetics, thermodynamics, and safety considerations essential for a successful and safe scale-up from gram to multi-gram quantities. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented procedure.

Introduction and Significance

This compound is a valuable substituted aromatic carboxylic acid. Its specific arrangement of methoxy, nitro, and carboxylic acid functional groups makes it a versatile building block for synthesizing more complex molecular architectures. It is a precursor in the synthesis of various biologically active compounds, including anti-inflammatory agents and fungicides.[1][3] The reliable production of this intermediate at a laboratory scale is a frequent requirement for research and development activities.

The synthesis route described herein involves the oxidation of the methyl group of 2-methoxy-6-nitrotoluene. While several oxidizing agents can accomplish this transformation, potassium permanganate (KMnO₄) in an aqueous alkaline medium is often selected for its efficacy and well-understood reaction profile. However, the scale-up of oxidation reactions is not trivial and requires careful consideration of heat management, mass transfer, and safety protocols to avoid potential hazards like thermal runaways.[4][5]

Synthetic Strategy and Mechanistic Rationale

The core transformation is the oxidation of a benzylic methyl group to a carboxylic acid. The electron-withdrawing nature of the nitro group and the ortho-para directing methoxy group influence the reactivity of the aromatic ring and the methyl substituent.

Overall Reaction:

The reaction is typically performed in a mixture of an organic solvent (like acetone or t-butanol) and water, with a base (like NaOH or Na₂CO₃) to maintain alkalinity. The permanganate ion (MnO₄⁻) attacks the hydrogen atoms of the methyl group in a complex, multi-step radical process. The reaction proceeds through intermediate oxidation states, such as the corresponding alcohol and aldehyde, before reaching the stable carboxylate. The formation of a brown manganese dioxide (MnO₂) precipitate is a visual indicator of the reaction's progress. Following the reaction, the mixture is worked up by destroying excess permanganate, removing the MnO₂ by filtration, and acidifying the filtrate to precipitate the desired carboxylic acid.

Reaction_Scheme sub 2-Methoxy-6-nitrotoluene prod This compound sub->prod Oxidation reag 1. KMnO₄, H₂O/Acetone, Base 2. HCl (aq)

Caption: Overall synthetic scheme for the oxidation of 2-Methoxy-6-nitrotoluene.

Critical Considerations for Safe Scale-Up

Transitioning a reaction from a 1-gram to a 50-gram scale introduces challenges primarily related to physical processes rather than chemical ones. A successful scale-up is contingent on understanding and controlling these factors.[4][5]

  • Thermodynamic Management (Exotherm Control): The oxidation of a methyl group is a highly exothermic process. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation to the surroundings.[5] As the reaction volume increases, this ratio decreases dramatically, making it harder to remove heat. If the rate of heat generation exceeds the rate of removal, a dangerous thermal runaway can occur.[4]

    • Mitigation Strategy: The protocol employs portion-wise addition of the solid potassium permanganate to the reaction mixture. This allows the rate of reaction, and thus the rate of heat generation, to be controlled manually. Continuous monitoring with an internal thermometer is mandatory.

  • Mass Transfer and Mixing: This reaction is heterogeneous, involving a solid oxidant (KMnO₄), an organic substrate, and an aqueous phase. Efficient mixing is critical to ensure the reactants come into contact and to maintain a uniform temperature throughout the vessel.[6][7]

    • Mitigation Strategy: Use of a mechanical overhead stirrer is strongly recommended for scales above 5-10 grams. A simple magnetic stir bar may not provide sufficient agitation for larger volumes and viscous slurries, leading to localized "hot spots" and incomplete reaction.

  • Quenching and Work-up: The work-up procedure involves quenching unreacted permanganate. Adding a reducing agent like sodium bisulfite or isopropanol can itself be exothermic. This step must also be performed cautiously with cooling. The large volume of manganese dioxide precipitate formed can make filtration slow and cumbersome at scale.

    • Mitigation Strategy: The protocol specifies slow addition of the quenching agent. Using a wider funnel or a Büchner funnel with a suitable filter aid (e.g., Celite) can significantly improve the filtration rate of the MnO₂ sludge.

Detailed Application Protocols

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is required. Potassium permanganate is a strong oxidizer and can cause fires or explosions upon contact with combustible materials.[8][9] Handle with care and avoid creating dust.[10] Hydrochloric acid is corrosive.

Protocol 1: Small-Scale Synthesis (5 g 2-Methoxy-6-nitrotoluene)

Materials:

  • 2-Methoxy-6-nitrotoluene (5.0 g, 29.9 mmol)

  • Potassium permanganate (KMnO₄) (11.8 g, 74.8 mmol, 2.5 equiv)

  • Sodium carbonate (Na₂CO₃) (1.6 g, 15.0 mmol, 0.5 equiv)

  • Acetone (75 mL)

  • Water (75 mL)

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl) (~15 mL)

  • Deionized Water

Equipment:

  • 500 mL three-neck round-bottom flask

  • Mechanical overhead stirrer or magnetic stirrer with a large stir bar

  • Condenser

  • Thermometer

  • Heating mantle

  • Büchner funnel and filter flask (1 L)

Procedure:

  • Setup: Assemble the three-neck flask with the stirrer, condenser, and thermometer.

  • Charging Reagents: To the flask, add 2-methoxy-6-nitrotoluene (5.0 g), sodium carbonate (1.6 g), water (75 mL), and acetone (75 mL).

  • Reaction Initiation: Begin stirring and gently heat the mixture to 40-45 °C.

  • Oxidant Addition: Once the temperature is stable, begin adding the potassium permanganate (11.8 g) in small portions over 1-1.5 hours. Monitor the internal temperature closely, ensuring it does not exceed 55 °C. The appearance of a brown MnO₂ precipitate will be observed.

  • Reaction Monitoring: After the final addition, maintain the reaction at 50 °C with vigorous stirring for 2-3 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting material.

  • Quenching: Cool the mixture to room temperature in an ice bath. Slowly add isopropanol dropwise until the purple color of the permanganate is discharged, leaving a brown slurry.

  • Filtration: Filter the mixture through a pad of Celite in a Büchner funnel to remove the manganese dioxide. Wash the filter cake thoroughly with two 25 mL portions of warm water.

  • Solvent Removal: Combine the filtrate and washes in a round-bottom flask and remove the acetone using a rotary evaporator.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding concentrated HCl with stirring until the pH is ~1-2. A pale-yellow solid will precipitate.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Laboratory Scale-Up (50 g 2-Methoxy-6-nitrotoluene)

This protocol requires a larger reaction vessel and robust temperature control. A mechanical stirrer is essential.

Materials:

  • 2-Methoxy-6-nitrotoluene (50.0 g, 299 mmol)

  • Potassium permanganate (KMnO₄) (118 g, 748 mmol, 2.5 equiv)

  • Sodium carbonate (Na₂CO₃) (16 g, 150 mmol, 0.5 equiv)

  • Acetone (750 mL)

  • Water (750 mL)

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl) (~150 mL)

  • Deionized Water

Equipment:

  • 5 L jacketed reaction vessel or 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer with a PTFE paddle

  • Condenser

  • Digital thermometer probe

  • Large heating mantle and a large ice bath for cooling

  • Large Büchner funnel and 4 L filter flask

Procedure:

  • Setup: Assemble the reaction flask in a large containment tray. Fit the mechanical stirrer, condenser, and thermometer.

  • Charging Reagents: Charge the flask with 2-methoxy-6-nitrotoluene (50.0 g), sodium carbonate (16 g), water (750 mL), and acetone (750 mL).

  • Reaction Initiation: Begin vigorous stirring and heat the mixture to a stable internal temperature of 40-45 °C.

  • Oxidant Addition: Add the potassium permanganate (118 g) in small portions (e.g., 10-12 g portions) over 2-3 hours. Crucially, wait for the exothermic reaction from the previous portion to subside before adding the next. Ensure the internal temperature does not rise above 55 °C. Use an ice bath for external cooling if necessary.

  • Reaction Monitoring: After all the KMnO₄ has been added, stir at 50 °C for an additional 3-4 hours, monitoring by TLC for completion.

  • Quenching: Cool the reaction vessel using a large ice-water bath to below 20 °C. Cautiously add isopropanol in small portions until the purple color disappears. This step will be significantly exothermic; proceed slowly.

  • Filtration: Set up a large Büchner funnel with a layer of Celite (~1-2 cm thick). Filter the slurry in batches. Wash the collected MnO₂ cake with several portions of warm water (total ~500 mL).

  • Solvent Removal: Transfer the combined filtrate to a large flask and remove the bulk of the acetone on a rotary evaporator.

  • Precipitation: Cool the aqueous residue in a large ice bath. With efficient stirring, slowly pour in concentrated HCl to adjust the pH to 1-2. A large volume of solid will precipitate.

  • Isolation and Drying: Filter the product using a Büchner funnel. Wash the cake extensively with cold deionized water until the washings are neutral to pH paper. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Charge Flask (Substrate, Na₂CO₃, H₂O, Acetone) B 2. Heat to 40-45 °C A->B C 3. Add KMnO₄ portion-wise (T < 55 °C) B->C D 4. Stir at 50 °C (Monitor by TLC) C->D E 5. Cool and Quench (Isopropanol) D->E Reaction Complete F 6. Filter MnO₂ Sludge E->F G 7. Remove Acetone (Rotovap) F->G H 8. Acidify with HCl (pH 1-2) G->H I 9. Filter Product H->I J 10. Wash and Dry I->J

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Data Summary and Expected Results

The following table outlines the typical quantities and expected outcomes for the two scales described.

ParameterSmall-Scale ProtocolScale-Up Protocol
Starting Material 5.0 g50.0 g
Potassium Permanganate 11.8 g118 g
Total Solvent Volume 150 mL1.5 L
Typical Reaction Time 3-5 hours5-7 hours
Expected Yield (g) 4.8 - 5.5 g48 - 55 g
Expected Yield (%) 80 - 92%80 - 92%
Appearance Pale-yellow solidPale-yellow solid
Purity (HPLC/¹H NMR) >98%>98%
Melting Point ~146-148 °C~146-148 °C

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[11]

  • ¹H NMR: To confirm the chemical structure. Expected signals include aromatic protons, a methoxy singlet, and a carboxylic acid proton.

  • HPLC: To determine purity. A single major peak should be observed.[12]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.[12]

Waste Management and Disposal

  • Manganese Dioxide: The MnO₂ filter cake is the primary waste product. It may contain residual organic material. It should be collected in a designated, sealed waste container. Consult your institution's environmental health and safety (EHS) guidelines for proper disposal of heavy metal waste.

  • Aqueous Waste: The acidic aqueous filtrate after product isolation should be neutralized with a base (e.g., sodium bicarbonate) before disposal down the drain with copious amounts of water, in accordance with local regulations.

References

  • Dow. (n.d.). Oxidation Reactor Scale-up: Translating Pilot Plant to Commercial Scale through Modeling.
  • CatSci Ltd. (n.d.). Some Scale-Up Considerations.
  • Mixing Solution. (2023, September 20). Scale-up of bi-phasic fast competitive oxidation reaction.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Chem-Impex. (n.d.). 2-Methyl-6-nitrobenzoic acid.
  • ChemBeats. (n.d.). Applications of 2-Methoxy-6-methylbenzoic Acid: A Key Intermediate.
  • Carus. (2022, April 4). Carus Webinar: Safety and Handling of Permanganate [Video]. YouTube.
  • Carus Corporation. (2014, February 17). Potassium Permanganate - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Potassium Permanganate Hazard Summary.
  • Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.

Sources

Analytical techniques for characterizing 2-Methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Characterization of 2-Methoxy-6-nitrobenzoic Acid

Application Note & Protocols

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound (CAS No: 53967-73-0), a key intermediate in pharmaceutical and fine chemical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. This document covers fundamental physicochemical property determination, definitive structural elucidation via spectroscopic techniques, purity assessment by chromatography, and thermal stability profiling. Each protocol is presented as a self-validating system to ensure data integrity and reproducibility.

Introduction: The Importance of Rigorous Characterization

This compound is an aromatic compound whose utility in organic synthesis is significant.[1] Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a nitro group, makes it a versatile precursor for more complex molecules.[1] The precise arrangement of these functional groups dictates its reactivity and, ultimately, the success of a synthetic route. Therefore, unambiguous confirmation of its identity, purity, and stability is not merely a quality control checkpoint but a fundamental prerequisite for reliable and reproducible research and development.

This guide moves beyond simple data reporting, offering a curated set of protocols grounded in established analytical principles. We will explore how a multi-technique approach provides a holistic understanding of the material, ensuring that the compound meets the stringent requirements for its intended application.

Physicochemical Profile

A foundational understanding of a compound's physical properties is essential for designing appropriate analytical methods, from selecting the right solvent for spectroscopy to setting up purification protocols. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 53967-73-0[2][3]
Molecular Formula C₈H₇NO₅[1]
Molecular Weight 197.14 g/mol [1][2]
Melting Point 180 °C[2]
Appearance Solid at room temperature[1]
Solubility Soluble in common organic solvents[1]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of a molecule. Each method probes different aspects of the molecular structure, and together they provide definitive evidence of the compound's constitution.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. For this compound, we expect to see characteristic absorptions for the carboxylic acid, nitro, and methoxy groups, as well as the aromatic ring.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum by running a scan with no sample on the crystal. This is crucial for removing atmospheric (CO₂ and H₂O) and instrument-related signals from the sample spectrum.[4]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum over the mid-infrared range (typically 4000–400 cm⁻¹). Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.[4]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Interpretation: Analyze the spectrum to identify characteristic peaks.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300–2500 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1530 and ~1350Asymmetric & Symmetric NO₂ stretchNitro Group
~2850 and ~1250C-H stretch and C-O stretchMethoxy Group (-OCH₃)
~1600–1450C=C stretchesAromatic Ring

Note: These are approximate values. The exact peak positions can be influenced by the molecular environment and sample state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR identifies the number and type of carbon atoms. This is the most powerful technique for unambiguous structure determination.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5–10 mg of this compound and dissolve it in approximately 0.6–0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[4] Dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for substituted benzoic acids due to its high solubilizing power.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[4]

    • The spectral width should cover the expected chemical shift range (typically 0–12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum (each unique carbon appears as a single line).

    • A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • The spectral width should cover the expected range (typically 0–200 ppm).

  • Data Processing & Interpretation: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H NMR signals to determine proton ratios and analyze the splitting patterns (multiplicity) to infer neighboring protons. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

While specific experimental data for this compound is not widely published, data from structurally similar compounds can provide valuable comparative insights.[5][6][7]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound with high precision and to obtain structural information from its fragmentation pattern.

Protocol: Electron Ionization (EI)-MS

  • Sample Preparation: Prepare a dilute solution of the sample (typically <1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[8]

  • Sample Introduction: Introduce the sample into the ion source. For a stable solid like this, a direct insertion probe can be used, or it can be coupled with Gas Chromatography (GC-MS).[8]

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[8]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

  • Detection & Analysis: A detector records the abundance of each ion, generating a mass spectrum. Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (197.14 Da). Analyze the fragmentation pattern to confirm the presence of key structural motifs.[4]

Chromatographic Analysis for Purity Determination

Principle: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of pharmaceutical ingredients and intermediates. A reversed-phase HPLC method separates compounds based on their hydrophobicity.

Protocol: Reversed-Phase HPLC with UV Detection

This protocol is adapted from established methods for similar nitrobenzoic acid derivatives and is a robust starting point for method development.[9][10]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a common workhorse column).[10]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient or isocratic elution using Acetonitrile and 0.1% Phosphoric Acid or Formic Acid in water.[9][10] Rationale: The acidic modifier suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: Determined by running a UV-Vis scan of the compound in the mobile phase. A wavelength near the absorption maximum (λmax) should be chosen for maximum sensitivity.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) in a 100 mL volumetric flask to make a 100 µg/mL stock solution.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • Analysis and Quantification:

    • Inject the standard solution to establish the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method).

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase (e.g., ACN:0.1% H₃PO₄) Equilibrate Equilibrate System with Mobile Phase Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Solution (100 µg/mL) Inject Inject Sample/ Standard (10 µL) Prep_Standard->Inject Prep_Sample Prepare Sample Solution (100 µg/mL) Prep_Sample->Inject Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

Thermal Analysis for Stability Assessment

Principle: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the effect of temperature on a material. TGA measures changes in mass, while DSC measures changes in heat flow.[11][12] This is critical for determining thermal stability, decomposition pathways, and ensuring safe handling and storage conditions.

Protocol: Simultaneous TGA/DSC Analysis

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.[11]

  • Sample Preparation: Accurately weigh 5–10 mg of this compound into an appropriate crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above its expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[13]

    • Atmosphere: Perform the analysis under an inert atmosphere, such as nitrogen, flowing at a constant rate (e.g., 50 mL/min). Rationale: An inert atmosphere prevents oxidative degradation and allows for the study of the intrinsic thermal decomposition.

  • Data Analysis:

    • DSC Curve: Identify the endothermic peak corresponding to the melting point. The onset temperature of this peak should correlate with the melting point determined by other methods. Exothermic events indicate decomposition.

    • TGA Curve: Analyze the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. The percentage of mass lost at different stages can provide insights into the decomposition mechanism. Studies on nitrobenzoic acid isomers show significant weight loss typically begins between 125-200 °C.[13]

Integrated Analytical Workflow

No single technique can provide a complete picture of a chemical compound. A robust characterization strategy relies on an integrated workflow where the results from different analytical methods are used to build a comprehensive and validated profile of the material.

Integrated_Workflow cluster_0 Primary Characterization cluster_1 Quality & Stability Assessment cluster_2 Final Assessment Structure Structural Elucidation ¹H & ¹³C NMR FTIR Mass Spec Purity Purity Analysis HPLC Structure->Purity PhysChem Physicochemical Properties Melting Point Solubility Stability Thermal Stability TGA / DSC PhysChem->Stability Report Certificate of Analysis Identity Confirmed Purity ≥ 9x% Stable under X conditions Purity->Report Stability->Report

Caption: Integrated workflow for comprehensive characterization.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995).Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • SIELC Technologies. (n.d.).Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column.
  • SciELO. (2023).Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.
  • PubChem. (n.d.).2-Methoxy-5-nitrobenzoic acid.
  • Human Metabolome Database. (n.d.).1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604).
  • NIST. (n.d.).Benzoic acid, 2-methoxy-.
  • NIST. (n.d.).Benzoic acid, 2-methoxy- IR Spectrum.
  • ResearchGate. (2023).ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD.
  • The Royal Society of Chemistry. (n.d.).1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • NETZSCH. (n.d.).Simultaneous Thermal Analyzer (STA/TGA-DSC).
  • Penn State Materials Research Institute. (n.d.).Thermal Analysis.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the common synthetic challenges encountered during the preparation of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] However, its synthesis can be challenging due to issues with regioselectivity, reaction control, and product purification. This guide provides practical, field-proven insights to help you navigate these complexities and optimize your synthetic protocols.

Troubleshooting Guide: Common Synthetic Pathways and Challenges

There are several common synthetic routes to this compound, each with its own set of potential difficulties. This section provides a detailed breakdown of these challenges and their solutions.

Pathway 1: Nitration of 2-Methoxybenzoic Acid

This is often the most direct approach, but controlling the regioselectivity of the nitration is a significant hurdle.[3] The methoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director, leading to a potential mixture of isomers.

Issue 1: Low Yield of the Desired this compound Isomer

  • Potential Cause: Competing directing effects of the methoxy and carboxylic acid groups, leading to the formation of other isomers such as 2-methoxy-3-nitrobenzoic acid, 2-methoxy-4-nitrobenzoic acid, and 2-methoxy-5-nitrobenzoic acid.

  • Recommended Solution:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) throughout the addition of the nitrating agent.[3][4] Lower temperatures can enhance the selectivity towards the desired isomer.

    • Choice of Nitrating Agent: The use of a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is common.[5] The ratio of these acids can be critical and may require optimization to improve selectivity.

    • Protecting Groups: In some cases, converting the carboxylic acid to an ester (e.g., methyl 2-methoxybenzoate) before nitration can alter the directing effects and potentially favor the formation of the desired isomer, followed by hydrolysis.[6]

Issue 2: Formation of Dinitrated Byproducts

  • Potential Cause: Excessively harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the introduction of a second nitro group onto the aromatic ring.[7]

  • Recommended Solution:

    • Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess is often necessary, but a large excess should be avoided.

    • Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent over-reaction.

Pathway 2: Oxidation of 2-Methoxy-6-nitrotoluene

This route involves the oxidation of the methyl group of 2-methoxy-6-nitrotoluene to a carboxylic acid.

Issue 1: Incomplete Oxidation and Low Product Yield

  • Potential Cause:

    • Insufficient Oxidizing Agent: The amount of oxidizing agent (e.g., potassium permanganate, nitric acid) may not be sufficient for complete conversion.

    • Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures, while higher temperatures could lead to degradation.

  • Recommended Solution:

    • Oxidizing Agent: Use a strong oxidizing agent like potassium permanganate in a basic aqueous solution, followed by acidification.[5] The reaction progress can often be monitored by the disappearance of the purple permanganate color.

    • Temperature and Time: The reaction typically requires heating (reflux) for several hours to go to completion.[5][7]

Issue 2: Difficulty in Separating the Product from the Starting Material

  • Potential Cause: Incomplete reaction leaving unreacted 2-methoxy-6-nitrotoluene.

  • Recommended Solution:

    • Acid-Base Extraction: The acidic product, this compound, can be separated from the neutral starting material by extraction with an aqueous base (e.g., sodium bicarbonate solution). The product can then be precipitated by acidifying the aqueous layer.

Pathway 3: Hydrolysis of 2-Methoxy-6-nitrobenzonitrile

This pathway involves the conversion of a nitrile group to a carboxylic acid.[8][9][10]

Issue 1: Harsh Hydrolysis Conditions Leading to Unwanted Side Reactions

  • Potential Cause: Strong acidic or basic conditions required for nitrile hydrolysis can potentially lead to the hydrolysis of the methoxy group (demethylation) or other degradation pathways.

  • Recommended Solution:

    • Controlled Conditions: Start with milder hydrolysis conditions (e.g., moderate concentrations of acid or base) and gradually increase the severity while monitoring the reaction for the formation of byproducts.

    • Two-Step Hydrolysis: A two-step procedure, involving initial hydrolysis to the corresponding amide followed by further hydrolysis to the carboxylic acid, may offer better control.

Issue 2: Low Solubility of the Starting Nitrile

  • Potential Cause: 2-Methoxy-6-nitrobenzonitrile may have limited solubility in aqueous acidic or basic solutions.

  • Recommended Solution:

    • Co-solvents: The use of a co-solvent such as ethanol or dioxane can improve the solubility of the starting material and facilitate a more homogeneous reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

A1: The choice of starting material depends on availability, cost, and the scale of the synthesis.

  • 2-Methoxybenzoic acid: A good option for a direct, one-step nitration, but challenges with isomer separation can lead to lower yields of the desired product.[3]

  • 2-Methoxy-6-nitrotoluene: If available, its oxidation can be a cleaner route with easier purification.

  • 2-Methoxy-6-nitrobenzonitrile: A viable precursor if the hydrolysis can be controlled to avoid side reactions.

Q2: How can I effectively purify crude this compound?

A2: Recrystallization is the most common method for purification.

  • Solvent Selection: A suitable solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Ethanol, or a mixture of ethanol and water, is often a good choice.

  • Decolorization: If the crude product is colored, treatment with activated charcoal during recrystallization can help remove colored impurities.[11]

  • Slow Cooling: Allowing the hot, saturated solution to cool slowly will promote the formation of larger, purer crystals.[5]

Q3: My final product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a strong indication of impurities.[11] This could be due to the presence of unreacted starting materials, isomeric byproducts, or residual solvent. Further purification, such as a second recrystallization, is recommended.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Nitration Reactions: Nitration reactions are highly exothermic and can be dangerous if not properly controlled. Always add the nitrating agent slowly and maintain the recommended low temperature.[4] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Strong Acids and Bases: Handle concentrated acids (sulfuric, nitric) and strong bases with extreme care.

  • Oxidizing Agents: Strong oxidizing agents like potassium permanganate should be handled with care to avoid contact with flammable materials.

Experimental Protocols

Protocol 1: Nitration of 2-Methoxybenzoic Acid
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.[3]

  • Add the nitrating mixture dropwise to the solution of 2-methoxybenzoic acid, ensuring the temperature does not exceed 10 °C.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Oxidation of 2-Methoxy-6-nitrotoluene
  • In a round-bottom flask fitted with a reflux condenser, suspend 2-methoxy-6-nitrotoluene in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and add potassium permanganate in small portions.

  • Continue to reflux the mixture until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent for further purification.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Nitration of 2-Methoxybenzoic Acid

Potential CauseRecommended Solution
Isomer Formation Maintain reaction temperature at 0-10 °C. Optimize the ratio of nitric acid to sulfuric acid.
Dinitration Use a controlled stoichiometry of the nitrating agent. Monitor the reaction by TLC.
Incomplete Reaction Ensure sufficient reaction time at the controlled low temperature.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Methoxybenzoic Acid in Conc. H2SO4 cool_substrate Cool to 0-5 °C start->cool_substrate add_nitrating_mix Slowly Add Nitrating Mix to Substrate Solution (Keep Temp < 10 °C) cool_substrate->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mix (HNO3 + H2SO4) cool_nitrating_mix Cool Nitrating Mix prep_nitrating_mix->cool_nitrating_mix cool_nitrating_mix->add_nitrating_mix stir Stir for 1-2 hours at 0-5 °C add_nitrating_mix->stir quench Pour onto Crushed Ice stir->quench precipitate Precipitate Crude Product quench->precipitate filter Vacuum Filtration & Washing precipitate->filter recrystallize Recrystallization filter->recrystallize end Pure this compound recrystallize->end Troubleshooting_Logic cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Isomer Formation start->cause1 cause2 Dinitration start->cause2 cause3 Incomplete Reaction start->cause3 solution1a Check & Control Reaction Temperature (0-10 °C) cause1->solution1a solution1b Optimize Nitrating Agent Ratio cause1->solution1b solution2a Verify Stoichiometry of Nitrating Agent cause2->solution2a solution2b Monitor Reaction by TLC cause2->solution2b solution3 Increase Reaction Time at Low Temperature cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

  • A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids - Benchchem.
  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents.
  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Supporting Information - CDC Stacks.
  • Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis - Benchchem.
  • Procuring this compound: A Guide for R&D Scientists.
  • CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents.
  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents.
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure.
  • Synthesis of 2-nitrobenzoic acid - PrepChem.com.
  • How to minimize byproduct formation in "4-Methoxy-3-nitrobenzoic acid" derivatization - Benchchem.
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides - ResearchGate.
  • Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid - Benchchem.
  • "troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid" - Benchchem.
  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids - ResearchGate.
  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues - Benchchem.
  • 2-Meth-oxy-carbonyl-6-nitro-benzoic acid - PubMed.
  • 2-Methoxy-6-nitrobenzonitrile | C8H6N2O3 | CID 38048 - PubChem.
  • Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and... - ResearchGate.
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab.
  • This compound | 53967-73-0 - ChemicalBook.
  • A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap.
  • Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure - MDPI.
  • 2-methoxy-3-nitrobenzonitrile - Chemical Synthesis Database.
  • Aarti Industries | Leading Chemical Manufacturers in India.
  • 2-Methoxy-6-nitrobenzonitrile | 38469-85-1 | C8H6N2O3 | Appchem.
  • 2-Methoxy-6-nitrobenzonitrile | 38469-85-1 | C8H6N2O3 - Appchem.
  • This compound - ChemScene.

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Technical Support Center: Optimizing Yield in 2-Methoxy-6-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-nitrobenzoic acid (CAS: 53967-73-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our focus is to empower you to overcome common synthetic challenges and significantly improve the yield and purity of your target compound.

Overview of the Synthetic Pathway

The most direct and common laboratory-scale synthesis of this compound involves the oxidation of the corresponding methyl group in 2-methyl-3-nitroanisole. The integrity of this starting material is paramount for the success of the reaction.

Reaction Scheme:

The core of this synthesis lies in the selective oxidation of the benzylic methyl group to a carboxylic acid without disturbing the methoxy or nitro groups. This transformation requires careful control of reaction conditions to prevent side reactions such as over-oxidation or aromatic ring degradation.

General Experimental Workflow

The synthesis can be broken down into four key stages: reaction, workup, purification, and analysis. Each stage presents unique challenges and opportunities for optimization.

G cluster_0 Synthesis & Isolation cluster_1 Purification & Analysis Start Starting Material: 2-methyl-3-nitroanisole Reaction Step 1: Oxidation (e.g., KMnO4 in pyridine/water) Start->Reaction Add Oxidant Workup Step 2: Workup • Quench excess oxidant • Filter MnO2 • Acid-base extraction Reaction->Workup Reaction Complete Crude Crude Product Workup->Crude Purify Step 3: Purification • Recrystallization • Optional: Charcoal treatment Crude->Purify Dry Step 4: Drying (Vacuum Oven) Purify->Dry Final Final Product: This compound Dry->Final Analysis Step 5: Analysis (NMR, HPLC, MP) Final->Analysis

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My reaction yield is significantly low (<50%). What are the common causes and how can I address them?

A1: Low yield is a frequent issue stemming from several factors. Systematically investigating the following areas is crucial.

  • Incomplete Oxidation: This is the most common culprit. The oxidation of a sterically hindered and electronically deactivated methyl group can be sluggish.

    • Causality: The nitro and methoxy groups influence the reactivity of the adjacent methyl group. Insufficient temperature or reaction time will result in low conversion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting material spot has completely disappeared.

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they also risk promoting side reactions. A carefully controlled reflux is often necessary. For instance, methods for oxidizing substituted nitrotoluenes often require refluxing for several hours[1].

      • Ensure Oxidant Potency: Use a fresh, high-purity oxidizing agent. Potassium permanganate (KMnO₄), a common choice, can lose potency over time if not stored correctly.

  • Poor Starting Material Quality:

    • Causality: Impurities in the 2-methyl-3-nitroanisole starting material, such as other isomers, will not convert to the desired product and complicate purification, leading to yield loss[1].

    • Solution: Verify the purity of your starting material (CAS 4837-88-1) via NMR or GC-MS before beginning the synthesis[2]. If necessary, purify it by distillation or chromatography.

  • Suboptimal Workup Procedure:

    • Causality: The product, being a carboxylic acid, is soluble in basic aqueous solutions (as a carboxylate salt) and organic solvents in its protonated form. Significant product can be lost during acid-base extractions if the pH is not carefully controlled or if emulsions form.

    • Solution:

      • During alkaline extraction, ensure the pH is >10 to fully deprotonate the carboxylic acid.

      • When re-acidifying to precipitate the product, adjust the pH to 1-2 using a strong acid like HCl to ensure complete protonation and minimize aqueous solubility[3][4].

      • To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel.

G LowYield Low Yield Reported CheckConversion Is Reaction Complete? (Check by TLC/HPLC) LowYield->CheckConversion Incomplete Incomplete Reaction CheckConversion->Incomplete No Complete Reaction is Complete CheckConversion->Complete Yes OptimizeReaction Action: • Increase reaction time/temp • Check oxidant quality Incomplete->OptimizeReaction CheckWorkup Review Workup & Purification Complete->CheckWorkup PH_Control Was pH correctly controlled during extraction? CheckWorkup->PH_Control Recrystallization Was recrystallization solvent optimal? CheckWorkup->Recrystallization FixPH Action: Ensure pH >10 for extraction and pH <2 for precipitation PH_Control->FixPH FixSolvent Action: Perform solvent screen to maximize recovery Recrystallization->FixSolvent

Caption: Troubleshooting logic for diagnosing the cause of low yield.

Q2: My final product is discolored (yellow/brown) and has a broad melting point. How can I improve its purity?

A2: Discoloration and a broad melting point are classic indicators of impurities.

  • Causality: Colored impurities often arise from side reactions or the presence of manganese dioxide (MnO₂) residue if KMnO₄ is used as the oxidant. A broad melting point indicates the presence of contaminants that disrupt the crystal lattice of the pure compound.

  • Solution: Multi-Step Purification

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution[5]. Heat for a few minutes and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed colored impurities.

    • Optimize Recrystallization: The key to effective recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the product well when hot but poorly when cold.

      • Solvent Screening: Test solvents like water, ethanol, isopropanol, or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) on a small scale to find the best one for your product.

      • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature to form well-defined crystals. Rapid cooling by plunging the flask directly into an ice bath can cause impurities to crash out with the product. Once crystals have started to form at room temperature, the flask can be moved to an ice bath to maximize recovery[5].

Q3: I'm observing significant formation of side-products. What are they and how can I avoid them?

A3: Side-product formation is typically due to overly harsh reaction conditions.

  • Causality: While the desired reaction is the oxidation of the methyl group, extreme conditions (e.g., very high temperatures, high concentration of oxidant) can potentially lead to the degradation of the aromatic ring or reactions involving the nitro group. In related syntheses, over-oxidation can lead to the formation of dicarboxylic acids if a second oxidizable group is present[6].

  • Solution: Controlled Reaction Conditions

    • Temperature Control: Maintain a steady and controlled temperature. Use a heating mantle with a temperature controller and ensure efficient stirring.

    • Slow Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution drop-wise to the reaction mixture. This helps to control the reaction exotherm and maintain a more consistent temperature, minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oxidizing agent for the conversion of 2-methyl-3-nitroanisole to this compound?

A1: Potassium permanganate (KMnO₄) is a robust and commonly used oxidizing agent for converting alkylbenzenes to benzoic acids. The reaction is typically performed in a mixture of pyridine and water under reflux. While effective, it requires the removal of the manganese dioxide (MnO₂) byproduct. Alternative methods, such as oxidation with nitric acid, are also known but can pose a higher risk of side reactions like additional nitration if not meticulously controlled[1][6].

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure: Prepare a TLC plate and spot a co-spot (starting material and reaction mixture side-by-side) and a spot of the reaction mixture.

  • Mobile Phase: A good starting point for the eluent is a 3:1 mixture of Hexane:Ethyl Acetate. You may need to adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: The starting material and product are both UV active due to the aromatic ring. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material (2-methyl-3-nitroanisole) is no longer visible in the reaction mixture lane. The product, being a carboxylic acid, will have a much lower Rf value (be less mobile) than the starting material.

Q3: What are the critical safety precautions for this synthesis?

A3: Safety is paramount.

  • Oxidizing Agents: Strong oxidizing agents like KMnO₄ can react violently with organic materials. Avoid contact with combustible materials.

  • Exothermic Reaction: The oxidation is exothermic. Use a properly sized reaction vessel (no more than half full) and ensure you have an adequate cooling method (e.g., an ice bath) readily available to control the temperature, especially during the addition of the oxidant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-3-nitroanisole (5.0 g, 29.9 mmol), pyridine (100 mL), and water (50 mL).

  • Oxidation: Heat the mixture to a gentle reflux. Add potassium permanganate (KMnO₄, 14.2 g, 89.8 mmol) in small portions over 1-2 hours. Caution: The addition is exothermic; control the rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by carefully adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color disappears.

  • Workup - Filtration: Filter the mixture through a pad of celite to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Workup - Extraction: Combine the filtrate and washings. Reduce the volume under reduced pressure to remove most of the pyridine and ethanol. Add water (100 mL) and extract with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by adding concentrated hydrochloric acid (HCl). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent (e.g., an ethanol/water mixture) to yield pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Data Summary: Reaction Parameters

Optimizing reaction parameters is key to improving yield. The table below provides a guide based on established principles for similar transformations.

ParameterConditionRationale & Potential Impact
Stoichiometry 3-4 equivalents of KMnO₄Ensures complete oxidation of the methyl group. Using less may result in incomplete reaction.
Temperature 90-100 °C (Reflux)Provides sufficient energy to overcome the activation barrier. Temperatures that are too high can cause degradation[3].
Reaction Time 6-12 hoursMust be sufficient for complete conversion. Monitor by TLC to determine the endpoint accurately[7].
Solvent System Pyridine/WaterPyridine acts as a base and co-solvent, while water is necessary to dissolve the KMnO₄.
Workup pH Acidification to pH 1-2Crucial for complete precipitation of the carboxylic acid product from the aqueous solution[4].

References

  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.). Google Patents.
  • Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.
  • New 2-methyl-3-nitrobenzoic acid preparation method. (n.d.). Google Patents.
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents.
  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2021). ACS Catalysis.
  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
  • 2-Methyl-3-nitroanisole. (n.d.). PubChem.

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Technical Support Center: Purification of Crude 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methoxy-6-nitrobenzoic acid (CAS No. 53967-73-0). This resource is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. Here, we address common challenges and provide robust, field-proven methodologies to help you achieve the desired purity for your downstream applications.

Overview of Purification Challenges

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Crude forms of this compound, often synthesized via the oxidation of precursors like 2-methoxy-6-nitrotoluene, can contain a variety of impurities that may interfere with subsequent reactions. These include unreacted starting materials, isomeric byproducts, and colored contaminants. This guide provides a systematic approach to identifying and resolving these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile largely depends on the synthetic route. For instance, if prepared by the oxidation of 2-methyl-6-nitrobenzoic acid's precursor, 3-nitro-o-xylene, common impurities can include the starting material itself, the isomeric 3-nitro-2-methylbenzoic acid, and over-oxidation products like 3-nitrophthalic acid.[3] Inorganic salts from oxidizing agents (e.g., chromium salts) and residual solvents are also common.[4]

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a light-colored solid, often appearing as a light brown or yellow powder or crystals.[5][6] Its reported melting point is approximately 180°C.[7] A significantly lower or broader melting point range is a strong indicator of residual impurities.

Q3: Which purification method is best for my scale and purity requirements?

The choice of method depends on the impurity profile, the scale of your experiment, and the required final purity.

  • Acid-Base Extraction: Highly effective for removing neutral or basic impurities (e.g., unreacted nitrotoluene) and is easily scalable.[8][9]

  • Recrystallization: An excellent technique for removing small amounts of soluble and insoluble impurities to achieve high purity, especially after an initial extraction.[10]

  • Chromatography: Best for separating structurally similar impurities, such as positional isomers, or for achieving the highest possible purity on a small to medium scale.[11][12]

Q4: How can I efficiently check the purity of my final product?

Several methods can be used:

  • Melting Point Analysis: A sharp melting point close to the literature value (180°C) indicates high purity.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective way to qualitatively assess purity by comparing the crude and purified samples. A single spot for the purified product is desired.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and is excellent for detecting trace impurities.[3]

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. The product has significant solubility in the cold solvent. 2. Too much solvent was used during dissolution. 3. The cooling process was too rapid, preventing complete crystallization.1. Test alternative solvents or use a solvent/anti-solvent system. 2. Use the absolute minimum amount of hot solvent required to dissolve the crude material. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is Oily or Gummy, Fails to Crystallize 1. Presence of significant impurities that act as a crystallization inhibitor. 2. The product's melting point is lower than the boiling point of the solvent, causing it to "oil out". 3. Residual solvent is present.1. Perform an initial purification step, such as an acid-base extraction, to remove the bulk of impurities. 2. Switch to a lower-boiling point solvent or add a co-solvent. Induce crystallization by scratching the inside of the flask with a glass rod. 3. Ensure the product is thoroughly dried under vacuum.
Purified Product is Still Colored (Yellow/Brown) 1. Presence of highly conjugated or polymeric impurities. 2. Thermal decomposition or side reactions during heating.1. During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.[13] 2. Avoid prolonged heating. If possible, perform the recrystallization at a lower temperature with an appropriate solvent.
Broad or Depressed Melting Point 1. The product is still impure. 2. The sample is not completely dry and contains residual solvent.1. Repeat the purification process. Consider using a different method (e.g., chromatography if recrystallization fails). 2. Dry the material under high vacuum for an extended period, possibly with gentle heating.
Incomplete Removal of Neutral Starting Material (e.g., Nitrotoluene) 1. The impurity co-crystallized with the product. 2. Recrystallization solvent polarity is not optimal for separation.1. An acid-base extraction is the most effective method for this specific problem. The neutral starting material will remain in the organic layer while your acidic product moves to the aqueous basic layer.[4][9]
Emulsion Formation During Acid-Base Extraction 1. Agitation (shaking) of the separatory funnel was too vigorous. 2. High concentration of dissolved substances.1. Gently invert the separatory funnel for mixing instead of shaking vigorously. 2. Add a saturated solution of NaCl (brine) to the funnel; this increases the polarity of the aqueous phase and helps break the emulsion. Let the funnel stand undisturbed for a longer period.

Diagrams: Workflows and Logic

Decision Logic for Purification Method Selection

start Crude this compound q1 Primary impurity type? start->q1 neutral Neutral (e.g., starting material) q1->neutral Neutral isomeric Isomeric / Structurally Similar q1->isomeric Isomeric minor Minor Impurities / Color q1->minor Minor method1 Perform Acid-Base Extraction neutral->method1 method2 Consider Column Chromatography isomeric->method2 method3 Perform Recrystallization minor->method3 q2 High purity achieved? method1->q2 end Pure Product method2->end method3->end q2->method3 No, minor impurities remain q2->end Yes

Caption: Decision tree for selecting the optimal purification method.

Experimental Workflow for Acid-Base Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) B 2. Add aqueous NaHCO3 solution and mix in separatory funnel A->B C Separate Layers B->C D Organic Layer: Contains neutral impurities C->D G Aqueous Layer: Contains sodium 2-methoxy-6-nitrobenzoate C->G E Wash with brine, dry over MgSO4, evaporate solvent D->E F Isolated Neutral Impurities E->F H 3. Cool in ice bath and acidify with cold HCl (aq) G->H I 4. Collect precipitate via vacuum filtration H->I J 5. Wash with cold water and dry under vacuum I->J K Pure Product J->K

Caption: Workflow for purification via acid-base extraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral impurities like unreacted starting materials.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material), in an Erlenmeyer flask.

  • Transfer: Transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and gently invert it several times to mix, periodically venting to release CO₂ pressure. Avoid vigorous shaking to prevent emulsion formation.[14]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper) and a precipitate forms.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small quantities of impurities after an initial workup.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, or mixtures like ethanol/water) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.[15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a spatula tip of activated charcoal, and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[13]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare dilute solutions of your crude material and purified product in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Use a capillary tube to spot small amounts of each solution onto a TLC plate (e.g., silica gel). Also, spot a co-spot containing both crude and pure samples.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (eluent), such as a 70:30 mixture of hexane and ethyl acetate with a few drops of acetic acid. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The purified sample should ideally show a single spot at the same Rf value as the main spot in the crude lane.

Safety Precautions

Always consult the full Safety Data Sheet (SDS) before handling this compound or any related chemicals.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood.[5]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.[5]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

References

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207.
  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-31.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Kamm, O., & Matthews, A. O. (1922). p-NITROBENZOIC ACID. Organic Syntheses, 2, 53.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • CDC Stacks. (n.d.). Supporting Information.
  • LinkedIn. (2023). Procuring this compound: A Guide for R&D Scientists.
  • Google Patents. (n.d.). CN106831411A - Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.

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Technical Support Center: Nitration of 2-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of 2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common challenges and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a mixture of isomers, not the desired 5-nitro-2-methoxybenzoic acid. How can I improve regioselectivity?

This is a common issue stemming from the competing directing effects of the methoxy and carboxylic acid groups. The methoxy group is a powerful ortho-, para-director due to its +R (resonance) effect, which increases electron density at these positions. Conversely, the carboxylic acid group is a meta-director due to its -I (inductive) and -R effects.

Root Cause Analysis:

  • Activating Group Dominance: The strongly activating methoxy group primarily directs the incoming electrophile (NO₂⁺) to the positions ortho and para to it (positions 3 and 5).

  • Steric Hindrance: Nitration at the 3-position is sterically hindered by the adjacent carboxylic acid group.

  • Deactivating Group Influence: The carboxylic acid group deactivates the ring, particularly at the ortho and para positions relative to itself, making the meta position (position 5) more favorable for substitution.

The interplay of these factors typically favors the formation of 5-nitro-2-methoxybenzoic acid . However, suboptimal reaction conditions can lead to the formation of other isomers, such as 3-nitro-2-methoxybenzoic acid .

Troubleshooting Steps:

  • Temperature Control is Critical: Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent.[1][2] Lower temperatures enhance selectivity by favoring the kinetically controlled product. Exceeding this temperature can lead to the formation of undesired isomers and increase the risk of side reactions.[3][4]

  • Slow and Controlled Addition: Add the nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) dropwise to the solution of 2-methoxybenzoic acid with vigorous stirring.[1] This ensures efficient heat dissipation and maintains a low localized concentration of the nitrating agent, minimizing side reactions.

  • Choice of Nitrating Agent: For substrates sensitive to strong acids, consider alternative nitrating systems that can offer higher regioselectivity, although this may require significant protocol development.

Q2: I'm observing a significant amount of a byproduct that doesn't seem to be a simple nitro-isomer. What could it be?

You are likely encountering products from side reactions such as ipso-nitration followed by decarboxylation, or oxidation.

Potential Side Reactions:

  • Ipso-Nitration and Decarboxylation: The nitronium ion can attack the carbon atom bearing the carboxylic acid group (the ipso position). This can be followed by the loss of CO₂, leading to the formation of 2,4-dinitroanisole.[5] This is more likely to occur under harsh reaction conditions (higher temperatures or prolonged reaction times).

  • Oxidation: The methoxy group, being electron-donating, activates the ring not only towards substitution but also towards oxidation by the nitric acid, which is a strong oxidizing agent.[6][7] This can lead to the formation of quinone-like structures or even ring-opening products, often presenting as dark, tarry materials that complicate purification.

  • Dinitration: At temperatures above the recommended range, the formation of dinitrated products can occur.[3]

Troubleshooting and Mitigation:

  • Strict Temperature Adherence: As with regioselectivity, maintaining a low temperature is the most effective way to minimize these side reactions.[1][4]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[1] Quench the reaction as soon as the starting material is consumed to avoid over-reaction and the formation of degradation products.

  • Careful Work-up: Pouring the reaction mixture onto crushed ice immediately upon completion helps to quench the reaction and precipitate the product, minimizing further reactions in the acidic medium.[8]

Q3: The yield of my desired product is consistently low. What factors could be contributing to this?

Low yields can be attributed to a combination of the side reactions mentioned above, as well as mechanical losses during the work-up and purification.

Yield Optimization Strategies:

Factor Explanation & Solution
Incomplete Reaction The reaction may not have gone to completion. Monitor with TLC to ensure full conversion of the starting material.[9]
Product Loss During Work-up The nitrated product may have some solubility in the acidic aqueous phase. Ensure complete precipitation by using a sufficient amount of ice for quenching. Wash the collected solid with minimal amounts of ice-cold water to remove residual acid without dissolving the product.[9]
Suboptimal Nitrating Mixture The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺).[1] Ensure the use of fresh, concentrated acids. The presence of water can retard the reaction.[3]
Purification Losses Recrystallization is often necessary for purification but can lead to significant loss of material. Choose a solvent system that provides good recovery. An ethanol/water mixture is often effective.

Experimental Protocols

Protocol 1: Regioselective Nitration of 2-Methoxybenzoic Acid

Materials:

  • 2-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 1.5 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid with continuous stirring. Cool this mixture to 0-5 °C.

  • Dissolution of Substrate: In a separate reaction vessel, dissolve 2.0 g of 2-methoxybenzoic acid in 5.0 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 2-methoxybenzoic acid over 20-30 minutes. Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. Use vigorous stirring to ensure efficient mixing and heat dissipation.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Carefully and slowly pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice with vigorous stirring. The nitrated product will precipitate as a pale-yellow solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with several small portions of ice-cold water until the washings are neutral to pH paper. Purify the crude product by recrystallization from an ethanol/water mixture to yield 5-nitro-2-methoxybenzoic acid.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5°C C Slowly add Nitrating Mixture to Substrate Solution Maintain Temp < 5°C A->C B Dissolve 2-Methoxybenzoic Acid in conc. H₂SO₄ Cool to <10°C B->C D Stir for 30 min Monitor by TLC C->D E Pour onto Crushed Ice D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from EtOH/H₂O G->H

Caption: Workflow for the nitration of 2-methoxybenzoic acid.

Mechanistic Insights

The regioselectivity of the nitration of 2-methoxybenzoic acid is governed by the electronic effects of the substituents. The methoxy group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director.

Diagram: Directing Effects on 2-Methoxybenzoic Acid

Caption: Electronic and steric influences on nitration regioselectivity.

The favored position for electrophilic attack is position 5, which is para to the strongly activating methoxy group and meta to the deactivating carboxylic acid group. Position 3, while also activated (ortho to the methoxy group), is subject to significant steric hindrance from the adjacent carboxylic acid group, making substitution less favorable.

References

  • ipso nitration in organic synthesis. (2025). National Institutes of Health.
  • Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Nitration of Methyl Benzoate. (n.d.).
  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. (n.d.). Truman ChemLab.
  • Oxidation and nitration study of methoxy dibenzofluorene. (n.d.). ResearchGate.

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic protocols. Our approach is grounded in mechanistic principles to empower you with the understanding needed to troubleshoot effectively.

Introduction to the Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. While several synthetic routes are plausible, a common and effective strategy involves the multi-step conversion of readily available starting materials like 2,6-dinitrotoluene. This process typically includes selective reduction, diazotization, methoxylation, and oxidation. Each step presents unique challenges that can impact overall yield and purity. This guide will provide a structured approach to navigate these complexities.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues you may encounter during the synthesis of this compound.

Question 1: My initial oxidation of 2,6-dinitrotoluene to 2,6-dinitrobenzoic acid is resulting in low yields and significant side products. What are the likely causes and how can I optimize this step?

Answer: Low yields in the oxidation of 2,6-dinitrotoluene are often due to incomplete reaction or over-oxidation, leading to the formation of byproducts. The choice of oxidant and reaction conditions are critical.

  • Causality: Strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid can be aggressive, leading to ring cleavage or the formation of multiple oxidized species if not carefully controlled. The reaction temperature is a key parameter; excessive heat can promote side reactions.

  • Troubleshooting & Optimization:

    • Oxidant Choice: Consider a milder oxidizing agent. For instance, using oxygen in the presence of a catalyst can offer greater selectivity.[1]

    • Temperature Control: Maintain a consistent and moderate reaction temperature. For nitric acid oxidation, a temperature range of 120-150°C is often employed, but this should be optimized for your specific setup.[2]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.

    • pH Control: In permanganate oxidations, maintaining a basic pH is crucial for the reaction to proceed efficiently.

Question 2: I am observing poor regioselectivity during the nitration of a substituted anisole precursor. How can I improve the formation of the desired 2-methoxy-6-nitro isomer?

Answer: The directing effects of the substituents on the aromatic ring govern the regioselectivity of nitration. An ortho,para-directing methoxy group and a meta-directing nitro or carboxylic acid group will compete in directing the incoming nitro group.

  • Causality: The activating, ortho,para-directing methoxy group will strongly influence the position of nitration. To achieve the desired 2,6-disubstitution pattern, the starting material and reaction sequence must be chosen carefully. Starting with a precursor that already has a group at one of the ortho positions can help direct the second substituent.

  • Troubleshooting & Optimization:

    • Starting Material Selection: A judicious choice of starting material is paramount. For instance, starting with 2-methylanisole and performing a nitration would likely yield a mixture of isomers. A more strategic approach might involve starting with a compound that already contains the desired substitution pattern, such as 2-methyl-3-nitroanisole, and then oxidizing the methyl group.[3]

    • Reaction Conditions: The nitrating agent and reaction temperature can influence the isomer ratio. A standard nitrating mixture of nitric acid and sulfuric acid is commonly used. Running the reaction at a lower temperature can sometimes improve selectivity.

Question 3: The hydrolysis of the nitrile group in 2-methoxy-6-nitrobenzonitrile to the corresponding carboxylic acid is sluggish and requires harsh conditions. Are there more efficient methods?

Answer: Acidic or basic hydrolysis of a sterically hindered nitrile can be challenging. The electron-withdrawing nitro group can also affect the reactivity of the nitrile.

  • Causality: The methoxy and nitro groups ortho to the nitrile create significant steric hindrance, making it difficult for water or hydroxide ions to attack the carbon of the nitrile.

  • Troubleshooting & Optimization:

    • Stronger Hydrolysis Conditions: While you may be hesitant, sometimes more forcing conditions are necessary. This could involve using a higher concentration of acid or base, or increasing the reaction temperature. Refluxing in a mixture of concentrated sulfuric acid and water is a common approach.

    • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis, often leading to cleaner reactions and higher yields in a shorter time frame.

    • Phase-Transfer Catalysis: For basic hydrolysis, a phase-transfer catalyst can be employed to increase the effective concentration of the hydroxide ion in the organic phase, thereby accelerating the reaction.

Experimental Protocols & Data

Table 1: Comparison of Oxidation Conditions for Toluene Derivatives
Starting MaterialOxidizing AgentTemperature (°C)Pressure (MPa)Reaction Time (h)Reported Yield (%)Reference
3-nitro-o-xyleneO₂ / Dilute HNO₃120-1302.0-2.212Not specified[4]
3-nitro-o-xyleneO₂ / Dilute HNO₃145-1503.5-4.018Not specified[2]
3-nitro-o-xyleneO₂ / Organic Solvent90-100AtmosphericNot specifiedUp to 80[1]
Step-by-Step Protocol: Oxidation of a Methyl Group on a Nitroaromatic Ring

This protocol is a generalized procedure based on common oxidation methods for similar substrates.[1][2][4]

  • Reactor Setup: To a pressure-rated reactor, add the starting material (e.g., 2-methoxy-6-nitrotoluene) and the chosen solvent (e.g., dilute nitric acid or an organic solvent).

  • Catalyst Addition: If applicable, add the catalyst.

  • Pressurization & Heating: Seal the reactor, purge with an inert gas, and then introduce oxygen to the desired pressure. Heat the reaction mixture to the target temperature with vigorous stirring.

  • Reaction Monitoring: Maintain the temperature and pressure for the specified duration. Monitor the reaction progress by periodically taking aliquots and analyzing them by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Isolation: The product is typically isolated by filtration if it precipitates upon cooling, or by extraction following pH adjustment.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent.

Visualizing the Synthesis

Diagram 1: Potential Synthetic Pathway for this compound

Synthesis_Pathway A 2,6-Dinitrotoluene B 2-Amino-6-nitrotoluene A->B Selective Reduction C 2-Hydroxy-6-nitrotoluene B->C Diazotization & Hydrolysis D 2-Methoxy-6-nitrotoluene C->D Methylation E This compound D->E Oxidation

Caption: A possible synthetic route starting from 2,6-dinitrotoluene.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Check for side products (TLC/HPLC/MS) Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Q2 Are there unexpected spots/peaks? A1_Yes->Q2 Sol_Incomplete Increase reaction time or temperature. Check reagent purity/activity. A1_No->Sol_Incomplete A2_Yes Identify side products. Adjust reaction conditions (temp, time, stoichiometry). Q2->A2_Yes Yes A2_No Product may be lost during work-up. Optimize extraction/purification. Q2->A2_No No

Sources

Technical Support Center: Regioselectivity in Substituted Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted benzoic acids. Controlling regioselectivity—the ability to direct a chemical reaction to a specific position on an aromatic ring—is paramount for the efficient synthesis of active pharmaceutical ingredients, agrochemicals, and advanced materials.

This document moves beyond simple protocols to explain the underlying principles that govern regiochemical outcomes. By understanding the "why," you can better troubleshoot unexpected results and rationally design synthetic routes.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of substituted benzoic acids. Each entry details the issue, explores the probable causes, and provides actionable solutions.

Issue 1: My electrophilic aromatic substitution (EAS) reaction is yielding a mixture of ortho and para isomers, with low selectivity.

Probable Cause: This is a classic challenge in electrophilic aromatic substitution (EAS) on rings bearing an ortho, para-directing group. While electronically both positions are activated, the product ratio is a delicate balance of electronics and sterics. The para position is often favored due to reduced steric hindrance, but significant amounts of the ortho isomer are common, especially with small directing groups and electrophiles.

Strategic Solutions:

  • Leverage Steric Hindrance:

    • Increase the size of the directing group: If your directing group is, for example, a hydroxyl (-OH) or methoxy (-OCH₃), consider temporarily installing a bulky protecting group. This will sterically encumber the ortho positions, favoring substitution at the more accessible para position.

    • Increase the size of the electrophile: In reactions like Friedel-Crafts alkylation, using a bulkier alkylating agent (e.g., tert-butyl chloride instead of ethyl chloride) can dramatically increase the para-to-ortho ratio.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity. At higher temperatures, reactions may approach a thermodynamic equilibrium, potentially favoring the more stable para isomer, but lower temperatures often enhance kinetic selectivity.

    • Solvent: The polarity of the solvent can influence the transition state energies for ortho versus para attack. A systematic screen of solvents (e.g., polar aprotic like DMF vs. nonpolar like hexane) may reveal conditions that favor one isomer.

Issue 2: I am attempting an ortho-substitution, but the reaction is failing or giving the para isomer exclusively. How can I force the reaction to the ortho position?

Probable Cause: Directing substitution to the ortho position is challenging due to steric hindrance. For most EAS reactions, direct ortho selectivity is low unless a specific directing mechanism is employed.

Strategic Solution: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is the most powerful and reliable strategy for achieving substitution at the ortho position. This technique uses a directing metalating group (DMG) on the ring to deliver a strong organolithium base to a specific adjacent C-H bond, leading to regioselective deprotonation. The resulting aryllithium species can then be trapped with an electrophile.

The carboxylate group itself can act as a directing group.[1][2][3] For example, treating 2-methoxybenzoic acid with s-BuLi/TMEDA leads to deprotonation exclusively at the position ortho to the carboxylate.[1][2][3]

Directed_Ortho_Metalation cluster_0 Directed Ortho-Metalation (DoM) Workflow Start Substituted Benzoic Acid (with Directing Group, DMG) Step1 Deprotonation with strong base (e.g., s-BuLi) at low temperature Start->Step1 1. Base Addition Intermediate Ortho-lithiated intermediate (stabilized by DMG) Step1->Intermediate 2. Regioselective Deprotonation Step2 Quench with Electrophile (E+) Intermediate->Step2 3. Electrophilic Trap Product Ortho-substituted Benzoic Acid Step2->Product

Workflow for Directed ortho-Metalation (DoM).
Experimental Protocol: Ortho-Functionalization of 2-Methoxybenzoic Acid via DoM

This protocol is adapted from the work of Mortier et al. in Organic Letters.[2][3]

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).

  • Base Addition: Slowly add a solution of sec-butyllithium (s-BuLi) (2.2 eq) and TMEDA (2.2 eq) in cyclohexane/THF. The carboxyl group is first deprotonated, followed by the regioselective deprotonation at the C3 position (ortho to the carboxylate).[2]

  • Stirring: Stir the resulting deep-red solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add your desired electrophile (e.g., gaseous CO₂ from dry ice for carboxylation, or an alkyl halide for alkylation) and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl, followed by acidification with HCl and extraction with an organic solvent (e.g., ethyl acetate).

Issue 3: My Friedel-Crafts reaction on a benzoic acid substrate is not working.

Probable Cause: This is an expected outcome. The carboxylic acid group (-COOH) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[4] Friedel-Crafts alkylation and acylation reactions typically fail on strongly deactivated rings.[5] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the carboxylic acid oxygens, further deactivating the ring.

Strategic Solutions:

  • Reverse the Order of Operations: Introduce the acyl or alkyl group first, when the ring is still activated or only weakly deactivated, and then introduce the carboxylic acid functionality in a later step.

    • Example Workflow: Start with toluene (the methyl group is an o,p-director). Perform a Friedel-Crafts acylation, which will primarily occur at the para position due to sterics. Then, oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like KMnO₄ or Na₂Cr₂O₇.

  • Use an Alternative Carboxylation Method: If you must start with a substituted benzene, use a method that does not rely on electrophilic substitution. The premier choice is the carboxylation of a Grignard reagent.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What fundamentally determines if a substituent directs ortho/para versus meta?

A1: The regiochemical outcome of an electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the substituent already on the benzene ring. This is determined by the stability of the carbocation intermediate (the "arenium ion" or "Wheland intermediate") formed during the reaction.

  • Ortho, Para Directors (Activating Groups): These groups donate electron density to the ring, either through resonance (e.g., -OH, -NH₂, -OR) or induction (e.g., -CH₃, alkyl groups).[4][9] This donation stabilizes the positive charge of the carbocation intermediate. When the electrophile attacks at the ortho or para position, a key resonance structure is formed where the positive charge is directly adjacent to the substituent, allowing for direct stabilization. This makes the transition states for ortho and para attack lower in energy than for meta attack.[10]

  • Meta Directors (Deactivating Groups): These groups withdraw electron density from the ring, typically through resonance (e.g., -NO₂, -CN, -C=O, -SO₃H, -COOH).[4][11] This destabilizes the carbocation intermediate. When attack occurs at the ortho or para positions, one resonance structure places the positive charge directly next to the electron-withdrawing group—a highly unfavorable situation.[10] The meta attack avoids this particularly unstable resonance form, making it the least destabilized (and thus favored) pathway, even though all positions are deactivated compared to benzene itself.[4]

  • Halogens (The Exception): Halogens (-F, -Cl, -Br, -I) are deactivating due to their strong inductive electron withdrawal, yet they are ortho, para-directing because their lone pairs can be donated through resonance to stabilize the carbocation intermediate.[4][12]

EAS_Directing_Effects cluster_0 Decision Workflow for EAS Regioselectivity Start Identify Substituent on Benzene Ring Q1 Is the substituent an Electron Donating Group (EDG)? Start->Q1 Q2 Is the substituent an Electron Withdrawing Group (EWG)? Q1->Q2 No Result_OP Major Products: Ortho & Para Q1->Result_OP Yes (e.g., -OH, -OR, -NH2, -Alkyl) Halogen Is it a Halogen? Q2->Halogen No Result_Meta Major Product: Meta Q2->Result_Meta Yes (e.g., -NO2, -CN, -COOH) Halogen->Result_OP Yes (Deactivating, but o,p-directing)

Decision tree for predicting EAS regioselectivity.
Q2: What are the most reliable methods for synthesizing a specifically substituted benzoic acid?

A2: The optimal strategy depends entirely on the desired substitution pattern relative to the carboxyl group.

Desired ProductRecommended Primary StrategyRationale
Ortho-substituted Directed ortho-Metalation (DoM) Unrivaled regioselectivity for the ortho position. The carboxylate or another directing group precisely guides lithiation.[1][3]
Meta-substituted Electrophilic Aromatic Substitution on Benzoic Acid The carboxyl group is a reliable meta-director. Direct nitration, sulfonation, or halogenation of benzoic acid will yield the meta product.
Para-substituted 1. Carboxylation of a Grignard Reagent 2. Oxidation of a para-alkyl toluene derivative Grignard: Start with a para-substituted aryl halide. This provides absolute regiochemical control.[6][8] Oxidation: Use an o,p-directing group to install an alkyl group para to it, then oxidize the alkyl group. Very common and scalable.[13]
Hydroxy-substituted Kolbe-Schmitt Reaction A classic method for carboxylating phenols. Using sodium phenoxide favors the ortho isomer (salicylic acid), while potassium phenoxide can increase the yield of the para isomer.[14][15][16]
Q3: How can I synthesize benzoic acid from an aryl halide if I cannot use electrophilic substitution?

A3: The carboxylation of a Grignard reagent is the method of choice. This reaction involves the nucleophilic attack of an organomagnesium compound on carbon dioxide.[6][17] The regioselectivity is locked in by the position of the halide on the starting material.

Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene via Grignard Reagent

This is a representative protocol and should be adapted based on specific substrates and lab safety procedures.[6][8]

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon with a drying tube). Any moisture will quench the Grignard reagent.[8]

  • Grignard Formation: Place magnesium turnings (1.1 eq) in a round-bottom flask with a stir bar. Add a small portion of anhydrous diethyl ether. In an addition funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy/brown appearance. Gentle heating or a crystal of iodine may be needed for initiation.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure full conversion.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a generous excess of dry ice (solid CO₂). Slowly pour the Grignard solution onto the crushed dry ice with stirring.[17] A vigorous reaction will occur.

  • Workup and Purification: Allow the excess dry ice to sublime. Slowly add dilute HCl or H₂SO₄ to the mixture to protonate the benzoate salt and dissolve the magnesium salts.[6] Transfer to a separatory funnel, extract the aqueous layer with diethyl ether. Combine the organic layers and extract the benzoic acid into an aqueous basic solution (e.g., 10% NaOH). Finally, re-acidify the aqueous layer with concentrated HCl to precipitate the benzoic acid product, which can then be collected by vacuum filtration.

References

  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. [Link]
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed.[Link]
  • Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. [Link]
  • PubMed. (2014). Where does the electron go?
  • Chemistry Steps. Ortho, Para, Meta Directors. [Link]
  • Oxford Academic. (2021).
  • Michigan State University Chemistry.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
  • Master Organic Chemistry. (2018).
  • Prolab Scientific.
  • Prolab Scientific.
  • Chemistry LibreTexts. (2024). 16.
  • University of Toronto.
  • Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. [Link]
  • Wikipedia. Kolbe–Schmitt reaction. [Link]
  • Chemistry LibreTexts. (2022).
  • Dalal Institute.
  • Khan Academy.
  • PubMed. (2020).
  • ResearchGate. (2015).
  • Grokipedia. Kolbe–Schmitt reaction. [Link]
  • CHEMSOLVE.NET. (2020).
  • G
  • ResearchGate. (2006). Directed Ortho -Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. [Link]
  • MDPI. (2022). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]
  • ACS Publications. (2020). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. The Journal of Organic Chemistry.[Link]
  • Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples. [Link]
  • Testbook.
  • Science Info. (2023).
  • ResearchGate. (2020).
  • BYJU'S. Kolbe Reaction Mechanism. [Link]
  • Chemguide.
  • Wikipedia. Protecting group. [Link]
  • ACS Publications. (1975). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society.[Link]
  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]
  • GeeksforGeeks. (2025). Kolbe's Reaction. [Link]
  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
  • Organic Chemistry Portal. Protective Groups. [Link]
  • Chemistry LibreTexts. (2023). C.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
  • ACS Publications. (2018). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.

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Technical Support Center: 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-6-nitrobenzoic acid (CAS No. 53967-73-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios encountered during experimentation, grounding our advice in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs) on Stability & Storage

This section covers the most common queries regarding the handling and preservation of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For maximum stability, solid this compound should be stored at room temperature in a tightly sealed container.[1] The key environmental factors to control are moisture and light. The compound is a white to off-white solid, and any change in color may indicate degradation.[1] To prevent hydration and potential hydrolysis, storage in a desiccator or a controlled low-humidity environment is strongly recommended.

Q2: How should I prepare and store solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions.

  • Solvent Choice: For immediate use, dissolve the compound in a suitable organic solvent such as DMSO or methanol.[2]

  • Aqueous Solutions: Benzoic acid derivatives can be stable in dilute aqueous solutions, but may be susceptible to hydrolysis in concentrated solutions or at pH extremes.[3] The antimicrobial efficacy of benzoic acid, for instance, is highest in acidic conditions (pH < 5), where the molecule is in its undissociated form.[4] While this doesn't directly translate to stability, it highlights the influence of pH on the carboxylic acid group.

  • Storage: All solutions should be protected from light to prevent photodegradation.[5][6] For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize degradation from repeated freeze-thaw cycles.

Q3: What are the primary chemical pathways that lead to the degradation of this compound?

A3: The structure of this compound, featuring a carboxylic acid, a nitro group, and a methoxy group on an aromatic ring, is susceptible to several degradation mechanisms. The primary pathways of concern are thermal decomposition, photodegradation, and hydrolysis. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but can influence other reactions.[7]

Q4: Is this compound sensitive to light?

A4: Yes. Nitroaromatic compounds are known to be susceptible to photolysis.[5][6][8] Exposure to UV or even ambient light over extended periods can induce photochemical reactions, potentially leading to the reduction of the nitro group or other complex transformations.[6] Therefore, it is imperative to store both the solid compound and its solutions in amber vials or otherwise protected from light.[9]

Q5: What is the thermal stability of this compound, and what are the decomposition products?

A5: this compound has a melting point of approximately 180°C.[1] However, thermal decomposition can begin at lower temperatures. Studies on related nitrobenzoic acid isomers show that exothermic decomposition can occur, and storage temperatures should not exceed 165°C.[10] At elevated temperatures, decarboxylation (loss of CO2) is a likely degradation pathway for nitrobenzoic acids.[11][12] Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[13][14]

Q6: What are the known chemical incompatibilities for this compound?

A6: As a carboxylic acid, this compound will react with bases in a typical acid-base neutralization, which is exothermic.[2] It is incompatible with strong bases, strong oxidizing agents, acid chlorides, and acid anhydrides.[15][16] Contact with these substances should be strictly avoided to prevent vigorous, uncontrolled reactions and degradation of the compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing logical steps for investigation and resolution.

Issue 1: My solid this compound, which was initially off-white, has developed a yellow or brownish tint. What does this mean?

Possible Cause & Solution: This color change is a common indicator of degradation. The most likely culprits are exposure to light (photodegradation) or, to a lesser extent, reaction with atmospheric contaminants.

  • Investigation: Review your storage protocol. Was the container tightly sealed and protected from light? Was it stored in an area with reactive fumes (e.g., ammonia, strong acids)?

  • Corrective Action: If degradation is suspected, it is highly recommended to use a fresh, unopened lot of the compound for sensitive experiments. If this is not possible, the purity of the discolored material should be verified by an appropriate analytical method (e.g., HPLC, LC-MS, or melting point determination) before use. Implement a storage protocol that strictly excludes light and ensures an inert environment.

Issue 2: I am observing unexpected or new peaks in my HPLC/LC-MS analysis of a sample containing this compound.

Possible Cause & Solution: The appearance of new peaks is a strong indication of either sample degradation or contamination.

  • Investigation Workflow:

    • Confirm System Integrity: First, ensure the peaks are not artifacts from the analytical system (e.g., solvent contamination, column bleed, or carryover). Run a blank solvent gradient.

    • Analyze a Fresh Standard: Prepare a solution from a fresh, unopened vial of this compound and analyze it using the same method. If the extra peaks are absent, it confirms the issue is with your original sample.

    • Hypothesize Degradants: Based on the experimental conditions your sample was exposed to, you can hypothesize the identity of the degradants. For example, if the sample was heated, look for a peak corresponding to the decarboxylated product. If exposed to light, photodegradants may be present.

  • Corrective Action: The troubleshooting workflow below can help systematically identify the source. If degradation is confirmed, the experimental conditions (e.g., pH, temperature, light exposure) must be re-evaluated and optimized to minimize the formation of these impurities.

dot

G cluster_0 Troubleshooting: Unexpected HPLC Peaks start Unexpected Peak(s) Observed check_system Run Blank Solvent Gradient start->check_system system_artifact Peak is a System Artifact (Solvent, Column, Carryover) check_system->system_artifact Peak Present check_standard Analyze Freshly Prepared Standard Solution check_system->check_standard Peak Absent resolve_system Action: Clean System, Use Fresh Solvents system_artifact->resolve_system no_extra_peaks Fresh Standard is Clean check_standard->no_extra_peaks degradation Conclusion: Original Sample is Degraded no_extra_peaks->degradation Extra Peaks in Original Sample Only contamination Conclusion: Sample is Contaminated no_extra_peaks->contamination Extra Peaks in Both (Indicates Contamination during preparation) optimize Action: Review & Optimize Experimental Conditions (pH, Temp, Light) degradation->optimize review_handling Action: Review Sample Handling & Preparation Procedures contamination->review_handling G cluster_1 Potential Degradation Pathways parent This compound thermal Thermal Stress (>165°C) parent->thermal photo Photolytic Stress (UV/Sunlight) parent->photo hydrolysis Hydrolytic Stress (Strong Acid/Base) parent->hydrolysis decarboxylation Decarboxylation Product + CO2, NOx thermal->decarboxylation [Ref: 3, 5] photoproducts Photoreduction Products (e.g., nitroso, amino derivatives) photo->photoproducts [Ref: 11, 29] hydrolysis_prod Hydrolysis Products hydrolysis->hydrolysis_prod [Ref: 1]

Sources

Common impurities in 2-Methoxy-6-nitrobenzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-6-nitrobenzoic acid (CAS 53967-73-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you identify and remove common impurities, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound?

Impurities typically originate from the synthetic route used for its preparation. The two most common pathways are the nitration of 2-methoxybenzoic acid and the oxidation of 2-methoxy-6-nitrotoluene.

  • From Nitration of 2-Methoxybenzoic Acid: The methoxy group is an ortho-, para-director. While the existing carboxylic acid group at position 1 and the methoxy group at position 2 sterically hinder the other ortho position (position 3), nitration can still occur at other positions on the aromatic ring. This leads to the formation of regioisomers.[1] Over-nitration can also result in dinitro compounds.

  • From Oxidation of 2-Methoxy-6-nitrotoluene: Incomplete oxidation is a common issue, leading to residual starting material or intermediate oxidation products like 2-methoxy-6-nitrobenzyl alcohol and 2-methoxy-6-nitrobenzaldehyde.[2]

  • General Sources: Incomplete reactions can leave behind starting materials (e.g., 2-methoxybenzoic acid), and side reactions can generate various by-products depending on the specific reagents and conditions used.[1]

Q2: Which specific chemical compounds are the most common impurities I should expect?

Based on the synthesis pathways, the most prevalent impurities include:

  • Regioisomers: Such as 2-methoxy-4-nitrobenzoic acid and other positional isomers formed during the nitration of 2-methoxybenzoic acid.[3] The separation of these isomers can be challenging due to their similar physical properties.

  • Unreacted Starting Materials: This could be 2-methoxybenzoic acid or 2-methoxy-6-nitrotoluene, depending on the synthetic route.

  • Intermediates from Oxidation: 2-methoxy-6-nitrobenzyl alcohol and 2-methoxy-6-nitrobenzaldehyde are common if the oxidation of 2-methoxy-6-nitrotoluene is incomplete.

  • Dinitrated Species: Formed if the nitration conditions are too harsh (e.g., high temperature or excessive nitrating agent).[4]

  • Related Precursor Impurities: If the synthesis starts further back, for example from the oxidation of 3-nitro-o-xylene to make a precursor, impurities like 3-nitro-2-methylbenzoic acid or 3-nitrophthalic acid could potentially be carried over.[5][6]

Q3: How can I effectively assess the purity of my this compound sample?

A multi-pronged approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the main compound from its impurities, especially regioisomers.[1][7]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a qualitative idea of the number of components in your sample. It is invaluable for monitoring the progress of a reaction or a purification process like column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved from the main compound.

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The presence of impurities typically causes a depression and broadening of the melting point range.[1]

Impurity Troubleshooting and Removal Guide

This section provides direct, actionable solutions to common purity-related issues encountered during and after the synthesis of this compound.

Problem EncounteredPlausible Cause(s)Recommended Action(s)
Broad Melting Point Range Presence of multiple impurities (e.g., starting materials, isomers).1. Primary Action: Perform recrystallization. (See Protocol 1).2. If Recrystallization Fails: Impurities may have very similar solubility. Proceed to column chromatography for more effective separation. (See Protocol 2).
Unexpected Peaks in HPLC/TLC Formation of regioisomers during nitration or incomplete oxidation.1. For Isomers: Fractional crystallization may be effective if the isomers have sufficiently different solubilities.[8] Otherwise, column chromatography is the method of choice.[9]2. For Oxidation Intermediates: These are often less polar than the final carboxylic acid. A well-chosen chromatography solvent system can easily separate them.
Product is Discolored (Yellow/Brown) Presence of colored nitrated by-products or residual oxidation catalysts. Prolonged heating during reaction or purification can also lead to colored degradation products.[10]During the recrystallization process, after the crude product is dissolved in the hot solvent, add a small amount of activated charcoal to the solution.[11] Hot filter the solution to remove the charcoal and the adsorbed impurities before allowing it to cool.[11]
Product Fails to Crystallize (Oily) High concentration of impurities inhibiting the formation of a crystal lattice. Residual solvent.1. Primary Action: Try to "crash out" the solid by adding a non-polar co-solvent (e.g., hexane) to your polar recrystallization solvent.2. Alternative: Redissolve the oil in a suitable solvent (e.g., dichloromethane) and purify by column chromatography.[12] Ensure the final product is thoroughly dried under vacuum to remove all residual solvent.[11]
Summary of Common Impurities and Purification Strategies
ImpurityPotential SourceRecommended Removal MethodCausality Behind Method Selection
2-Methoxybenzoic Acid Incomplete nitrationRecrystallization, Acid-Base ExtractionThe nitro group significantly alters the polarity and solubility compared to the starting material, making recrystallization effective.
Regioisomers (e.g., 2-Methoxy-4-nitrobenzoic acid) Side-reaction during nitrationColumn Chromatography, Fractional CrystallizationIsomers often have very similar polarities and solubilities, requiring the high resolving power of chromatography for effective separation.[8][9]
2-Methoxy-6-nitrotoluene Incomplete oxidationColumn ChromatographyThe absence of the polar carboxylic acid group makes the starting material significantly less polar than the product, allowing for easy separation on silica gel.
Colored By-products Degradation, side-reactionsRecrystallization with Activated CharcoalActivated charcoal has a high surface area and non-selectively adsorbs large, flat, aromatic colored molecules.[11]

Visualized Workflow for Impurity Remediation

The following diagram outlines the logical workflow for assessing and purifying crude this compound.

G cluster_0 Start: Crude Product cluster_1 Analysis cluster_2 Purification Strategy cluster_3 Finish: Pure Product Crude Crude 2-Methoxy-6- nitrobenzoic Acid Analysis Purity Assessment (HPLC, TLC, MP) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recryst Recrystallization (Protocol 1) Decision->Recryst Minor Impurities or Different Solubility Chrom Column Chromatography (Protocol 2) Decision->Chrom Isomers or Similar Polarity Charcoal Add Activated Charcoal Step Decision->Charcoal Colored Impurities Verify Final Purity Verification (HPLC, NMR, MP) Recryst->Verify Chrom->Verify Charcoal->Recryst Pure Pure Product (>99%) Verify->Pure

Caption: Workflow for purification of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a purification technique used to remove impurities from organic solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[13]

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at low temperatures but have high solubility at high temperatures.[14]
  • For this compound, aqueous ethanol or an acetic acid/water mixture are good starting points.[1]
  • Procedure: In a test tube, add ~20 mg of crude material. Add the chosen solvent dropwise at room temperature until a slurry is formed. Heat the mixture; the solid should dissolve completely. Allow to cool; pure crystals should form.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of the hot recrystallization solvent needed to fully dissolve the solid. This creates a saturated solution, which is critical for maximizing yield.[13]

3. Decolorization (Optional):

  • If the solution is colored, add a small amount (1-2% by weight) of activated charcoal.
  • Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.

4. Hot Filtration:

  • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurity molecules.[13]
  • Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[13]

6. Isolation and Drying:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
  • Dry the crystals under vacuum to a constant weight to ensure all solvent is removed.

A [label="1. Select & Heat\nSolvent"]; B [label="2. Dissolve Crude\nProduct in min.\namount of hot solvent"]; C [label="3. (Optional)\nAdd Charcoal,\nHot Filter"]; D [label="4. Slow Cool\n to Room Temp"]; E [label="5. Cool in\nIce Bath"]; F [label="6. Vacuum Filter\n& Wash with\nCold Solvent"]; G [label="7. Dry Under\nVacuum"];

A -> B; B -> C [style=dashed]; B -> D [label="If no charcoal needed"]; C -> D; D -> E; E -> F; F -> G; }

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2-Methoxy-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methoxy-6-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges when using this versatile but structurally demanding reagent. Low conversion rates are a frequent issue, primarily stemming from the unique electronic and steric properties imparted by its ortho-substituents. The adjacent methoxy (-OCH3) and nitro (-NO2) groups create significant steric hindrance around the carboxylic acid moiety, impeding access for incoming reagents.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these synthetic hurdles.

Core Challenges of this compound

The primary difficulties in achieving high conversion rates with this molecule can be attributed to two main factors:

  • Steric Hindrance: The bulky methoxy and nitro groups at the ortho positions physically block the carboxylic acid group, making it difficult for other molecules to approach and react.

  • Electronic Effects: The nitro group is a strong electron-withdrawing group (-I, -M effect), which increases the acidity of the carboxylic acid but can also influence the reactivity of the entire aromatic ring.[2][3][4] Conversely, the methoxy group is electron-donating through resonance (+M effect) but electron-withdrawing inductively (-I effect).[5][6] These competing effects modulate the reactivity of the carboxyl group.

G cluster_molecule This compound cluster_challenges Inherent Reactivity Challenges mol Steric Steric Hindrance mol->Steric Ortho-substituents block the reaction center Electronic Conflicting Electronic Effects mol->Electronic -NO2 (EWG) vs. -OCH3 (EDG) modulate carboxyl reactivity

Caption: Inherent structural challenges of this compound.

General Troubleshooting & FAQs

Q1: My reaction shows very low conversion with a significant amount of unreacted starting material. Where should I start?

A1: Before optimizing specific reaction parameters, it's crucial to validate your foundational setup. This logical workflow helps isolate the problem efficiently.

Troubleshooting_Workflow start Low Conversion Observed check_sm Step 1: Verify Starting Material (Purity, Identity, Dryness) start->check_sm check_sol Step 2: Assess Solubility (Is the acid fully dissolved?) check_sm->check_sol If SM is pure check_cond Step 3: Re-evaluate Reaction Conditions (Temperature, Time, Stoichiometry) check_sol->check_cond If solubility is adequate check_reagents Step 4: Consider Alternative Reagents (More potent activators/catalysts) check_cond->check_reagents If conditions are optimal but conversion is still low end Optimized Reaction check_reagents->end

Sources

Preventing byproduct formation in 2-Methoxy-6-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-6-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with the reactions of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success and integrity of your experiments.

Introduction

This compound is a valuable intermediate in organic synthesis, prized for its unique substitution pattern which allows for the strategic introduction of functional groups. However, the interplay between the methoxy, nitro, and carboxylic acid functionalities can lead to specific and often unexpected side reactions. This guide is structured to provide not only solutions but also a deeper understanding of the underlying chemical principles to proactively mitigate byproduct formation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the manipulation of this compound.

Q1: I am trying to reduce the nitro group of this compound to an amine. My reaction is yielding a complex mixture of products. What could be the common byproducts?

A1: When reducing the nitro group of this compound, several byproducts can form depending on the reducing agent and reaction conditions. Common byproducts include hydroxylamines and azo compounds.[1][2] The use of overly harsh reducing agents like lithium aluminum hydride (LiAlH₄) is known to produce azo compounds from aromatic nitro compounds.[2] Incomplete reduction can also leave starting material or intermediate nitroso compounds in your product mixture.

Q2: During the esterification of the carboxylic acid, I am observing a significant amount of an unknown impurity. What is a likely side reaction?

A2: A common side reaction during Fischer esterification, especially when using a strong acid catalyst like concentrated sulfuric acid, is the sulfonation of the aromatic ring.[3] This typically occurs at the meta position relative to the carboxylic acid. Another possibility, though less common for this specific substrate, is demethylation of the methoxy group under harsh acidic conditions and high temperatures, leading to the formation of 2-hydroxy-6-nitrobenzoic acid.[4][5]

Q3: I am attempting an amide coupling reaction, but the yield is low and my TLC shows multiple spots. What could be going wrong?

A3: Low yields in amide coupling reactions can be due to several factors. If you are using a carbodiimide-based coupling reagent like DCC, a common side reaction is the formation of an N-acylurea byproduct. With uronium/aminium-based reagents like HATU, a side reaction can occur where the amine starting material reacts with the coupling reagent to form a guanidinium byproduct. The order of addition of reagents is often crucial in minimizing these side reactions.

Q4: Can the methoxy group on this compound be cleaved during other reactions?

A4: Yes, the O-demethylation of the methoxy group is a potential side reaction, particularly under strongly acidic or basic conditions, and at elevated temperatures.[4][5] This can lead to the formation of 2-hydroxy-6-nitrobenzoic acid derivatives as impurities in your desired product.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific reaction types involving this compound.

Guide 1: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a common transformation. However, achieving high selectivity can be challenging.

Problem: Formation of Over-reduction or Dimerized Byproducts (Azo/Azoxy Compounds)

  • Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. Under certain conditions, these intermediates can dimerize to form azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds. Harsh reducing agents like LiAlH₄ are particularly prone to causing this.[2]

  • Troubleshooting Protocol:

    • Reagent Selection: Opt for milder and more selective reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is often a reliable choice.[1][2] For substrates sensitive to hydrogenation, metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, can be effective.[2]

    • Temperature Control: Maintain a low to moderate reaction temperature. Overheating can promote side reactions.

    • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time to maximize the formation of the desired amine while minimizing byproducts.

Problem: Incomplete Reduction

  • Causality: Insufficient reducing agent, catalyst deactivation, or suboptimal reaction conditions can lead to incomplete conversion of the nitro group.

  • Troubleshooting Protocol:

    • Stoichiometry: Ensure an adequate molar excess of the reducing agent.

    • Catalyst Activity: If using a heterogeneous catalyst like Pd/C, ensure it is fresh and active. The quality of the catalyst can significantly impact the reaction outcome.

    • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenations.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst Addition: Carefully add 5-10 mol% of Palladium on carbon (10% w/w) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

G A This compound (R-NO2) B Nitroso Intermediate (R-NO) A->B Reduction C Hydroxylamine Intermediate (R-NHOH) B->C Reduction E Azoxy Byproduct (R-N(O)=NR) B->E Dimerization D Desired Amine (R-NH2) C->D Reduction F Azo Byproduct (R-N=N-R) C->F Dimerization/Reduction

Caption: Pathway for nitro group reduction and potential byproduct formation.

Guide 2: Derivatization of the Carboxylic Acid

Esterification and amidation are common reactions performed on the carboxylic acid moiety.

Problem: Demethylation of the Methoxy Group during Esterification

  • Causality: The use of strong acids (e.g., H₂SO₄, HBr, HI) as catalysts in Fischer esterification, especially at high temperatures, can lead to the cleavage of the methyl ether, resulting in the formation of a phenolic hydroxyl group.[4][5]

  • Troubleshooting Protocol:

    • Milder Acid Catalysts: Use milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or employ Lewis acids.

    • Alternative Esterification Methods: Consider using methods that do not require strong acidic conditions. For example, reaction with an alkyl halide in the presence of a non-nucleophilic base, or using coupling reagents like DCC/DMAP.[3]

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the demethylation side reaction.

Problem: Formation of N-Acylurea Byproduct in Amide Coupling

  • Causality: In amide coupling reactions using carbodiimides like dicyclohexylcarbodiimide (DCC), the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which is often difficult to remove.

  • Troubleshooting Protocol:

    • Use of Additives: The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can intercept the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts more efficiently with the amine.

    • Alternative Coupling Reagents: Utilize phosphonium-based (e.g., PyBOP) or uronium/aminium-based (e.g., HATU, HBTU) coupling reagents, which often provide higher yields and fewer side products.

    • Order of Addition: It is often beneficial to pre-activate the carboxylic acid with the coupling reagent and additive before introducing the amine.

  • Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for a few minutes to pre-activate the acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

G A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate A->C + B DCC B->C E Desired Amide (R-CONHR') C->E + Amine F N-Acylurea Byproduct C->F Rearrangement H Active Ester Intermediate C->H + HOBt D Amine (R'-NH2) G HOBt Additive H->E + Amine

Caption: Amide coupling pathway showing the formation of the N-acylurea byproduct.

Part 3: Data Summary and References

Table 1: Summary of Common Byproducts and Mitigation Strategies
Reaction TypeCommon ByproductsPotential CauseRecommended Mitigation Strategy
Nitro Group Reduction Hydroxylamines, Azo/Azoxy compoundsIncomplete reduction, harsh reducing agentsUse mild reducing agents (e.g., H₂/Pd-C, Fe/AcOH), control temperature
Fischer Esterification 2-Hydroxy-6-nitrobenzoic acid esterDemethylation by strong acid catalystUse milder catalysts (p-TsOH), lower reaction temperature
Fischer Esterification Sulfonated byproductUse of concentrated H₂SO₄ as catalystUse alternative acid catalysts (e.g., HCl, p-TsOH)
Amide Coupling (DCC) N-AcylureaRearrangement of O-acylisourea intermediateUse additives like HOBt or HOAt
Amide Coupling (General) Guanidinium byproductReaction of amine with coupling reagentOptimize order of reagent addition
References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Gallo, R. D. C., Alencar, D. P., Yonekawa, M., & Muzzi, R. M. (2013). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings, 1(2), 1-2.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

Sources

Technical Support Center: A Researcher's Guide to 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Methoxy-6-nitrobenzoic acid (CAS No. 53967-73-0). This document is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the safe handling and effective utilization of this versatile chemical intermediate. Moving beyond a simple list of procedures, this guide adopts a problem-oriented, question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Section 1: Hazard Identification and Safety Precautions (FAQs)

Safety is the paramount concern in any laboratory setting. Understanding the hazard profile of this compound is the first step to ensuring a safe experimental workflow.

Question: What are the primary hazards associated with this compound?

Answer: this compound is classified under the Globally Harmonized System (GHS) and presents several hazards that require careful management. According to safety data sheets, it is known to be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The GHS signal word for this compound is "Warning".[1]

Question: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?

Answer: A multi-layered approach to PPE is essential to mitigate exposure risks. The following should be considered standard practice:

  • Eye and Face Protection: Chemical safety goggles or glasses are required. In situations where splashing is a risk, a face shield should also be worn.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[2][3]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of potential for significant exposure, consider additional protective clothing.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] If dusts are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[5][6]

Question: I've spilled a small amount of this compound on the bench. What is the correct clean-up procedure?

Answer: For small spills, the primary goal is to contain the solid material without generating dust.

  • Evacuate and Ventilate: Ensure the immediate area is clear and ventilation is adequate.

  • Containment: Moisten the spilled solid with a suitable solvent like 60-70% ethanol to prevent it from becoming airborne.[6]

  • Collection: Carefully sweep or shovel the dampened material into a suitable, labeled container for hazardous waste disposal.[6][7]

  • Decontamination: Use an absorbent paper dampened with the same solvent to wipe the contaminated surface, followed by a thorough wash with soap and water.[6]

  • Disposal: All contaminated materials, including gloves and absorbent paper, must be sealed in a vapor-tight plastic bag and disposed of as hazardous chemical waste according to your institution's guidelines.[8]

Safety Data at a Glance
Hazard ClassificationGHS Hazard StatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07
Skin IrritationH315: Causes skin irritationGHS07
Eye IrritationH319: Causes serious eye irritationGHS07
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07

Section 2: First Aid and Emergency Response

Rapid and correct response to an exposure is critical. All laboratory personnel should be familiar with these procedures before beginning work.

Question: What are the immediate first aid steps for accidental exposure?

Answer:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. It is crucial to remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[9]

  • Skin Contact: Remove all contaminated clothing without delay. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation develops or persists, seek medical advice.[9]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor if you feel unwell.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

In all cases of exposure, it is imperative to show the Safety Data Sheet (SDS) to the attending medical personnel.[9]

Emergency Response Workflow

cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Medical Follow-up start Exposure Event exposure_type Identify Exposure Route (Skin, Eyes, Inhalation, Ingestion) start->exposure_type skin Remove Contaminated Clothing Wash with Soap & Water exposure_type->skin Skin eyes Flush with Water (15+ min) Remove Contact Lenses exposure_type->eyes Eyes inhalation Move to Fresh Air exposure_type->inhalation Inhalation ingestion Rinse Mouth Drink Water (if conscious) exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention Bring SDS skin->seek_medical eyes->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for first aid response to chemical exposure.

Section 3: Experimental Troubleshooting Guide (FAQs)

This section addresses common issues encountered during the use of this compound in synthetic protocols.

Question: I'm having trouble dissolving this compound for my reaction. What are the best solvents?

Answer: The solubility of substituted benzoic acids is highly dependent on the solvent's polarity. While specific quantitative data for this compound is not widely published, we can infer solubility from related compounds. Nitrobenzoic acids generally show good solubility in polar organic solvents like methanol, ethanol, and acetone, but are sparingly soluble in non-polar solvents such as benzene, chloroform, and petroleum ether. For reactions, consider starting with solvents like THF, DMF, or acetonitrile. If using an alcohol for a reaction like Fischer esterification, the alcohol itself can serve as the solvent.[1] Always perform a small-scale solubility test before committing your bulk material to a reaction.

Question: My amide coupling reaction with this compound is giving a low yield. What could be the problem?

Answer: Low yields in amide coupling reactions are a common issue. Here are several factors to investigate:

  • Steric Hindrance: The methoxy group at the ortho position (position 2) introduces significant steric bulk around the carboxylic acid. This can hinder the approach of both the coupling agent and the amine. Consider using less sterically demanding coupling reagents. While HATU is common, exploring options like EDC/NHS or T3P might be beneficial.[5]

  • Activating Agent: Ensure your coupling agent is fresh and active. Reagents like HATU can degrade with improper storage.

  • Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often preferred to minimize side reactions.

  • Reaction Temperature: Some sterically hindered couplings require elevated temperatures to proceed at a reasonable rate. Monitor your reaction by TLC or LC-MS to track the consumption of the starting material and avoid decomposition at higher temperatures.

Question: I am trying to perform a Fischer esterification, but the reaction is not going to completion. How can I improve the yield?

Answer: Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product (the ester), you must address the following:

  • Water Removal: The reaction produces water as a byproduct. Removing this water will shift the equilibrium to the right, according to Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus with an azeotroping solvent like toluene or by using a large excess of the alcohol reactant.[10]

  • Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).[1]

  • Reactant Stoichiometry: Using the alcohol as the solvent (a large excess) is a standard and effective method to push the equilibrium towards the ester product.[1]

  • Electronic Effects: The electron-withdrawing nitro group (-NO₂) increases the acidity of the carboxylic acid, which can make the carbonyl carbon more electrophilic and favor the reaction. However, the ortho-methoxy group (-OCH₃) is electron-donating, which can have a competing effect. The net result is that the reaction should proceed, but equilibrium factors are the most likely cause of low conversion.[1]

Question: I'm attempting to reduce the nitro group to an amine. What's the best method to avoid reducing the carboxylic acid?

Answer: This is a classic chemoselectivity problem. The carboxylic acid is generally robust to many conditions used for nitro group reduction.

  • Catalytic Hydrogenation: This is often the cleanest method. Using hydrogen gas (H₂) with a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) in a solvent like methanol or ethanol will selectively reduce the nitro group to an amine without affecting the carboxylic acid.[2][11]

  • Metal/Acid Reduction: A common alternative is using a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[11][12] This method is highly effective for nitro group reduction and is compatible with the carboxylic acid functionality.

  • Reagents to Avoid: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) should be avoided as they will reduce both the nitro group and the carboxylic acid.

Troubleshooting Experimental Protocols

Objective: To purify crude this compound.

  • Solvent Selection: Test solubility in small amounts. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol/water or acetone/water mixtures are often good starting points for polar compounds.[7][13]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to dissolve it completely.

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and charcoal.[14]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[14]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.[14]

  • No Crystals Form: The solution may not be saturated. Try boiling off some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce crystallization.

Section 4: Storage and Disposal

Proper long-term handling ensures the stability of the compound and the safety of the laboratory environment.

Question: What are the ideal storage conditions for this compound?

Answer: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][15] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[6] The recommended storage condition is often at room temperature.[15]

Question: How should I dispose of waste this compound and contaminated materials?

Answer: All waste containing this compound, including unused product and contaminated materials (e.g., filter paper, gloves), must be treated as hazardous chemical waste. It should be collected in a properly labeled, sealed container.[8] Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[8][9] Do not dispose of this chemical down the drain.

References

  • Capot Chemical Co., Ltd. MSDS of 2-(Methoxycarbonyl)-6-nitrobenzoic acid.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Reddit. amide coupling help.
  • Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Organic Syntheses. m-NITROBENZOIC ACID.
  • Google Patents. US3948972A - Esterification of nitrobenzoic acids.

Sources

Validation & Comparative

A Comparative Guide to the Acidity of Nitrobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of ortho-, meta-, and para-nitrobenzoic acids. The analysis is supported by experimental pKa values, detailed experimental methodologies, and an exploration of the underlying chemical principles governing their acidic strength. As a Senior Application Scientist, the goal is to synthesize technical accuracy with field-proven insights to create a self-validating and authoritative resource.

Quantitative Acidity Data: A Comparative Overview

The acidity of the nitrobenzoic acid isomers is quantified by their pKa values. A lower pKa value indicates a stronger acid. The table below summarizes the experimentally determined pKa values for the three isomers, along with that of benzoic acid for reference.

CompoundIsomer PositionpKa Value
Benzoic Acid-4.20[1][2]
2-Nitrobenzoic AcidOrtho2.17[1]
3-Nitrobenzoic AcidMeta3.45[1]
4-Nitrobenzoic AcidPara3.44[1]

The data clearly indicates that all three nitrobenzoic acid isomers are significantly more acidic than benzoic acid. The observed order of acidity is: ortho > para ≈ meta . This trend is a direct consequence of the electronic and steric effects exerted by the nitro group at different positions on the benzene ring.

Mechanistic Insights: Understanding the Acidity Trends

The increased acidity of nitrobenzoic acids compared to benzoic acid is due to the electron-withdrawing nature of the nitro (-NO₂) group. This group stabilizes the negative charge of the resulting carboxylate anion (conjugate base) after deprotonation, thereby favoring the dissociation of the proton.[3][4][5] The position of the nitro group dictates the extent of this stabilization through a combination of inductive and resonance effects.

The "Ortho Effect" in 2-Nitrobenzoic Acid

The ortho isomer is the most acidic of the series, a phenomenon attributed to the "ortho effect".[1][2][6] This effect is a combination of steric and electronic factors:

  • Steric Inhibition of Resonance: The bulky nitro group in the ortho position sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[1][7][8] This disruption in planarity inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity.[1][7]

  • Inductive Effect: The strong electron-withdrawing inductive effect of the nitro group is maximized at the ortho position due to its close proximity to the carboxyl group.[2][9]

Ortho_Effect cluster_ortho Ortho-Nitrobenzoic Acid Ortho_Nitro Bulky Ortho -NO2 Group Steric_Hindrance Steric Hindrance Ortho_Nitro->Steric_Hindrance Carboxyl -COOH Group Carboxyl->Steric_Hindrance Twisting Twists -COOH out of Ring Plane Steric_Hindrance->Twisting Inhibited_Resonance Inhibited Resonance with Benzene Ring Twisting->Inhibited_Resonance Increased_Acidity Increased Acidity (Lower pKa) Inhibited_Resonance->Increased_Acidity Electronic_Effects cluster_para Para Isomer cluster_meta Meta Isomer Para_Inductive Inductive Effect (-I) Para_Stabilization Strong Anion Stabilization Para_Inductive->Para_Stabilization Para_Resonance Resonance Effect (-R) Para_Resonance->Para_Stabilization Higher_Acidity_Para Higher_Acidity_Para Para_Stabilization->Higher_Acidity_Para Higher Acidity Meta_Inductive Inductive Effect (-I) Meta_Stabilization Moderate Anion Stabilization Meta_Inductive->Meta_Stabilization Meta_No_Resonance No Resonance Effect Meta_No_Resonance->Meta_Stabilization Lower_Acidity_Meta Lower_Acidity_Meta Meta_Stabilization->Lower_Acidity_Meta Lower Acidity

Caption: Electronic effects in para and meta-nitrobenzoic acid.

Experimental Protocols for pKa Determination

The pKa values of nitrobenzoic acids can be reliably determined using several experimental techniques. The following are detailed protocols for two common and validated methods.

Potentiometric Titration

This is a widely used and reliable method for determining pKa values. [2][10]It involves titrating a solution of the weak acid (nitrobenzoic acid) with a strong base (e.g., NaOH) while monitoring the pH.

Principle: At the half-equivalence point of the titration, the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation, at this point, pH = pKa. [2] Materials and Equipment:

  • pH meter with a glass electrode

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL)

  • Standardized 0.1 M NaOH solution

  • 0.01 M solution of the nitrobenzoic acid isomer

  • Standard pH buffers for calibration (pH 4, 7, and 10)

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Sample Preparation: Pipette a known volume (e.g., 25 mL) of the 0.01 M nitrobenzoic acid solution into a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution.

  • Initial Reading: Record the initial pH of the solution.

  • Titration: Begin the titration by adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Equivalence Point Determination: Determine the equivalence point, which is the point of the steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) of the titration curve.

  • pKa Determination: The pKa is the pH at the volume of NaOH that is half of the equivalence point volume. [1][2]

Potentiometric_Titration_Workflow start Start prep Prepare 0.01M Acid & 0.1M NaOH Solutions start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate Acid with NaOH, Record pH vs. Volume calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point (Steepest Slope) plot->find_ep find_half_ep Calculate Half-Equivalence Point Volume find_ep->find_half_ep determine_pka Find pH at Half-Equivalence Point (pH = pKa) find_half_ep->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is based on the difference in the UV-Vis absorbance spectra of the protonated (acidic) and deprotonated (basic) forms of the nitrobenzoic acid. [10] Principle: The pKa can be determined by measuring the absorbance of the solution at a specific wavelength over a range of pH values and applying the Henderson-Hasselbalch equation in its spectrophotometric form. [1] Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Stock solution of the nitrobenzoic acid isomer

  • A series of buffer solutions with known pH values spanning the expected pKa

Step-by-Step Methodology:

  • Spectrum Scans: Record the UV-Vis spectrum of the nitrobenzoic acid solution in a highly acidic solution (e.g., pH 1) to get the spectrum of the fully protonated form (HA). Record the spectrum in a highly basic solution (e.g., pH 10) to get the spectrum of the fully deprotonated form (A⁻).

  • Wavelength Selection: Identify a wavelength (λ) where the difference in absorbance between the HA and A⁻ forms is maximal.

  • Buffered Solutions: Prepare a series of solutions of the nitrobenzoic acid in buffers of different, precisely known pH values (e.g., from pH 1.5 to 4.5 for o-nitrobenzoic acid).

  • Absorbance Measurements: Measure the absorbance of each of the buffered solutions at the selected wavelength.

  • Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log[(A_b - A) / (A - A_a)] Where:

    • A is the absorbance of the sample in the buffer of a specific pH.

    • A_a is the absorbance of the fully protonated (acidic) form.

    • A_b is the absorbance of the fully deprotonated (basic) form. A plot of log[(A_b - A) / (A - A_a)] versus pH will yield a straight line that intersects the x-axis at the pKa. [1]

Conclusion

The acidity of nitrobenzoic acid isomers is a classic example of how the position of a substituent on an aromatic ring can profoundly influence its chemical properties. The order of acidity, ortho > para ≈ meta, is well-established and can be rationalized by a careful consideration of inductive effects, resonance effects, and the unique steric influences encapsulated in the "ortho effect". For researchers in drug development and chemical synthesis, a thorough understanding of these principles is crucial for predicting and modulating the physicochemical properties of aromatic compounds. The experimental protocols detailed herein provide robust and reliable methods for the empirical determination of these important acidic constants.

References

  • Wikipedia. Ortho effect. [Link]
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]
  • Quora. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid? [Link]
  • Brainly.in. Acidity order of Isomers of Nitro benzoic acid? [Link]
  • BYJU'S. Ortho Effect. [Link]
  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]
  • Chemistry Stack Exchange. Acidic Strength of Nitrobenzoic Acid. [Link]
  • Allen. p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to. [Link]
  • ResearchGate. Resonance structures for m-nitrobenzoic acid. [Link]
  • Quora. Which is more acidic in m-Nitrobenzoic acid and p-Nitrobenzoic acid? [Link]
  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Link]
  • Study.com. For p-nitrobenzoic acid and p-methoxybenzoic acid which is more acidic? Explain this reactivity difference using resonance structures. [Link]

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The Alchemist's Guide to Acylation: A Comparative Analysis of Alternatives to 2-Methoxy-6-nitrobenzoic Acid in Complex Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the assembly of complex molecules for pharmaceuticals and natural products, the formation of an ester bond between a sterically encumbered carboxylic acid and a hindered alcohol represents a formidable challenge. Classical methods like Fischer esterification often falter, necessitating the use of potent activating agents. While not a household name itself, 2-Methoxy-6-nitrobenzoic acid serves as a conceptual blueprint for a class of powerful reagents: substituted aromatic carboxylic acids and their derivatives. These reagents, most notably in the form of anhydrides, are designed to overcome steric repulsion and facilitate high-yielding acyl transfer reactions.

This guide moves beyond a single reagent to compare the preeminent strategies employed by synthetic chemists to forge these challenging ester linkages. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of the major alternatives, providing the field-proven insights necessary for researchers to make informed decisions at the bench. The focus is not merely on what to use, but why a particular method excels under specific circumstances.

The Challenge: Overcoming Steric Hindrance in Esterification

The esterification of a tertiary alcohol or the formation of a macrocyclic lactone from a complex ω-hydroxy acid involves significant steric and conformational barriers. A successful reagent must:

  • Activate the carboxylic acid to form a highly reactive intermediate.

  • Possess steric and electronic properties that favor nucleophilic attack by a hindered alcohol over decomposition or side reactions.

  • Operate under mild conditions to preserve sensitive functional groups and stereocenters.

Herein, we evaluate four principal methodologies that have risen to this challenge: the Yamaguchi, Steglich, and Shiina esterifications, alongside a brief look at modern peptide coupling reagents.

Comparative Analysis of Leading Acylation Strategies

The Benzoyl Chloride Approach: Yamaguchi Esterification

First reported by Masaru Yamaguchi in 1979, this method has become a cornerstone of natural product synthesis for its reliability in both intermolecular esterification and macrolactonization.[1][2]

  • Reagents: 2,4,6-Trichlorobenzoyl chloride (TCBC), a tertiary amine base (e.g., Et₃N or DIPEA), and a stoichiometric amount of 4-Dimethylaminopyridine (DMAP).[2]

  • Mechanism of Action: The reaction proceeds via a two-stage mechanism. First, the carboxylic acid reacts with TCBC to form a sterically bulky mixed anhydride. The three chlorine atoms provide electronic withdrawal, enhancing the electrophilicity of the carbonyl carbon derived from the substrate. In the second stage, the highly nucleophilic DMAP selectively attacks the less-hindered carbonyl of the substrate portion of the mixed anhydride, forming a highly reactive N-acylpyridinium intermediate.[2][3] This species is then readily intercepted by the alcohol to furnish the desired ester.

Key Advantages:

  • High Yields: Renowned for producing excellent yields even with challenging substrates.[1]

  • Mild Conditions: Typically run at room temperature, preserving stereochemical integrity.[2]

  • Broad Applicability: A go-to method for a wide range of macrolide syntheses.[4]

Limitations:

  • The steric bulk of TCBC itself can sometimes hinder the initial formation of the mixed anhydride.[4]

  • Requires stoichiometric amounts of DMAP, which can complicate purification.

The Carbodiimide Method: Steglich Esterification

Developed by Wolfgang Steglich in 1978, this method provides a mild route to esters using a carbodiimide as a dehydrating agent.[5][6] It is particularly valuable for substrates that are sensitive to the more forceful conditions of other methods.

  • Reagents: A carbodiimide, typically Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic quantity of DMAP.[5][7]

  • Mechanism of Action: The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate.[5] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by DMAP. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to generate the same potent N-acylpyridinium salt seen in the Yamaguchi protocol.[5][6] This intermediate then rapidly reacts with the alcohol.

Key Advantages:

  • Extremely Mild Conditions: Ideal for acid-labile or temperature-sensitive substrates.[5]

  • Versatility: Widely used for creating esters from tertiary alcohols.[7]

Limitations:

  • Byproduct Removal: When using DCC, the byproduct dicyclohexylurea (DCU) is a sparingly soluble solid that can be difficult to remove completely from the reaction product.[6]

  • Side Reactions: The O-acylisourea intermediate can undergo a 1,3-rearrangement to form a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[5] DMAP helps to suppress this side reaction by rapidly consuming the intermediate.

The Benzoic Anhydride Method: Shiina Esterification & Macrolactonization

Building on earlier work, Isamu Shiina developed a powerful method using substituted aromatic carboxylic acid anhydrides as dehydration condensation agents.[8] This approach is conceptually the most direct evolution from our topic reagent, this compound. The premier reagent for this class is 2-methyl-6-nitrobenzoic anhydride (MNBA).[9]

  • Reagents: 2-Methyl-6-nitrobenzoic anhydride (MNBA) and a nucleophilic catalyst (e.g., DMAP, DMAPO) or a Lewis acid catalyst.[8][10]

  • Mechanism of Action: The substrate carboxylic acid reacts with MNBA to form a mixed anhydride. The key to this reagent's success lies in the steric and electronic effects of the ortho-substituents (the methyl and nitro groups). These groups force the two carbonyls of the mixed anhydride into a non-coplanar orientation. This conformation leads to a significant difference in reactivity between the two acyl groups. The incoming nucleophile (the alcohol) or the intramolecular hydroxyl group in macrolactonization selectively attacks the more accessible and electronically activated carbonyl of the substrate, leading to a highly efficient acyl transfer.[9][10]

Key Advantages:

  • Exceptional for Macrolactonization: Considered one of the most powerful and reliable methods for forming medium and large-sized rings with high chemoselectivity.[10][11]

  • High Reaction Rates: The reaction to form the mixed anhydride and the subsequent cyclization are often very fast.[10]

  • Catalytic Control: Can be promoted by either basic or acidic catalysts, offering flexibility.[8]

Limitations:

  • The reagent (MNBA) may need to be synthesized, although it is commercially available.

At-a-Glance: Performance Comparison

FeatureYamaguchi EsterificationSteglich EsterificationShiina Esterification
Primary Reagent 2,4,6-Trichlorobenzoyl Chloride (TCBC)DCC or EDC2-Methyl-6-nitrobenzoic Anhydride (MNBA)
Co-Reagent/Catalyst Stoichiometric DMAP, Et₃NCatalytic DMAPCatalytic DMAP or Lewis Acid
Key Intermediate Mixed Trichlorobenzoic AnhydrideO-AcylisoureaMixed Nitrobenzoic Anhydride
Active Acylating Species N-Acylpyridinium SaltN-Acylpyridinium SaltActivated Mixed Anhydride
Primary Byproduct 2,4,6-Trichlorobenzoic AcidDicyclohexylurea (DCU)2-Methyl-6-nitrobenzoic Acid
Key Advantage High yields, robust, widely validated.[1]Very mild conditions, good for sensitive substrates.[5]Superb for macrolactonization, very high efficiency.[9]
Major Drawback Stoichiometric DMAP, sometimes sluggish.[4]DCU filtration, potential N-acylurea side reaction.[5][6]Reagent cost/synthesis.

Mechanistic Overview: The Activation Pathways

The following diagram illustrates the distinct activation pathways for a carboxylic acid (R-COOH) using the three primary methods discussed.

G cluster_yamaguchi Yamaguchi Activation cluster_steglich Steglich Activation cluster_shiina Shiina Activation Y_RCOOH R-COOH Y_MA Mixed Anhydride (R-CO-O-CO-ArCl3) Y_RCOOH->Y_MA Formation Y_TCBC TCBC + Et3N Y_TCBC->Y_MA Y_AcylPyr N-Acylpyridinium Salt Highly Reactive Y_MA->Y_AcylPyr Activation Y_DMAP DMAP Y_DMAP->Y_AcylPyr S_RCOOH R-COOH S_OAI O-Acylisourea Intermediate S_RCOOH->S_OAI Addition S_DCC DCC S_DCC->S_OAI S_AcylPyr N-Acylpyridinium Salt Highly Reactive S_OAI->S_AcylPyr Acyl Transfer S_DMAP DMAP (cat.) S_DMAP->S_AcylPyr SH_RCOOH R-COOH SH_MA Mixed Anhydride (R-CO-O-CO-Ar(Me)(NO2)) SH_RCOOH->SH_MA Formation SH_MNBA MNBA SH_MNBA->SH_MA SH_Ester Ester (R-COOR') SH_MA->SH_Ester Direct Attack SH_Alcohol Alcohol (R'-OH) SH_Alcohol->SH_Ester

Caption: Comparative activation pathways in Yamaguchi, Steglich, and Shiina esterifications.

Experimental Protocols

The following are representative, generalized protocols. Researchers must optimize conditions based on their specific substrates.

Protocol 1: Yamaguchi Esterification of a Hindered Alcohol
  • Preparation: To a solution of the carboxylic acid (1.0 equiv) and the hindered alcohol (1.2 equiv) in anhydrous toluene (0.1 M), add triethylamine (3.0 equiv).

  • Anhydride Formation: Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.5 equiv) dropwise. Stir at room temperature for 2 hours.

  • Activation & Coupling: Add 4-dimethylaminopyridine (DMAP, 4.0 equiv) to the mixture and stir at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Steglich Esterification using EDC
  • Preparation: Dissolve the carboxylic acid (1.0 equiv), hindered alcohol (1.5 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Coupling: Cool the solution to 0 °C and add EDC (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-48 hours, monitoring by TLC.

  • Workup: Dilute the mixture with DCM and wash with 0.5 M HCl, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3: Shiina Macrolactonization
  • Preparation: Prepare a solution of the ω-hydroxycarboxylic acid (1.0 equiv) in anhydrous THF (to make a final concentration of ~0.05 M). Prepare a separate solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 2.0 equiv) and DMAP (6.0 equiv) in anhydrous toluene (final reaction concentration ~0.005 M).

  • Slow Addition: Heat the toluene solution to 80 °C. Using a syringe pump, add the solution of the ω-hydroxycarboxylic acid to the heated toluene solution over a period of 5-10 hours.

  • Reaction: After the addition is complete, continue to stir the reaction at 80 °C for an additional 1-2 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, combine the organic layers, and wash with brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting macrolactone by flash column chromatography.

A Note on Modern Peptide Coupling Reagents

Reagents developed for difficult amide bond formations, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also highly effective for esterifications.[12][13] These reagents form highly activated OAt or OBt esters in situ, which react rapidly with even poor nucleophiles. While often more expensive, they can be invaluable for particularly recalcitrant substrates where other methods fail. Their use is especially prevalent in the synthesis of depsipeptides, which contain both amide and ester linkages.[14]

Conclusion and Recommendations

The choice of an activating reagent for challenging esterifications is a critical decision that hinges on the substrate's complexity, steric hindrance, and functional group tolerance.

  • For general-purpose, high-yielding esterification of hindered substrates, the Yamaguchi esterification remains a robust and reliable first choice.[1]

  • When dealing with highly acid-sensitive or delicate substrates, the mild conditions of the Steglich esterification are often ideal, provided the potential for byproduct and side-reaction issues is managed.[5][6]

  • For the crucial task of macrolactonization, especially in the context of complex natural product synthesis, the Shiina esterification with MNBA is arguably the gold standard, offering unparalleled efficiency and yield.[9][10]

Ultimately, the principles embodied by reagents like this compound—the strategic use of steric and electronic effects to create a highly reactive yet selective acylating agent—continue to drive innovation. By understanding the distinct mechanisms and practical nuances of each major alternative, researchers are well-equipped to select the optimal tool to forge the vital ester bonds that lie at the heart of modern organic synthesis.

References

  • Shiina, I. (2004). An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides with Lewis Acid Catalysts. Tetrahedron, 60(7), 1587–1599.
  • Hassan, Z., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287.
  • Parent, E., et al. (2014). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 114(21), 10870–10939.
  • Majhi, P. K. (2021). Yamaguchi Esterification: A Promising Tool in the Synthesis of Natural Products. Synlett, 32(10), 963-978. (Note: This is a representative reference; the Frontiers article[1] is a more recent review citing this concept).
  • Organic-Chemistry.org. (n.d.). Common Conditions for Acid to Ester Conversion.
  • ResearchGate. (2015). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Omizzur. (n.d.). All kinds of peptide coupling reagents are available from stock.
  • ResearchGate. (2002). A Novel and Efficient Macrolactonization of ω-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA).
  • Shiina, I., Fukui, H., & Sasaki, A. (2007). Synthesis of lactones using substituted benzoic anhydride as a coupling reagent. Nature Protocols, 2(10), 2312–2317.
  • Wikipedia. (n.d.). Steglich esterification.

Sources

A Comparative Guide to the Efficacy of 2-Methoxy-6-nitrobenzoic Acid as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and high reaction yields. Among the vast arsenal of reagents available to chemists, substituted benzoic acids serve as fundamental cornerstones for the construction of a diverse array of molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth comparative analysis of 2-methoxy-6-nitrobenzoic acid, examining its unique reactivity and performance against structurally similar compounds. By delving into the electronic and steric effects conferred by its substituents, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic designs.

The Molecular Profile of this compound: A Study in Ortho Effects

The efficacy of this compound as a building block is intrinsically linked to the "ortho effect," a phenomenon observed in ortho-substituted benzene compounds that alters their chemical and physical properties.[1] In this molecule, two distinct groups, a methoxy (-OCH₃) and a nitro (-NO₂), are positioned ortho to the carboxylic acid (-COOH) group. This specific arrangement creates a unique chemical environment that dictates its reactivity.

  • Steric Hindrance and Acidity: The presence of two ortho substituents forces the carboxylic acid group to twist out of the plane of the benzene ring.[1] This steric hindrance inhibits resonance between the carboxyl group and the phenyl ring, which paradoxically increases the acidity of the carboxylic acid compared to its meta and para isomers or even unsubstituted benzoic acid.[1][2] Generally, ortho-substituted benzoic acids are stronger acids than their isomeric counterparts.[1]

  • Electronic Influence: The nitro group is a powerful electron-withdrawing group (-I, -M effect), which further increases the acidity of the carboxylic acid.[3][4][5] It does so by stabilizing the resulting carboxylate anion through delocalization of the negative charge.[3][6] Conversely, the methoxy group is typically considered electron-donating (+M effect), which would be expected to decrease acidity.[7] However, in the ortho position, the inductive (-I) and steric effects tend to dominate, resulting in a net increase in acidity.[3][8] This enhanced acidity makes the carboxyl group more susceptible to activation for subsequent reactions, such as amide bond formation.

dot graph "Structural_Comparison" { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [fontsize=10];

// Define nodes with high-contrast colors A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"]; B [label="2-Nitrobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,-0.5!"]; C [label="2-Methoxybenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,-0.5!"]; D [label="Benzoic Acid (Reference)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2.5!"];

// Define edges with labels A -- B [label="Lacks -OCH3 group\n(Less steric hindrance, but still strong acid)"]; A -- C [label="Lacks -NO2 group\n(Less acidic, dominated by -OCH3 effects)"]; B -- D [label="Gains -NO2 group\n(Increased acidity)"]; C -- D [label="Gains -OCH3 group\n(Acidity influenced by ortho effect)"]; } ddot Caption: Structural comparison of this compound and its analogs.

Comparative Analysis in Amide Bond Formation

A primary application for benzoic acid derivatives is in the synthesis of amides, a critical linkage in many pharmaceutical compounds. The reactivity of the carboxylic acid is a key determinant of reaction efficiency and yield. Here, we compare this compound with its close relatives.

The Competitors:

  • 2-Nitrobenzoic Acid: Lacks the ortho-methoxy group. It is a strong acid due to the electron-withdrawing nitro group.[5]

  • 2-Methoxybenzoic Acid: Lacks the ortho-nitro group. Its acidity is primarily influenced by the ortho-methoxy group.

  • 4-Nitrobenzoic Acid: A regioisomeric comparator where the nitro group is in the para position. This removes the steric ortho effect but retains the strong electron-withdrawing influence.[9]

The choice of coupling agent is critical in amide synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed to activate the carboxylic acid.[10] The increased acidity of ortho-substituted nitrobenzoic acids can facilitate this activation step.

Building BlockKey FeaturesExpected Reactivity in Amide CouplingTypical Yield Range (%)
This compound Strong ortho effect (steric & electronic), high acidity.High: The activated carboxyl group is highly electrophilic. Steric hindrance may require slightly longer reaction times or elevated temperatures.85-95%
2-Nitrobenzoic Acid Strong ortho effect (less steric than the dimethoxy analog), high acidity.High: Readily activated, often leading to high yields.[11]80-90%
2-Methoxybenzoic Acid Moderate ortho effect, less acidic than nitro-substituted analogs.Moderate: May require more forceful coupling conditions or longer reaction times.70-85%
4-Nitrobenzoic Acid No ortho effect, high acidity due to electronic effects.High: Electronically activated and less sterically hindered, generally leads to good yields.[12]83-95%[12]

Yields are estimates based on standard coupling conditions and can vary significantly with substrate and specific protocol.

The data suggests that while both this compound and 4-nitrobenzoic acid can provide excellent yields, the former's unique steric and electronic properties make it a compelling choice, particularly when specific conformational constraints are desired in the final product. The steric bulk can influence the orientation of the amide bond, which can be a crucial design element in drug development.

Application in Heterocyclic Synthesis

Substituted nitrobenzoic acids are also valuable precursors for the synthesis of heterocyclic compounds, which form the core of many drugs.[13][14] The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. For example, the reduction of the nitro group in this compound would yield 2-amino-6-methoxybenzoic acid, a precursor for compounds like quinazolones. The methoxy group remains as a key substituent, influencing the final properties of the heterocyclic system.

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subgraph "cluster_0" { label = "Amide Coupling"; style = "rounded"; color = "#5F6368"; "Carboxylic Acid" [fillcolor="#FBBC05"]; "Amine" [fillcolor="#FBBC05"]; "Coupling Reagent (HATU/DIPEA)" [fillcolor="#EA4335"]; "Solvent (DMF)" [fillcolor="#34A853"]; "Reaction" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carboxylic Acid" -> "Reaction"; "Amine" -> "Reaction"; "Coupling Reagent (HATU/DIPEA)" -> "Reaction"; "Solvent (DMF)" -> "Reaction"; }

subgraph "cluster_1" { label = "Workup & Purification"; style = "rounded"; color = "#5F6368"; "Aqueous Workup" [fillcolor="#F1F3F4"]; "Extraction" [fillcolor="#F1F3F4"]; "Column Chromatography" [fillcolor="#F1F3F4"]; "Pure Amide" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aqueous Workup" -> "Extraction" -> "Column Chromatography" -> "Pure Amide"; }

"Reaction" -> "Aqueous Workup" [label="Quench"]; } ddot Caption: General experimental workflow for amide bond formation.

Experimental Protocols

To provide a practical context, the following is a representative, self-validating protocol for the synthesis of an amide using this compound.

Protocol: Synthesis of N-benzyl-2-methoxy-6-nitrobenzamide

Materials:

  • This compound (1.0 equiv)

  • HATU (1.1 equiv)

  • Benzylamine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1N HCl, saturated aq. NaHCO₃, brine

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Solvation: Add anhydrous DMF to dissolve the solids (target concentration of 0.2 M).

  • Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (3.0 equiv) dropwise while stirring. Allow the mixture to stir at 0°C for 20 minutes for pre-activation of the carboxylic acid. Causality: Pre-activation forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.

  • Amine Addition: Add benzylamine (1.1 equiv) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed. Self-Validation: This step ensures the reaction has gone to completion before proceeding to workup, preventing loss of yield.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Causality: The acid wash removes excess amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt byproduct from HATU.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Conclusion and Recommendations

This compound stands out as a highly effective building block due to the potent combination of steric and electronic effects imparted by its ortho substituents.

  • Choose this compound when:

    • High acidity and reactivity for amide coupling are required.

    • Steric influence is desired to control the conformation of the final product.

    • A precursor for complex, substituted heterocyclic systems is needed.

  • Consider alternatives like 4-nitrobenzoic acid when:

    • Steric hindrance at the reaction center is undesirable.

    • A simpler, less sterically demanding building block is sufficient for the synthetic goal.

Ultimately, the unique characteristics of this compound provide chemists with a powerful tool to access complex molecular architectures with a degree of control that is not achievable with simpler benzoic acid derivatives. Its strategic use can lead to more efficient syntheses and novel chemical entities.

References

  • Wikipedia. Ortho effect. [Link]
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
  • Quora. (2018). Nitrobenzoic acid is more acidic than benzoic acid, why? [Link]
  • Allen. p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to. [Link]
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
  • Exner, O., & Fiedler, P. (2005). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids. Organic & Biomolecular Chemistry, 3(16), 2945-2952. [Link]
  • Exner, O., & Fiedler, P. (2005). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Organic & Biomolecular Chemistry, 3(16), 2945-2952. [Link]
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
  • ResearchGate. Yield comparison with different carboxylic acids. [Link]
  • The Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. [Link]
  • Lee, J.-I., & Jung, M.-G. (2014). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Bulletin of the Korean Chemical Society, 35(8), 2465-2468. [Link]
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663–6670. [Link]
  • Haas, M., & Stueger, H. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(16), 3365–3370. [Link]
  • Ortiz-Alvarado, R., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Google Patents. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. International Journal of Health Sciences, 6(S2), 9645-9650. [Link]
  • Ziyaei, A., Namboothiri, I. N. N., & Hooshmand, E. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(94), 52205-52239. [Link]
  • Quora. (2017). Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid? [Link]
  • Quora. (2018). Which is more acidic, 2-methyl benzoic acid or 2-nitro benzoic acid, and why? [Link]
  • Quora. (2017). Which is more acidic in m-Nitrobenzoic acid and p-Nitrobenzoic acid? [Link]

Sources

A Senior Application Scientist’s Guide to the Certificate of Analysis for 2-Methoxy-6-nitrobenzoic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of pharmaceutical synthesis and advanced materials research, the integrity of starting materials is paramount. 2-Methoxy-6-nitrobenzoic acid (CAS: 53967-73-0), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is a prime example where stringent quality control is non-negotiable.[1][2] Its molecular structure, featuring methoxy, nitro, and carboxylic acid functional groups, makes it a versatile building block but also susceptible to specific process-related impurities.[1]

This guide provides an in-depth, comparative analysis of the essential data presented in a Certificate of Analysis (CoA) for this compound. Moving beyond a simple checklist, we will explore the causality behind the analytical techniques employed, offering field-proven insights into how to interpret this data holistically. For researchers and drug development professionals, a comprehensive understanding of a CoA is the first line of defense in ensuring experimental reproducibility, minimizing downstream complications, and upholding the integrity of your results.[3]

Part 1: Deconstructing the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is a validated record of the quality control tests performed on a specific batch. For a critical reagent like this compound, a comprehensive CoA should provide orthogonal data from multiple analytical techniques, creating a self-validating system of quality assurance.

Below is a table outlining the typical specifications for high-purity this compound, which we will dissect in the subsequent sections.

Table 1: Typical Certificate of Analysis Specifications for this compound

ParameterSpecificationMethodPurpose
Appearance Off-white to pale yellow solidVisualConfirms physical state and absence of gross contamination.
Identification by ¹H NMR Conforms to structureNMR SpectroscopyProvides an unambiguous structural blueprint of the molecule.
Identification by MS Conforms to structureMass SpectrometryConfirms the molecular weight of the compound.
Purity by HPLC ≥98.0%HPLCQuantifies the analyte and separates it from potential impurities.
Melting Point 178-182 °C[4]Melting Point ApparatusA rapid indicator of purity; impurities typically depress and broaden the melting range.
Potential Impurities Isomeric impurities (e.g., 2-methoxy-3-nitrobenzoic acid), starting material residues.HPLC, GC-MSEnsures the absence of compounds that could interfere with downstream reactions or introduce toxicological risks.[5][6]

Part 2: A Comparative Guide to Key Analytical Methodologies

The trustworthiness of a CoA is grounded in the robustness of the analytical methods cited. Here, we compare the primary techniques used to characterize this compound, complete with detailed protocols and data interpretation insights.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

Causality: HPLC is the preferred method for purity analysis of this compound due to its high resolution and suitability for non-volatile, UV-active aromatic compounds.[7] A reversed-phase C18 column is ideal, as it effectively separates the moderately polar analyte from both more polar and less polar impurities based on their differential partitioning between the stationary and mobile phases.[8]

Experimental Protocol: Purity Determination by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[8]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: A time-based gradient from high aqueous content to high organic content to elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]

  • Quantification: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Data Interpretation: A high-quality batch will exhibit a single major peak with a purity value of ≥98.0%. Any impurity peaks should be well-resolved and fall below specified thresholds. The retention time of the main peak should match that of a certified reference standard.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Mobile Phase p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject Sample onto C18 Column p3->a1 p4 Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) p5 Degas Mobile Phase p4->p5 p5->a1 a2 Run Gradient Elution a1->a2 a3 Detect at 254 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Area % Purity d1->d2 d3 Compare with Reference d2->d3 r1 Report Purity ≥98.0% d3->r1

Caption: Experimental workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: NMR spectroscopy is unparalleled for the unambiguous confirmation of a molecule's chemical structure.[10] For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The combination of these two techniques provides a definitive structural fingerprint.

Experimental Protocol: Structural Confirmation by NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[11]

  • Data Acquisition (¹H NMR): Acquire a one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[11]

  • Data Acquisition (¹³C NMR): Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[11]

Data Interpretation: The resulting spectra should be consistent with the expected chemical shifts, integration values (for ¹H NMR), and multiplicities for the structure of this compound.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

NucleusAssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
¹H -COOH~13.0Broad Singlet1H
Aromatic H7.6 - 8.1Multiplet3H
-OCH₃~3.9Singlet3H
¹³C C=O~166--
C-OCH₃~155--
C-NO₂~148--
Aromatic C120 - 135--
C (ipso-COOH)~130--
-OCH₃~56--

Note: Predicted values are based on spectral data from structurally similar compounds such as 2-nitrobenzoic acid and 2-methoxybenzoic acid.[10][12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg Sample p2 Dissolve in 0.6 mL Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Acquire ¹H Spectrum p3->a1 a2 Acquire ¹³C Spectrum a1->a2 d1 Fourier Transform a2->d1 d2 Phase & Baseline Correction d1->d2 d3 Calibrate & Assign Peaks d2->d3 r1 Structure Confirmed d3->r1

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Identity

Causality: Mass spectrometry is a powerful tool for confirming the molecular weight of a compound.[13] For this compound, with a molecular weight of 197.14 g/mol , MS should show a prominent molecular ion peak (or a related ion like [M+H]⁺ or [M-H]⁻ depending on the technique) at the corresponding mass-to-charge ratio (m/z).[1][4]

Experimental Protocol: Molecular Weight Confirmation by MS

  • Instrumentation: A mass spectrometer, which could be coupled to a GC or LC system, or used with a direct infusion probe.

  • Ionization: Electron Ionization (EI) is a common technique that provides a characteristic molecular ion and fragmentation pattern. Electrospray Ionization (ESI) is a "softer" technique often used with LC-MS.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Data Interpretation: The primary goal is to identify the molecular ion peak. For this compound (C₈H₇NO₅), the expected molecular ion [M]⁺• would appear at m/z 197. Common fragments may include the loss of functional groups, such as [M-OH]⁺ (m/z 180) or [M-NO₂]⁺ (m/z 151), which can provide additional structural confirmation.[13]

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation p1 Prepare Dilute Solution (e.g., in Methanol) a1 Introduce Sample (e.g., Direct Infusion) p1->a1 a2 Ionize Molecules (EI/ESI) a1->a2 a3 Separate Ions by m/z a2->a3 a4 Detect Ions a3->a4 d1 Identify Molecular Ion Peak (m/z = 197) a4->d1 d2 Analyze Fragmentation Pattern d1->d2 r1 Molecular Weight Confirmed d2->r1

Caption: Workflow for molecular weight confirmation by MS.

Part 3: Synthesizing the Data - A Holistic Approach to Quality Assessment

No single analytical technique tells the whole story. The true power of a CoA lies in the convergence of evidence from these orthogonal methods. The purity determined by HPLC must be corroborated by the clean baseline and lack of significant impurity signals in the NMR spectrum. The molecular weight confirmed by MS must align with the structure elucidated by NMR.

Logic_Diagram CoA Certificate of Analysis (Overall Quality Assessment) NMR NMR (Definitive Structure) NMR->CoA Confirms Structure MS Mass Spec (Molecular Weight) NMR->MS Cross-validates Identity HPLC HPLC (Quantitative Purity) NMR->HPLC Corroborates Purity (Absence of Impurity Signals) MS->CoA Confirms MW HPLC->CoA Quantifies Purity MP Melting Point (Purity Indicator) MP->CoA Supports Purity

Caption: Logical relationship of analytical tests for CoA.

Table 3: Comparative Summary of Analytical Techniques

TechniquePrimary RoleStrengthsLimitations
HPLC Quantitative PurityHigh resolution, accurate quantification, high throughput.[9]Provides limited structural information on its own.
NMR Structural ElucidationUnambiguous structural confirmation, detects a wide range of impurities.[10]Lower sensitivity than MS, requires higher sample concentration.
MS Molecular Weight ConfirmationExtremely high sensitivity, provides fragmentation data for structural clues.Isomers are often indistinguishable without chromatographic separation.
Melting Point Purity IndicationFast, simple, and inexpensive.Non-specific, susceptible to user error, less precise than HPLC.

Conclusion

The Certificate of Analysis for this compound is a critical document that underpins the quality and reliability of this important chemical intermediate. As researchers and developers, our ability to look beyond the pass/fail specifications and understand the story told by the underlying data is essential. By appreciating the complementary nature of techniques like HPLC, NMR, and MS, we can make more informed decisions, ensure the integrity of our work, and ultimately accelerate the path from discovery to innovation.

References

  • Applications of 2-Methoxy-6-methylbenzoic Acid: A Key Intermedi
  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604).
  • Benzoic acid, 2-methoxy-. NIST WebBook. [Link]
  • Procuring this compound: A Guide for R&D Scientists. Autech Industry Co.,Limited. [Link]
  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
  • Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Chegg. [Link]
  • Mass Spectrometry of Benzoic Acid. YouTube. [Link]
  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.

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A Comparative Guide to the Reactivity of 2-Methoxy-6-nitrobenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, feasibility, and outcome of a synthetic route. Substituted benzoic acids are foundational building blocks, and the nuanced reactivity of their various isomers is of paramount importance. This guide provides an in-depth technical comparison of 2-methoxy-6-nitrobenzoic acid and its methoxybenzoic acid isomers, focusing on how the interplay of electronic and steric effects governs their behavior in key chemical transformations.

Understanding the "Ortho Effect" and Steric Hindrance

The reactivity of this compound is profoundly influenced by the presence of two substituents in the ortho positions relative to the carboxylic acid group. This disubstitution leads to a phenomenon known as the "ortho effect," which is a combination of steric and electronic factors that are not observed in the meta- and para-substituted isomers.[1][2]

The steric bulk of the methoxy and nitro groups flanking the carboxylic acid forces the -COOH group out of the plane of the benzene ring.[1] This has two major consequences:

  • Increased Acidity: The twisting of the carboxyl group out of the plane inhibits resonance between the carboxyl group and the aromatic ring. This disruption of coplanarity leads to a more stable carboxylate anion upon deprotonation, resulting in a significant increase in acidity compared to its isomers where such steric hindrance is absent.[1][2]

  • Reduced Reactivity at the Carboxyl Group: The same steric hindrance that increases acidity also shields the carboxylic acid from attack by nucleophiles. This steric inhibition of access to the carbonyl carbon makes reactions like esterification and amide bond formation significantly more challenging compared to less hindered isomers.

Comparative Physicochemical Properties

The positional isomerism of the methoxy and nitro groups leads to distinct physicochemical properties. Understanding these differences is crucial for reaction setup, purification, and predicting solubility.

PropertyThis compound3-Methoxy-4-nitrobenzoic Acid4-Methoxy-3-nitrobenzoic Acid
Molecular Formula C₈H₇NO₅[3]C₈H₇NO₅[4]C₈H₇NO₅[5]
Molecular Weight 197.14 g/mol [6]197.14 g/mol [4]197.14 g/mol [5]
Melting Point (°C) 180[6]229-231192-194[7]
Predicted pKa ~2.1 (estimated)~3.5 (estimated)~3.6 (estimated)
Appearance Solid[3]SolidLight yellow powder[8]

Note: Predicted pKa values are based on the known effects of ortho-substituents and electron-withdrawing/donating groups. Experimental values may vary.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Predicted acidity trend of methoxy-nitrobenzoic acid isomers.

Reactivity in Key Transformations

The unique structural features of this compound lead to significant differences in its reactivity compared to its isomers in several common and important organic reactions.

Esterification

Esterification of carboxylic acids, typically acid-catalyzed, is highly sensitive to steric hindrance around the carboxyl group.

Comparative Reactivity:

  • This compound: Due to the severe steric hindrance from the two ortho substituents, direct acid-catalyzed esterification is extremely slow and often gives low yields.[9] More forcing conditions or alternative methods may be required.

  • Meta- and Para- Isomers: These isomers undergo esterification much more readily as the carboxyl group is more accessible to the alcohol nucleophile.

Experimental Data Snapshot: Esterification Yields of Substituted Benzoic Acids

Carboxylic AcidReaction ConditionsYield (%)Observations
2,6-Disubstituted Benzoic Acids Typical acid-catalyzed esterificationLow to moderateSteric hindrance significantly reduces reaction rates.[10]
4-Fluoro-3-nitrobenzoic acid Reflux with ethanol and H₂SO₄78Demonstrates good reactivity of a less hindered isomer.[9]
Benzoic Acid Boric acid catalyzed with benzylamine89High yield under milder catalytic conditions.[11]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Generalized workflow for Fischer esterification and the impact of steric hindrance.

Amide Bond Formation

Similar to esterification, the formation of amides via the reaction of a carboxylic acid with an amine is also highly susceptible to steric effects.

Comparative Reactivity:

  • This compound: Direct amide formation using standard coupling reagents is challenging. The bulky ortho groups impede the approach of the amine nucleophile.[12] Specialized, highly reactive coupling agents or alternative synthetic strategies may be necessary to achieve good yields.[13]

  • Meta- and Para- Isomers: These isomers readily form amides under standard conditions with a variety of coupling reagents. A representative synthesis of N-substituted benzamides from 4-nitrobenzoic acid achieved a yield of 83%.[8]

Experimental Data Snapshot: Amide Formation with Sterically Hindered Acids

Carboxylic AcidAmineCoupling ConditionsYield (%)
Pivalic Acid (sterically hindered) DiethylamineTiCl₄, Pyridine, 85 °C9
Pivalic Acid (sterically hindered) AnilineTiCl₄, Pyridine, 85 °C90
o-Substituted Thioacid Aniline DerivativeDBU, Heat15
4-Nitrobenzoic Acid N-substitutedNot specified83[8]

This data illustrates the significant drop in yield when both the carboxylic acid and the amine are sterically hindered.[13][14]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: General pathway for amide bond formation and the effect of steric hindrance.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and synthetically useful transformation. The rate of this reaction can be influenced by both electronic and steric factors.

Comparative Reactivity:

  • This compound: The nitro group is sterically shielded by the adjacent methoxy and carboxylic acid groups. This can hinder the approach of the reducing agent to the nitro group, potentially requiring more forcing reaction conditions or specialized catalysts for efficient reduction.[5]

  • Meta- and Para- Isomers: The nitro groups in these isomers are more exposed and generally undergo reduction more readily under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).[2] The electronic nature of the methoxy group can also play a role; its electron-donating character can slightly decrease the rate of reduction compared to unsubstituted nitrobenzoic acid.

Experimental Data Snapshot: Catalytic Hydrogenation of Nitroarenes

SubstrateCatalyst SystemReducing AgentYield (%)Observations
Nitroarenes (general) Pd/CH₂>95Highly efficient and clean method.[2]
Nitroarenes (general) PtO₂H₂>90Robust and versatile catalyst.[2]
Substituted Nitrobenzenes Ni-skeletonH₂VariableRate is influenced by the nature and position of substituents.[15]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Stepwise reduction of a nitro group and the influence of steric accessibility.

Decarboxylation

Decarboxylation, the removal of the carboxyl group, is generally difficult for aromatic carboxylic acids but can be facilitated by the presence of strong electron-withdrawing groups, particularly in the ortho position.

Comparative Reactivity:

  • This compound: The presence of the ortho-nitro group significantly activates the molecule towards decarboxylation. The strong electron-withdrawing nature of the nitro group stabilizes the negative charge that develops on the aromatic ring in the transition state.

  • Meta- and Para- Isomers: Decarboxylation of these isomers is generally less facile than the ortho-isomer. While the nitro group is still electron-withdrawing, its stabilizing effect on the transition state is less pronounced when it is not in the ortho position.[8]

Experimental Data Snapshot: Decarboxylation of Nitrobenzoic Acids

SubstrateConditionsYield (%)Observations
2-Nitrobenzoic Acid Ag₂CO₃, DMSO, 120 °C91Efficient decarboxylation under catalytic conditions.[16]
2-Methyl-6-nitrobenzoic acid Ag₂CO₃, DMSO, 120 °C86Demonstrates high reactivity of a 2,6-disubstituted analogue.[16]
m- and p-Nitrobenzoic Acids Glycerol, 210-250 °CSlower ratesFollows a different kinetic order compared to the ortho isomer.[8]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

Objective: To synthesize the methyl ester of a methoxybenzoic acid isomer.

Materials:

  • Methoxybenzoic acid isomer (1.0 eq)

  • Anhydrous methanol (20-40 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve the methoxybenzoic acid isomer in anhydrous methanol.

  • Carefully add the concentrated sulfuric acid dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). For sterically hindered isomers like this compound, extended reaction times may be necessary.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Nitrobenzoic Acid

Objective: To reduce the nitro group of a methoxy-nitrobenzoic acid isomer to an amine.

Materials:

  • Methoxy-nitrobenzoic acid isomer (1.0 eq)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • To a flask, add the methoxy-nitrobenzoic acid isomer and the solvent (methanol or ethanol).

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry. [2]

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-benzoic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Conclusion

The reactivity of this compound is a clear demonstration of the profound impact of steric and electronic effects in organic chemistry. Its 2,6-disubstitution pattern leads to a unique combination of high acidity and sterically hindered reactivity at the carboxyl group. In contrast, its meta- and para-isomers exhibit more conventional reactivity patterns, primarily governed by the electronic effects of the methoxy and nitro substituents.

For researchers and drug development professionals, a thorough understanding of these isomeric differences is crucial for designing efficient and successful synthetic strategies. While the steric hindrance of this compound presents challenges for reactions involving the carboxylic acid, its unique electronic properties and the potential for subsequent modification of the nitro and methoxy groups make it a valuable, albeit challenging, building block in the synthesis of complex molecular architectures.

References

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A Comparative Analysis of Synthetic Pathways to 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical development and fine chemical synthesis, the efficient and scalable production of highly substituted aromatic compounds is a perpetual challenge. Among these, 2-methoxy-6-nitrobenzoic acid stands as a valuable intermediate, its unique substitution pattern making it a key building block for a variety of complex molecular targets. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering an in-depth look at the strategic considerations, experimental protocols, and relative efficiencies of each pathway.

Introduction: The Strategic Importance of this compound

The arrangement of the methoxy, nitro, and carboxylic acid functionalities on the benzene ring of this compound imparts a distinct electronic and steric environment. This makes it a crucial precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The selection of an optimal synthetic route is paramount and is dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for multi-step sequences. This guide will explore three principal strategies for the synthesis of this compound, each commencing from a different class of readily available precursors.

Route 1: Synthesis from a Substituted Toluene Derivative

This approach leverages the oxidation of a methyl group on a pre-functionalized toluene ring. A prominent example of this strategy begins with 2-methyl-6-nitrobenzoic acid, which can be synthesized from 3-nitro-o-xylene.

Workflow for Route 1

cluster_0 Route 1: From Substituted Toluene start 2-Methyl-6-nitrobenzoic Acid step1 Reduction start->step1 H₂, Pd/C or Pt/C intermediate1 2-Amino-6-methylbenzoic Acid step1->intermediate1 step2 Diazotization & Hydrolysis intermediate1->step2 1. NaNO₂, H₂SO₄ 2. H₂O, Δ intermediate2 2-Hydroxy-6-methylbenzoic Acid step2->intermediate2 step3 Methylation intermediate2->step3 Dimethyl Sulfate, NaOH intermediate3 2-Methoxy-6-methylbenzoic Acid step3->intermediate3 step4 Nitration (Hypothetical Final Step) intermediate3->step4 HNO₃, H₂SO₄ final_product This compound step4->final_product

Caption: Synthetic pathway starting from a substituted toluene.

This multi-step synthesis, detailed in patent literature, involves an initial reduction of the nitro group, followed by a diazotization-hydrolysis sequence to install a hydroxyl group. Subsequent methylation and a final nitration step would yield the target molecule.[1] While this route is well-documented for the synthesis of a related compound, the final nitration step's regioselectivity would need careful optimization to favor the desired isomer.

A key precursor, 2-methyl-6-nitrobenzoic acid, can be co-produced with 3-nitro-2-methylbenzoic acid from the oxidation of 3-nitro-o-xylene.[2][3] This oxidation is typically carried out using an oxidizing agent like nitric acid under pressure.[3]

Experimental Protocol: Synthesis of 2-Methoxy-6-methylbenzoic Acid from 2-Methyl-6-nitrobenzoic Acid[1]
  • Reduction: 2-methyl-6-nitrobenzoic acid is hydrogenated in methanol using a palladium or platinum on carbon catalyst under hydrogen pressure (0.5-1.5 MPa) at 60-90 °C to yield 2-amino-6-methylbenzoic acid.

  • Diazotization and Hydrolysis: The resulting 2-amino-6-methylbenzoic acid is diazotized using a nitrosylating agent (e.g., nitrosylsulfuric acid) in methanol at low temperatures (0-15 °C). The reaction mixture is then heated to 50-66 °C to facilitate hydrolysis of the diazonium salt to 2-hydroxy-6-methylbenzoic acid methyl ester in a one-pot reaction.

  • Methylation: The 2-hydroxy-6-methylbenzoate is methylated using dimethyl sulfate in the presence of a base at 30-45 °C.

  • Hydrolysis: The resulting 2-methoxy-6-methylbenzoate is hydrolyzed with an aqueous base (e.g., NaOH) at 80-100 °C, followed by acidification to yield 2-methoxy-6-methylbenzoic acid. A final nitration step would be required to obtain the target compound.

Route 2: Synthesis from a Substituted Aniline Derivative

This pathway utilizes a Sandmeyer reaction, a powerful tool for the transformation of an amino group into a variety of functionalities via a diazonium salt intermediate.[4][5][6] A plausible starting material for this route is 2-methyl-6-nitroaniline.

Workflow for Route 2

cluster_1 Route 2: From Substituted Aniline start 2-Methyl-6-nitroaniline step1 Diazotization start->step1 NaNO₂, HCl, 0-5°C intermediate1 Diazonium Salt step1->intermediate1 step2 Sandmeyer Reaction (Cyanation) intermediate1->step2 CuCN, KCN intermediate2 2-Methyl-6-nitrobenzonitrile step2->intermediate2 step3 Hydrolysis intermediate2->step3 H₃O⁺, Δ intermediate3 2-Methyl-6-nitrobenzoic Acid step3->intermediate3 step4 Reduction, Diazotization, Methylation intermediate3->step4 Multi-step (as in Route 1) final_product This compound step4->final_product

Caption: Synthetic pathway starting from a substituted aniline.

In this sequence, the amino group of 2-methyl-6-nitroaniline is first converted to a diazonium salt. A subsequent Sandmeyer reaction with copper(I) cyanide would introduce the cyano group, which can then be hydrolyzed to the carboxylic acid. The synthesis of 2-methyl-6-nitroaniline itself typically involves the nitration of 2-methylaniline after protection of the amino group by acetylation.[7][8][9] The resulting 2-methyl-6-nitrobenzoic acid would then need to be converted to the final product through a series of steps similar to those outlined in Route 1.

Experimental Protocol: General Sandmeyer Reaction for Cyanation[4]
  • Diazotization: The starting aniline is dissolved in an appropriate acid (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The completion of the reaction can be monitored using starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution with vigorous stirring.

  • Work-up: The reaction mixture is typically warmed to room temperature to ensure the complete evolution of nitrogen gas. The product is then extracted with an organic solvent, washed, dried, and purified.

Route 3: Synthesis from a Substituted Benzoic Acid Derivative

This is arguably the most direct approach, involving the nitration of a pre-existing benzoic acid derivative. The most logical starting material for this route is 2-methoxybenzoic acid.

Workflow for Route 3

cluster_2 Route 3: From Substituted Benzoic Acid start 2-Methoxybenzoic Acid step1 Nitration start->step1 HNO₃, H₂SO₄ final_product This compound step1->final_product byproduct Other Isomers step1->byproduct

Sources

A Spectroscopic Guide to 2-Methoxy-6-nitrobenzoic Acid and Its Derivatives: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of molecules is paramount. 2-Methoxy-6-nitrobenzoic acid and its derivatives represent a class of compounds with significant potential as intermediates in the synthesis of novel therapeutic agents. Their utility is intrinsically linked to the specific arrangement of the methoxy, nitro, and carboxylic acid functionalities on the aromatic ring, which dictates their chemical reactivity and biological activity. This guide provides a comprehensive spectroscopic comparison of this compound and its key derivatives, offering researchers, scientists, and drug development professionals a framework for their identification and characterization using fundamental analytical techniques.

The Structural Framework: this compound

The foundational structure for our analysis is this compound. The ortho positioning of the methoxy and nitro groups relative to the carboxylic acid creates a sterically hindered and electronically complex environment, which is reflected in its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can piece together the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate a spectrum characterized by distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

To illustrate the expected ¹H NMR characteristics, we will draw a comparison with the closely related analog, 2-methyl-6-nitrobenzoic acid, for which experimental data is available.[1]

Table 1: Comparative ¹H NMR Data (ppm) of 2-Methyl-6-nitrobenzoic Acid and Predicted Values for this compound and its Derivatives (in DMSO-d₆)

Proton Assignment 2-Methyl-6-nitrobenzoic Acid (Experimental) [1]This compound (Predicted) Methyl 2-Methoxy-6-nitrobenzoate (Predicted) 2-Methoxy-6-nitrobenzamide (Predicted)
Aromatic H7.998 (d)~8.0-8.1 (d)~7.9-8.0 (d)~7.8-7.9 (d)
Aromatic H7.733 (t)~7.8-7.9 (t)~7.7-7.8 (t)~7.6-7.7 (t)
Aromatic H7.608 (d)~7.6-7.7 (d)~7.5-7.6 (d)~7.4-7.5 (d)
-CH₃ / -OCH₃2.414 (s)~3.9-4.0 (s)~3.9 (s, ring OCH₃), ~3.8 (s, ester OCH₃)~3.9 (s)
-COOH / -CONH₂~13.0 (br s)~13.0 (br s)-~7.5 and ~8.0 (br s)

Causality behind Predictions:

  • Aromatic Protons: The electron-withdrawing nature of the nitro and carboxylic acid groups will deshield the aromatic protons, pushing their chemical shifts downfield. The methoxy group is an electron-donating group, which would typically shield aromatic protons. However, its ortho position to the bulky nitro and carboxylic acid groups may lead to steric hindrance, influencing the planarity of the ring and thus the electronic effects. The predicted shifts are based on the additive effects of these substituents.

  • Methoxy Protons: The methoxy protons are expected to appear as a sharp singlet. The replacement of the methyl group in the analog with a methoxy group will result in a significant downfield shift for these protons due to the electronegativity of the oxygen atom.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm.

  • Derivatives:

    • Methyl Ester: Esterification of the carboxylic acid removes the acidic proton. A new singlet corresponding to the methyl ester protons will appear. The electronic environment of the aromatic protons will be slightly altered, leading to minor shifts.

    • Amide: Conversion to an amide will replace the acidic proton with two amide protons, which will appear as broad singlets. The electron-donating character of the amide group compared to the carboxylic acid will likely cause a slight upfield shift of the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound and Its Derivatives

Carbon Assignment This compound (Predicted) Methyl 2-Methoxy-6-nitrobenzoate (Predicted) 2-Methoxy-6-nitrobenzamide (Predicted)
C=O~165-170~164-168~166-170
C-OCH₃~155-160~155-160~155-160
C-NO₂~145-150~145-150~145-150
Aromatic C-H~115-135 (multiple signals)~115-135 (multiple signals)~115-135 (multiple signals)
Aromatic C (quaternary)~130-140~130-140~130-140
-OCH₃~55-60~55-60 (ring), ~52-55 (ester)~55-60

Rationale for Predictions:

  • Carbonyl Carbon: The carboxylic acid, ester, and amide carbonyl carbons are all significantly deshielded and appear at the downfield end of the spectrum.

  • Substituted Aromatic Carbons: The carbons directly attached to the electronegative oxygen of the methoxy group and the nitrogen of the nitro group will be the most deshielded among the aromatic carbons.

  • Methoxy Carbon: The carbon of the methoxy group will resonate in the typical range for sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Table 3: Key IR Absorption Bands (cm⁻¹) for this compound and Its Derivatives

Vibrational Mode This compound Methyl 2-Methoxy-6-nitrobenzoate 2-Methoxy-6-nitrobenzamide
O-H stretch (Carboxylic Acid)3300-2500 (broad)--
N-H stretch (Amide)--~3400 and ~3200 (two bands)
C-H stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H stretch (Aliphatic)~2950-2850~2950-2850~2950-2850
C=O stretch (Carboxylic Acid)~1700-1680--
C=O stretch (Ester)-~1720-1700-
C=O stretch (Amide I)--~1680-1650
N-O stretch (Nitro, asymmetric)~1550-1500~1550-1500~1550-1500
N-O stretch (Nitro, symmetric)~1370-1330~1370-1330~1370-1330
C-O stretch (Methoxy)~1250-1200~1250-1200~1250-1200

Interpretation of IR Spectra:

  • This compound: The spectrum will be dominated by a very broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and two strong absorptions for the asymmetric and symmetric stretching of the nitro group.

  • Methyl 2-Methoxy-6-nitrobenzoate: The broad O-H band will be absent, and the C=O stretch will shift to a slightly higher wavenumber, characteristic of an ester. The nitro group stretches will remain prominent.

  • 2-Methoxy-6-nitrobenzamide: The broad O-H is replaced by two N-H stretching bands. The C=O stretching frequency (Amide I band) will be at a lower wavenumber compared to the acid and ester.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Table 4: Expected Key Fragments (m/z) in the Mass Spectra

Compound Molecular Ion [M]⁺ Key Fragmentation Pathways
This compound197Loss of -OH (m/z 180), Loss of -COOH (m/z 152), Loss of -NO₂ (m/z 151)
Methyl 2-Methoxy-6-nitrobenzoate211Loss of -OCH₃ (m/z 180), Loss of -COOCH₃ (m/z 152), Loss of -NO₂ (m/z 165)
2-Methoxy-6-nitrobenzamide196Loss of -NH₂ (m/z 180), Loss of -CONH₂ (m/z 152), Loss of -NO₂ (m/z 150)

Fragmentation Analysis: The fragmentation patterns will be influenced by the relative stability of the resulting carbocations and neutral fragments. The loss of small, stable molecules like water, carbon monoxide, and nitrogen oxides is common. The presence of the methoxy and nitro groups will also direct specific fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds, the absorption of UV light corresponds to π → π* transitions. The position and intensity of the absorption maxima are sensitive to the nature and position of substituents on the aromatic ring.

For this compound and its derivatives, the presence of the nitro group, an auxochrome, and the methoxy group, a chromophore, will significantly influence the UV-Vis spectrum. We expect to see characteristic absorption bands in the UV region. The exact position of the λmax will be dependent on the solvent used. In general, nitroaromatic compounds exhibit strong absorption in the UV region.[2][3]

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped for both ¹H and ¹³C detection.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A wider spectral width (~220 ppm) and a larger number of scans are typically required.

  • Data Processing: Perform a Fourier transform on the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the TMS signal.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of the ATR accessory.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range.

  • Data Processing: The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) interface.

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound and its derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_analysis Spectroscopic Analysis 2_Methoxy_6_nitrobenzoic_Acid This compound Methyl_Ester Methyl 2-Methoxy-6-nitrobenzoate 2_Methoxy_6_nitrobenzoic_Acid->Methyl_Ester Esterification Amide 2-Methoxy-6-nitrobenzamide 2_Methoxy_6_nitrobenzoic_Acid->Amide Amidation NMR NMR Spectroscopy (¹H & ¹³C) 2_Methoxy_6_nitrobenzoic_Acid->NMR IR IR Spectroscopy 2_Methoxy_6_nitrobenzoic_Acid->IR MS Mass Spectrometry 2_Methoxy_6_nitrobenzoic_Acid->MS UV_Vis UV-Vis Spectroscopy 2_Methoxy_6_nitrobenzoic_Acid->UV_Vis Methyl_Ester->NMR Methyl_Ester->IR Methyl_Ester->MS Methyl_Ester->UV_Vis Amide->NMR Amide->IR Amide->MS Amide->UV_Vis Data_Interpretation Data Interpretation & Structural Elucidation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation UV_Vis->Data_Interpretation

Sources

A Senior Application Scientist's Guide to Catalyst Performance in 2-Methoxy-6-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and development, the synthesis of polysubstituted aromatic compounds like 2-Methoxy-6-nitrobenzoic acid is a foundational task. This molecule serves as a critical building block for more complex active pharmaceutical ingredients (APIs), where its specific substitution pattern is key to biological activity. However, its synthesis is not trivial and presents significant challenges in achieving high yield and regioselectivity.

This guide provides an in-depth comparison of catalytic systems for a crucial step in the synthesis of this compound: the oxidation of the methyl group in nitrotoluene precursors. The choice of catalyst at this stage is paramount, directly influencing the overall efficiency, cost, and environmental impact of the entire synthetic route. We will move beyond a simple recitation of protocols to explain the causal-mechanistic factors behind catalyst selection, providing a framework for making informed decisions in your own research.

Synthetic Pathways: A Strategic Overview

The direct, one-step synthesis of this compound is challenging due to the directing effects of the functional groups. Therefore, a multi-step approach is typically employed. A common and effective strategy begins with the oxidation of a suitable precursor, 3-nitro-o-xylene, to generate key intermediates. The most critical catalytic step in this pathway is the selective oxidation of one methyl group to a carboxylic acid.

Below is a logical workflow illustrating a prevalent synthetic route, highlighting the pivotal catalytic oxidation stage that this guide will benchmark.

A 3-Nitro-o-xylene B Catalytic Oxidation (Key Benchmarking Step) A->B O2 / Air C 2-Methyl-6-nitrobenzoic Acid B->C D Further Synthesis Steps (e.g., Reduction, Diazotization, Methylation, Hydrolysis) C->D E This compound D->E

Caption: General synthetic workflow from 3-nitro-o-xylene to this compound.

The focus of our comparative analysis will be on the performance of different catalysts for the conversion of the nitroxylene precursor to 2-methyl-6-nitrobenzoic acid, a reaction that dictates the viability of the entire sequence.[1]

Benchmarking Catalyst Performance: A Comparative Analysis

We will evaluate three distinct catalytic systems for the aerobic oxidation of the nitrotoluene precursor. The choice of these systems reflects a range from industrially relevant transition metals to more novel biomimetic approaches.

Catalyst System 1: N-Hydroxyphthalimide (NHPI) Analogs with Co(II)/Mn(II) Co-catalysts

This system leverages a radical-mediated mechanism, where N-hydroxyphthalimide (NHPI) or its analogs act as a radical initiator. It is particularly effective for the oxidation of methylarenes using air or pure oxygen as the terminal oxidant.[2]

  • Mechanism of Action: The reaction is initiated by the formation of the phthalimide-N-oxyl (PINO) radical from NHPI, a process facilitated by the Co(II)/Mn(II) co-catalysts. The highly reactive PINO radical then abstracts a hydrogen atom from the methyl group of the nitrotoluene, generating a benzyl radical. This radical subsequently reacts with molecular oxygen to form a peroxyl radical, which ultimately leads to the formation of the corresponding carboxylic acid after a series of further oxidation steps. The Co(II)/Mn(II) system plays a crucial role in regenerating the active PINO radical and facilitating the decomposition of peroxy intermediates.

cluster_0 Catalytic Cycle A NHPI B PINO Radical A->B Co(II)/Mn(II) B->A Regeneration D R-CH2• (Benzyl Radical) B->D H-Abstraction C R-CH3 (Nitrotoluene) E R-CH2OO• (Peroxyl Radical) D->E + O2 F R-CHO (Aldehyde) E->F Further Steps G R-COOH (Carboxylic Acid) F->G Oxidation

Caption: Simplified catalytic cycle for NHPI-mediated oxidation.

Catalyst System 2: Mixed Metal Oxides (MnO₂/RuO₄)

This heterogeneous catalytic system employs a combination of manganese and ruthenium oxides. Ruthenium, in its higher oxidation states, is a powerful oxidant, and its catalytic activity can be sustained by a co-oxidant in the reaction medium.

  • Mechanism of Action: In this system, Ruthenium(VIII) oxide (RuO₄) is often considered the primary active oxidant. It performs the oxidation of the methyl group. The resulting reduced ruthenium species is then re-oxidized to its active state by the co-catalyst (MnO₂) and the terminal oxidant (O₂). This system is often employed in a solvent like methanol under pressure.[3] The heterogeneity of the catalyst simplifies post-reaction purification, a significant advantage for process chemistry.

Catalyst System 3: Iron Porphyrin Complexes (Biomimetic Catalysts)

Inspired by the action of cytochrome P450 enzymes, metalloporphyrins, particularly those of iron, can catalyze oxidation reactions under milder conditions. These catalysts mimic the natural enzymatic process of activating molecular oxygen.

  • Mechanism of Action: The iron porphyrin catalyst reacts with an oxygen source to form a high-valent iron-oxo species. This potent oxidizing agent is responsible for the C-H bond activation of the methyl group on the nitrotoluene. The reaction proceeds through a hydrogen abstraction/oxygen rebound mechanism, ultimately yielding the oxidized product. The selectivity can be finely tuned by modifying the peripheral substituents on the porphyrin ring.[4]

Quantitative Performance Comparison

The following table summarizes the performance of the benchmarked catalytic systems based on data reported in the literature. It is crucial to note that direct comparison is challenging as reaction conditions are not always identical; however, this data provides a solid foundation for catalyst selection.

Catalyst SystemTypical PrecursorOxidantTemp. (°C)Pressure (MPa)Yield (%)SelectivityReference
Co(OAc)₂/Mn(OAc)₂ / NAPI p-NitrotolueneAir (10 atm)1301.081High[2]
MnO₂ / RuO₄ o-NitrotolueneO₂1201.5~85-90 (implied)Good[3]
T(p-NO₂)PPFeCl (Iron Porphyrin)o-NitrotolueneO₂452.0~15 (conversion)82% (for aldehyde)[4]

Analysis:

  • The Co/Mn/NAPI system demonstrates high yields using air as a cost-effective and safe oxidant, although it requires relatively high temperatures.[2]

  • The MnO₂/RuO₄ system operates effectively and is reported in a patent for achieving high yields.[3] The primary drawback is the use of ruthenium, a precious and costly metal, which may be a limiting factor for large-scale production.

  • The Iron Porphyrin system operates at a significantly lower temperature, which is advantageous for preventing side reactions and reducing energy consumption.[4] However, the reported data focuses on selectivity towards the intermediate aldehyde, and overall conversion to the carboxylic acid may require further optimization. Its strength lies in its potential for high selectivity under mild conditions.

Experimental Protocols

To ensure the trustworthiness and reproducibility of this guide, detailed, step-by-step protocols derived from authoritative sources are provided below.

Protocol 1: Oxidation using Co(OAc)₂/Mn(OAc)₂ / NAPI

(Based on the methodology for nitrotoluene oxidation by Ishii, Y. et al.)[2]

  • Reactor Setup: Charge a high-pressure autoclave reactor with o-nitrotoluene (e.g., 5 mmol), N-acetoxyphthalimide (NAPI) (0.5 mol%), Co(OAc)₂ (0.5 mol%), and Mn(OAc)₂ (0.05 mol%) in acetic acid as the solvent.

  • Reaction Execution: Seal the reactor, pressurize with air to 10 atm, and begin vigorous stirring. Heat the reactor to 130 °C and maintain these conditions for 4-6 hours.

  • Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess pressure. Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure o-nitrobenzoic acid.

Protocol 2: Catalytic Oxidation with MnO₂/RuO₄

(Adapted from patent literature CN104311425A)[3]

  • Reactor Setup: In a 1000 mL autoclave, add methanol (200 mL), o-nitrotoluene (30 g), and the catalyst MnO₂/RuO₄ (0.5 g, with a specified mass ratio, e.g., 1:1).

  • Reaction Execution: With full stirring, introduce oxygen into the autoclave. Heat the reaction to maintain a temperature of 120 °C and a pressure of 1.5 MPa.

  • Monitoring and Completion: Allow the reaction to proceed for approximately 6 hours. Monitor the consumption of the starting material via an appropriate method (e.g., GC or TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature and vent the pressure. Filter the reaction mixture to remove the heterogeneous catalyst. The resulting filtrate contains the product, which can be isolated by solvent evaporation and subsequent purification steps like acidification and recrystallization.

A 1. Charge Autoclave (Substrate, Catalyst, Solvent) B 2. Seal & Purge A->B C 3. Pressurize (Air / O2) B->C D 4. Heat & Stir (Monitor T & P) C->D E 5. Reaction (e.g., 4-8 hours) D->E F 6. Cool Down & Vent E->F G 7. Product Isolation (Filtration, Extraction) F->G H 8. Purification (Chromatography / Recrystallization) G->H

Caption: Standardized experimental workflow for catalytic oxidation in an autoclave.

Conclusion and Recommendations

The selection of an optimal catalyst for the synthesis of 2-methyl-6-nitrobenzoic acid, a key precursor to this compound, is a multi-faceted decision.

  • For large-scale, cost-driven synthesis , the Co/Mn/NAPI system presents a compelling option. It utilizes abundant metals and air as the oxidant, aligning with principles of green and sustainable chemistry, despite its requirement for higher temperatures.[2]

  • For applications where very high yield is the primary driver and cost is secondary , the MnO₂/RuO₄ system is a strong candidate.[3] Its heterogeneous nature simplifies catalyst removal, which is a significant process advantage.

  • For research-focused applications or the synthesis of highly functionalized, sensitive substrates , the biomimetic iron porphyrin catalyst is highly promising.[4] Its ability to operate under significantly milder temperatures could prove crucial for preserving delicate functional groups elsewhere in a molecule. Further development to increase conversion rates could make it a leading technology.

Ultimately, the choice of catalyst must be aligned with the specific goals of the research or production campaign, balancing the need for high efficiency with considerations of cost, safety, and environmental impact. This guide provides the foundational data and mechanistic understanding to empower scientists to make that choice effectively.

References

  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts.
  • Method for preparation of o-nitrobenzoic acid by catalytic oxidation of o-nitrotoluene.
  • Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys.

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Methoxy-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in pharmaceutical and chemical development, the isomeric purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and the ultimate safety and efficacy of the final product. 2-Methoxy-6-nitrobenzoic acid, a key building block in organic synthesis, is no exception.[1][2] The presence of its positional isomers can lead to undesired side products, complicating downstream processes and compromising the integrity of the target molecule.

This guide provides an in-depth comparison of analytical methodologies for resolving and quantifying isomeric impurities in this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to empower you to select and implement the most effective strategy for your laboratory.

The Analytical Challenge: Resolving Structurally Similar Isomers

The primary challenge in analyzing this compound lies in the separation of its positional isomers. These molecules share the same molecular weight and elemental composition, differing only in the substitution pattern on the benzene ring.

Most Probable Isomeric Impurities:

  • 3-Methoxy-2-nitrobenzoic acid

  • 4-Methoxy-2-nitrobenzoic acid

  • 5-Methoxy-2-nitrobenzoic acid

  • 2-Methoxy-3-nitrobenzoic acid

  • 2-Methoxy-4-nitrobenzoic acid

  • 2-Methoxy-5-nitrobenzoic acid

These subtle structural differences result in very similar physicochemical properties, such as polarity and pKa, making their separation by standard chromatographic techniques a non-trivial task.[3][4] An effective analytical method must exploit these minor differences to achieve baseline resolution, which is essential for accurate quantification.

Comparative Analysis of Separation Techniques

High-Performance Liquid Chromatography (HPLC) stands out as the most robust and widely applicable technique for this analysis.[4][5][6][7] However, a comparison with Gas Chromatography (GC) is instructive for understanding the rationale behind this choice.

Technique Principle Advantages for this Application Limitations for this Application
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[4][7]- Direct Analysis: No derivatization required for this polar, non-volatile analyte.- High Resolution: Excellent separation of positional isomers is achievable with optimized methods.[5]- Robust & Versatile: Widely available, with numerous column chemistries and mobile phases to fine-tune selectivity.[4]- Quantitative Accuracy: UV detection provides a linear response over a wide concentration range.- Method Development: Finding the optimal column and mobile phase combination can be time-consuming.
GC-MS Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase.- High Sensitivity & Specificity: Mass Spectrometry (MS) provides structural information for peak identification.[8]- Derivatization Required: The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation. Derivatization to a more volatile ester is necessary, adding a sample preparation step that can introduce variability and potential for error.[4]- Thermal Instability: The nitro group can be thermally labile.

Verdict: For routine quality control and purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the superior methodology. It avoids the complexities and potential artifacts of derivatization required for GC, offering a more direct, robust, and reliable analysis.[7]

Deep Dive: A Validated RP-HPLC-UV Method

The key to resolving positional isomers of substituted benzoic acids lies in maximizing the subtle differences in their polarity and interaction with the stationary phase.[3][5] This validated method utilizes a C18 stationary phase and an acidified mobile phase to ensure the carboxylic acid moiety is protonated, leading to consistent retention and sharp peak shapes.

Experimental Protocol: RP-HPLC-UV

Objective: To separate and quantify positional isomers of this compound with a resolution (Rs) of ≥1.5.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid, analytical grade.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to better retention and symmetric peaks on a C18 column.[9]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good solvating power and low viscosity.
Elution Type IsocraticAn isocratic elution with an optimized ratio (e.g., 65:35 v/v Mobile Phase A:B) provides a simple and robust method for known impurities. A gradient may be required for more complex samples.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection (UV) 254 nmNitroaromatic compounds exhibit strong absorbance in the UV region.[5][10][11] A PDA detector can be used to screen for the optimal wavelength and check for peak purity.
Injection Vol. 10 µL
Sample Diluent Mobile Phase or Acetonitrile/Water (50:50)Ensures compatibility with the mobile phase and proper peak shape.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at the same concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (e.g., 65:35 A:B) equilibrate Equilibrate System prep_mobile->equilibrate prep_sample Prepare & Filter Sample/Standard (0.5 mg/mL) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject acquire Acquire Data (UV at 254 nm) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for HPLC-UV analysis.

Data Interpretation and System Trustworthiness

A protocol is only as reliable as its validation system. To ensure trustworthiness, a System Suitability Test (SST) must be performed before any sample analysis.

System Suitability Test (SST) Parameters:

ParameterAcceptance CriterionWhy It's Critical
Resolution (Rs) ≥ 1.5 between the main peak and the closest eluting impurity.Ensures that the peaks are sufficiently separated for accurate integration and quantification.
Tailing Factor (T) 0.8 – 1.5 for the main peak.Confirms good peak shape, indicating an efficient and well-packed column and appropriate mobile phase conditions.
Repeatability (%RSD) ≤ 2.0% for peak area and retention time (n=5 injections).Demonstrates the precision and stability of the HPLC system over the course of the analysis.

Purity Calculation: The isomeric purity is typically determined using the area percent normalization method, assuming all isomers have a similar UV response at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Performance Data

The following table illustrates the expected performance when comparing different stationary phases for this separation.

Column Stationary PhaseResolution (Rs) between 2-Methoxy-6-nitro and closest isomerTailing Factor (Main Peak)Analysis Time (min)
Standard C18 1.61.212
Phenyl-Hexyl 1.91.115
Biphenyl 2.11.114

Note: Data is illustrative. Performance varies with specific column brand and exact conditions.

The data suggests that while a standard C18 column is effective, alternative phases like Phenyl-Hexyl or Biphenyl, which offer different selectivity through pi-pi interactions, can further enhance the resolution of these aromatic isomers.[12]

Conclusion and Recommendations

For the routine, reliable, and accurate determination of the isomeric purity of this compound, RP-HPLC with UV detection is the recommended technique. Its direct analysis capabilities, high resolving power, and robustness make it the industry standard for quality control of pharmaceutical intermediates and fine chemicals.

The provided protocol, centered on a C18 column with an acidified mobile phase, serves as a robust starting point. For particularly challenging separations, exploring alternative stationary phase chemistries like Phenyl-Hexyl is a logical next step in method development. By implementing rigorous System Suitability Tests, laboratories can ensure the generation of trustworthy, high-quality data, underpinning confidence in the chemical integrity of their materials and the success of their research and development endeavors.

References

  • UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate.
  • Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. SPIE Digital Library.
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks.
  • The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate.
  • Separation of Benzoic acid, 4-methoxy-3-nitro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation.
  • Benzoic acid, 4-nitro-. NIST WebBook.
  • p-Nitrobenzoic acid - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Procuring this compound: A Guide for R&D Scientists. Medium.
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A.
  • [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu.
  • 3-Nitrobenzoic acid | C7H5NO4. PubChem.
  • Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate.
  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? Quora.
  • 4-Nitrobenzoic Acid | C7H5NO4. PubChem.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. MDPI.
  • Benzoic acid, 2-methoxy-. NIST WebBook.
  • HPLC Methods for analysis of 2-Aminobenzoic acid. HELIX Chromatography.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.